molecular formula C19H17N5O3S B1681324 Tnik-IN-1

Tnik-IN-1

Cat. No.: B1681324
M. Wt: 395.4 g/mol
InChI Key: OOYMGIRITPQNDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TNIK-IN-1 is a Traf2- and Nck-interacting kinase (TNIK) inhibitor.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

5-[(4-acetamidobenzoyl)amino]-2-anilino-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H17N5O3S/c1-11(25)21-14-9-7-12(8-10-14)17(27)24-18-15(16(20)26)23-19(28-18)22-13-5-3-2-4-6-13/h2-10H,1H3,(H2,20,26)(H,21,25)(H,22,23)(H,24,27)

InChI Key

OOYMGIRITPQNDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TNIK-IN-1;  TNIK IN 1;  TNIKIN1;  TNIK-inhibitor-1;  TNIK inhibitor 1; 

Origin of Product

United States

Foundational & Exploratory

Tnik-IN-1: A Deep Dive into its Mechanism of Action as a TNIK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Tnik-IN-1, a potent inhibitor of the Traf2 and Nck-interacting kinase (TNIK). TNIK is a multifaceted serine/threonine kinase implicated in a variety of cellular processes, most notably as a critical activator of the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2] This document details the molecular interactions, signaling pathways, and cellular consequences of TNIK inhibition by this compound, supported by quantitative data and experimental methodologies.

Core Mechanism: Inhibition of TNIK Kinase Activity

This compound functions as a direct inhibitor of the kinase activity of TNIK.[3] By binding to the TNIK enzyme, this compound prevents the transfer of phosphate groups from ATP to its downstream substrates.[1] This inhibition disrupts the signaling cascades that are dependent on TNIK's enzymatic function, leading to a range of anti-tumor and immunomodulatory effects.[1][4]

Impact on Key Signaling Pathways

TNIK is a central node in several critical signaling pathways. This compound's inhibitory action reverberates through these networks, leading to significant downstream consequences.

Wnt/β-catenin Signaling Pathway

The most well-characterized role of TNIK is in the Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival.[1][2] In the canonical Wnt pathway, TNIK is recruited to the promoters of Wnt target genes where it forms a complex with β-catenin and T-cell factor 4 (TCF4).[2] TNIK then phosphorylates TCF4, a necessary step for the transcriptional activation of Wnt target genes.[2][5]

This compound, by inhibiting TNIK's kinase activity, blocks the phosphorylation of TCF4.[1] This prevents the activation of Wnt target gene expression, effectively shutting down the pro-proliferative and survival signals of this pathway in cancer cells.[1][6]

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex Destruction Complex (GSK3β, APC, Axin) Dishevelled->Destruction_Complex inhibits GSK3b GSK3β APC APC Axin Axin beta_catenin β-catenin Destruction_Complex->beta_catenin promotes degradation TCF4 TCF4 beta_catenin->TCF4 translocates to nucleus & binds Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes activates transcription TNIK TNIK TNIK->TCF4 phosphorylates Tnik_IN_1 This compound Tnik_IN_1->TNIK inhibits Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation

Figure 1: this compound Inhibition of the Wnt/β-catenin Signaling Pathway.
Other Implicated Pathways

Beyond the Wnt pathway, TNIK is also involved in other signaling networks:

  • JNK Pathway: TNIK can activate the c-Jun N-terminal kinase (JNK) pathway, which is involved in stress responses.[4][7]

  • Hippo Pathway: TNIK is an activator of the Hippo signaling pathway, a key regulator of organ size and tumor suppression.[5]

  • Cytoskeletal Regulation: TNIK plays a role in regulating the actin cytoskeleton.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a related, potent TNIK inhibitor, TINK-IN-1.

InhibitorTargetIC50
This compoundTNIK65 nM[3]
TINK-IN-1TNIK8 nM[8]

Table 1: In Vitro Inhibitory Activity

InhibitorOff-TargetIC50
TINK-IN-1hERG4.7 µM[8]
TINK-IN-1β-lactamase6.3 µM[8]

Table 2: Off-Target Activity of a Related TNIK Inhibitor

Cellular Effects of TNIK Inhibition

The inhibition of TNIK by compounds like this compound leads to several significant cellular outcomes:

  • Anti-proliferative Effects: By blocking Wnt signaling, TNIK inhibitors effectively reduce the proliferation of cancer cells, particularly those addicted to this pathway, such as certain colorectal and small cell lung cancers.[1][6]

  • Immunomodulatory Effects: Recent studies have revealed that TNIK inhibition can enhance anti-tumor immunity. This is achieved through a dual mechanism: inducing immunogenic cell death of tumor cells and directly activating CD8+ T cells.[4][9] This increases the infiltration of cytotoxic T cells into the tumor microenvironment, making tumors more susceptible to immune checkpoint inhibitors.[4]

  • Anti-fibrotic Effects: TNIK has been identified as a novel target for fibrosis. Inhibition of TNIK has been shown to inhibit inflammation, myofibroblast activation, and fibrosis-related tissue remodeling.[10]

G Tnik_IN_1 This compound TNIK TNIK Tnik_IN_1->TNIK inhibits Tumor_Cell Tumor Cell TNIK->Tumor_Cell acts on CD8_T_Cell CD8+ T Cell TNIK->CD8_T_Cell acts on Immunogenic_Cell_Death Immunogenic Cell Death Tumor_Cell->Immunogenic_Cell_Death undergoes T_Cell_Activation Direct Activation CD8_T_Cell->T_Cell_Activation undergoes Tumor_Infiltration Increased Tumor Infiltration of PD-1+ CD8+ T Cells Immunogenic_Cell_Death->Tumor_Infiltration T_Cell_Activation->Tumor_Infiltration Tumor_Control Enhanced Tumor Control Tumor_Infiltration->Tumor_Control

Figure 2: Immunomodulatory Effects of TNIK Inhibition.

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, the following outlines the general methodologies used for key experiments in the characterization of TNIK inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay is used to determine the IC50 value of an inhibitor against its target kinase.

Principle: The assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

General Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the TNIK enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[7]

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • ADP Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the produced ADP back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Data Analysis: The luminescence is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G Start Start Setup Prepare Reaction Mix (TNIK, Substrate, Buffer) Start->Setup Add_Inhibitor Add Serial Dilutions of this compound Setup->Add_Inhibitor Initiate_Reaction Initiate with ATP Incubate at 30°C Add_Inhibitor->Initiate_Reaction Stop_and_Detect Add ADP-Glo™ Reagent Measure Luminescence Initiate_Reaction->Stop_and_Detect Analyze Calculate IC50 Stop_and_Detect->Analyze End End Analyze->End

Figure 3: General Workflow for a Biochemical Kinase Assay.
Cellular Proliferation Assay

These assays are used to assess the effect of the inhibitor on the growth of cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HCT-116 for colorectal cancer) are seeded in 96-well plates and allowed to adhere overnight.[8]

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).

Conclusion

This compound is a potent and specific inhibitor of TNIK, a key kinase involved in multiple oncogenic signaling pathways, most notably the Wnt/β-catenin pathway. Its mechanism of action, centered on the direct inhibition of TNIK's kinase activity, leads to a reduction in cancer cell proliferation and a favorable modulation of the tumor immune microenvironment. These characteristics position TNIK inhibitors like this compound as promising therapeutic agents for a range of cancers and potentially other diseases such as fibrosis. Further research and clinical development will be crucial to fully elucidate their therapeutic potential.

References

Tnik-IN-1 and the Inhibition of the Wnt Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. Traf2- and Nck-interacting kinase (TNIK) has emerged as a key downstream component of this pathway, acting as a crucial coactivator for TCF4/β-catenin-mediated transcription. Consequently, inhibiting TNIK presents a promising therapeutic strategy to attenuate Wnt signaling in cancer. This technical guide provides an in-depth overview of Tnik-IN-1 and other notable TNIK inhibitors, their mechanism of action, quantitative efficacy, and detailed protocols for their experimental evaluation.

Introduction to TNIK as a Therapeutic Target

Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[1][2] In cancers with mutations in upstream components like Adenomatous Polyposis Coli (APC) or β-catenin, the Wnt pathway is constitutively active, leading to uncontrolled cell proliferation.[1][3] TNIK functions at a critical downstream node, where it phosphorylates T-cell factor 4 (TCF4), a key transcription factor in the β-catenin/TCF4 complex.[3] This phosphorylation is essential for the full transcriptional activation of Wnt target genes, such as AXIN2 and c-Myc, which drive cell growth and proliferation.[4][5] Therefore, small molecule inhibitors targeting the kinase activity of TNIK are being actively investigated as a therapeutic approach for Wnt-driven cancers.[1][3]

Mechanism of Action of TNIK Inhibitors

TNIK inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of TNIK, preventing its catalytic activity. By blocking the phosphorylation of TCF4, these inhibitors effectively suppress the transcription of Wnt target genes.[4][5] This leads to a reduction in cancer cell proliferation and can induce apoptosis.[4][6] Several TNIK inhibitors have been developed and characterized, including this compound, NCB-0846, INS018_055 (Rentosertib), and KY-05009.

dot

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dvl->DestructionComplex Inhibits beta_catenin_cyto β-catenin (Cytoplasm) DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF4 TCF4 beta_catenin_nuc->TCF4 Binds WntTargetGenes Wnt Target Genes (AXIN2, c-Myc) TCF4->WntTargetGenes Activates Transcription TNIK TNIK TNIK->TCF4 Phosphorylates Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibits Proliferation Cell Proliferation & Survival WntTargetGenes->Proliferation

Caption: Canonical Wnt Signaling Pathway and the Point of Inhibition by this compound.

Quantitative Data on TNIK Inhibitors

The following tables summarize the in vitro efficacy of various TNIK inhibitors against the TNIK enzyme and different cancer cell lines.

Table 1: In Vitro Enzymatic Activity of TNIK Inhibitors

InhibitorIC50 / Ki (nM) vs. TNIKAssay TypeReference
This compound65 (IC50)Not Specified[5][7][8]
NCB-084621 (IC50)Kinase Assay[3]
INS018_0557.8 (IC50)Not Specified[9]
KY-050099 (IC50), 100 (Ki)Kinase Assay, ATP Competition[10][11]

Table 2: Anti-proliferative Activity of TNIK Inhibitors in Colorectal Cancer Cell Lines

InhibitorCell LineIC50 (µM)Assay TypeReference
NCB-0846HCT1160.36ATP production[4]
NCB-0846DLD-1Not SpecifiedColony Formation[5]
KY-05009RPMI8226Not Specified (Dose-dependent inhibition)Proliferation Assay[6]
5-FU (for comparison)HCT1161.39 µg/mLMTT Assay[12]

Table 3: Off-Target Effects of Selected TNIK Inhibitors

InhibitorOff-Targets (with >80% inhibition at 0.1 µM)Reference
NCB-0846FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK[2][4]
KY-05009Mixed lineage kinase 1 (MLK1) (IC50 = 18 nM)[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of TNIK inhibitors.

TNIK Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available ADP-Glo™ kinase assay kits and is suitable for high-throughput screening of TNIK inhibitors.

dot

Start Start PrepareReagents Prepare Reagents: - TNIK Enzyme - Substrate (e.g., MBP) - ATP - Inhibitor (e.g., this compound) - Kinase Buffer Start->PrepareReagents Dispense Dispense into 384-well plate: - 1 µL Inhibitor - 2 µL Enzyme - 2 µL Substrate/ATP mix PrepareReagents->Dispense Incubate1 Incubate at RT for 60 min Dispense->Incubate1 AddADPGlo Add 5 µL ADP-Glo™ Reagent Incubate1->AddADPGlo Incubate2 Incubate at RT for 40 min AddADPGlo->Incubate2 AddDetectionReagent Add 10 µL Kinase Detection Reagent Incubate2->AddDetectionReagent Incubate3 Incubate at RT for 30 min AddDetectionReagent->Incubate3 ReadLuminescence Read Luminescence Incubate3->ReadLuminescence End End ReadLuminescence->End

Caption: Workflow for the TNIK Kinase Inhibition Assay using ADP-Glo™ technology.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • TNIK inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)[4]

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Dilute the TNIK enzyme, MBP substrate, ATP, and test inhibitors to the desired concentrations in Kinase Buffer.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle (e.g., 5% DMSO).

    • Add 2 µL of the diluted TNIK enzyme solution.

    • Add 2 µL of the substrate/ATP mixture to initiate the reaction.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[4]

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[4]

  • ATP Generation and Luminescence:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.[4]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context.[13][14][15][16]

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Start Start CellCulture Culture cells (e.g., HCT116) to desired confluency Start->CellCulture TreatCells Treat cells with TNIK inhibitor or vehicle for 1-3 hours CellCulture->TreatCells HeatTreatment Aliquot cell suspension and heat at a temperature gradient (e.g., 40-65°C) for 3 min TreatCells->HeatTreatment CellLysis Lyse cells by freeze-thaw cycles HeatTreatment->CellLysis Centrifugation Centrifuge to separate soluble and aggregated proteins CellLysis->Centrifugation CollectSupernatant Collect the supernatant (soluble protein fraction) Centrifugation->CollectSupernatant WesternBlot Analyze TNIK levels in the supernatant by Western Blot CollectSupernatant->WesternBlot End End WesternBlot->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • TNIK inhibitor (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Anti-TNIK antibody

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Culture and Treatment:

    • Culture HCT116 cells to approximately 80% confluency.

    • Treat the cells with the TNIK inhibitor at various concentrations or with a vehicle control for 1-3 hours.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a water bath.

  • Separation of Soluble Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble TNIK in each sample by Western blotting using an anti-TNIK antibody. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of a TNIK inhibitor.[4]

Materials:

  • Immunodeficient mice (e.g., BALB/c-nu/nu)[4]

  • Colorectal cancer cells (e.g., HCT116)[4]

  • TNIK inhibitor (e.g., NCB-0846) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject HCT116 cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer the TNIK inhibitor (e.g., NCB-0846 at 90 or 150 mg/kg) or vehicle control orally, once daily.[4]

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis:

    • Continue the treatment for a predetermined period (e.g., 2-3 weeks).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for Wnt target genes).

    • Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.

Materials:

  • HEK293T or colorectal cancer cells

  • TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

  • A control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash)

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • TNIK inhibitor

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection:

    • Co-transfect the cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids.

  • Inhibitor Treatment:

    • After 24 hours, treat the cells with the TNIK inhibitor at various concentrations.

  • Cell Lysis and Luciferase Assay:

    • After another 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in the inhibitor-treated cells compared to the control indicates inhibition of Wnt/TCF/LEF signaling.

Conclusion

This compound and other TNIK inhibitors represent a promising class of targeted therapies for Wnt-driven cancers. Their mechanism of action, directly targeting a key downstream activator of the Wnt pathway, makes them attractive candidates for further preclinical and clinical development. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the efficacy and mechanism of these inhibitors, contributing to the advancement of novel cancer therapeutics. As research progresses, a deeper understanding of the on- and off-target effects of these inhibitors will be crucial for their successful translation into clinical practice.

References

Tnik-IN-1 Target Validation in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and Nck-interacting kinase (TNIK) has emerged as a compelling therapeutic target in oncology. A serine/threonine kinase, TNIK is a critical downstream effector in the Wnt signaling pathway, which is frequently dysregulated in various cancers, most notably colorectal and lung cancers. This technical guide provides a comprehensive overview of the target validation of TNIK in cancer cells, with a specific focus on the small molecule inhibitor, Tnik-IN-1. We will delve into the molecular mechanisms of TNIK, present quantitative data for TNIK inhibitors, and provide detailed experimental protocols for key validation assays. Furthermore, this guide will feature diagrammatic representations of the TNIK signaling pathway and a generalized experimental workflow for TNIK inhibitor target validation to aid researchers in this field.

Introduction: TNIK as a Therapeutic Target

Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK) family.[1] It is a multi-domain protein with an N-terminal kinase domain, an intermediate domain, and a C-terminal GCK regulatory domain.[2] TNIK's role in cancer is primarily attributed to its function as a key activator of the Wnt/β-catenin signaling pathway.[3][4] In canonical Wnt signaling, the accumulation of nuclear β-catenin leads to its association with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. TNIK interacts with the TCF4/β-catenin complex and phosphorylates TCF4, a crucial step for the transcriptional activation of Wnt target genes that drive cell proliferation, survival, and tumorigenesis.[5]

Given that over 80% of colorectal cancers harbor mutations in Wnt pathway components like APC or β-catenin, leading to constitutive pathway activation, targeting a downstream effector like TNIK presents a promising therapeutic strategy.[5] Inhibition of TNIK is expected to abrogate the oncogenic signaling driven by these upstream mutations.[5] Beyond its role in Wnt signaling, TNIK has also been implicated in the c-Jun N-terminal kinase (JNK) pathway and the regulation of the actin cytoskeleton.[3] The frequent amplification of the TNIK gene in lung squamous cell carcinoma further underscores its significance as a cancer target.

Quantitative Data for TNIK Inhibitors

A number of small molecule inhibitors of TNIK have been developed and characterized. This section provides a summary of the reported inhibitory activities of this compound and other notable TNIK inhibitors.

InhibitorTargetIC50 (nM)Cell LineAssay TypeReference
This compound TNIK65-Kinase Assay[6]
TINK-IN-1TNIK8-Kinase Assay[7]
NCB-0846TNIK21-Kinase Assay[8]
TNIK-IN-3TNIK26-Kinase Assay
Compound with furan-2-carboxamide scaffoldTNIK850-Kinase Assay[9]
More potent furan-2-carboxamide derivativeTNIK258-Kinase Assay[9]
NCB-0846 HCT116 (colorectal)VariesHCT116Cell Viability
NCB-0846 DLD-1 (colorectal)VariesDLD-1Cell Viability[1]
NCB-0846 SCLC-N (small cell lung cancer)VariesSCLC-NCell Viability[1]
NCB-0846 SCLC-P (small cell lung cancer)VariesSCLC-PCell Viability[1]
TNIK-IN-3 HCT116 (colorectal)4,260HCT116Cell Viability (MTT)[10]
TNIK-IN-3 DLD-1 (colorectal)8,000DLD-1Cell Viability (MTT)[10]

Signaling Pathways and Experimental Workflows

TNIK Signaling Pathway

TNIK is a central node in a complex signaling network. Its primary and most well-validated role is in the Wnt signaling pathway. However, it also integrates signals from other pathways, including those involving TRAF2 and NCK.

TNIK_Signaling_Pathway cluster_wnt Wnt Signaling cluster_traf_nck TRAF2/NCK Signaling cluster_jnk_cytoskeleton Downstream Effects Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Frizzled->LRP5_6 Dishevelled Dishevelled LRP5_6->Dishevelled GSK3b GSK3β Dishevelled->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC APC APC->beta_catenin Axin Axin Axin->beta_catenin TCF4 TCF4 beta_catenin->TCF4 TNIK TNIK beta_catenin->TNIK Wnt_target_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_target_genes TCF4->TNIK TRAF2 TRAF2 TRAF2->TNIK NCK NCK NCK->TNIK JNK_pathway JNK Pathway Actin_cytoskeleton Actin Cytoskeleton Regulation TNIK->TCF4 TNIK->JNK_pathway TNIK->Actin_cytoskeleton Tnik_IN_1 This compound Tnik_IN_1->TNIK

Caption: TNIK Signaling Pathway in Cancer.

Experimental Workflow for TNIK Target Validation

The validation of a kinase inhibitor like this compound follows a structured workflow, progressing from in vitro biochemical assays to cellular and finally in vivo models.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Assays cluster_invivo In Vivo Models kinase_assay Biochemical Kinase Assay (IC50 Determination) cell_free_binding Cell-Free Binding Assay (e.g., SPR, ITC) kinase_assay->cell_free_binding Confirm Direct Binding cell_viability Cell Viability/Proliferation Assay (e.g., MTT, MTS) cell_free_binding->cell_viability Assess Cellular Potency target_engagement Target Engagement Assay (e.g., CETSA) cell_viability->target_engagement Verify Target Interaction in Cells western_blot Western Blot Analysis (Downstream Signaling) target_engagement->western_blot Evaluate Downstream Effects immunoprecipitation Immunoprecipitation (Protein-Protein Interactions) western_blot->immunoprecipitation Investigate Complex Formation xenograft Xenograft Tumor Models immunoprecipitation->xenograft Evaluate In Vivo Efficacy pd_biomarkers Pharmacodynamic Biomarker Analysis xenograft->pd_biomarkers Confirm Target Modulation in Tumors

Caption: Experimental workflow for TNIK inhibitor target validation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in TNIK inhibitor research.

TNIK Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production.

Materials:

  • Recombinant active TNIK enzyme

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a 2X kinase reaction buffer.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution.

    • Prepare a solution of substrate and ATP in the 2X kinase reaction buffer.

  • Set up the Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted this compound or DMSO (vehicle control).

    • Add 5 µL of diluted TNIK enzyme to each well.

    • Initiate the reaction by adding 2.5 µL of the substrate/ATP mix.

    • The final reaction volume is 10 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the IC50 value by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, DLD-1)

  • Complete cell culture medium

  • This compound

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

    • Incubate for 72 hours.

  • MTS Addition:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the inhibitor concentration to determine the IC50.

Western Blot Analysis for Downstream Signaling

This protocol is for assessing the phosphorylation status of TNIK targets and the expression levels of Wnt target genes.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TCF4, anti-TCF4, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-TNIK, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Plate and treat cells with this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare the samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C. Recommended dilutions for TNIK antibodies are often around 1:1000.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Immunoprecipitation for Protein-Protein Interactions

This protocol is used to confirm the interaction between TNIK, TCF4, and β-catenin and to assess the effect of this compound on this complex.

Materials:

  • Cancer cell lysates

  • Immunoprecipitation (IP) buffer

  • Primary antibody for immunoprecipitation (e.g., anti-TNIK)

  • Protein A/G agarose beads

  • Primary antibodies for western blotting (e.g., anti-TCF4, anti-β-catenin)

Procedure:

  • Lysate Preparation:

    • Prepare cell lysates as for western blotting.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the IP antibody overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with IP buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in Laemmli buffer.

    • Analyze the immunoprecipitated proteins by western blotting as described above, using antibodies against the expected interacting partners (TCF4, β-catenin).

In Vivo Target Validation

In vivo studies are crucial for validating the therapeutic potential of a TNIK inhibitor. Xenograft models are commonly used for this purpose.

Experimental Design:

  • Cell Lines: Use cancer cell lines that have been shown to be sensitive to this compound in vitro.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (or a similar inhibitor like NCB-0846, which has been used at doses of 100 mg/kg) and a vehicle control orally or via intraperitoneal injection.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for pharmacodynamic biomarker analysis (e.g., western blotting for Wnt target genes, immunohistochemistry for proliferation markers like Ki-67).

Conclusion

The validation of TNIK as a therapeutic target in cancer is supported by a growing body of evidence. Its central role in the Wnt signaling pathway, which is aberrantly activated in a high percentage of cancers, makes it an attractive target for small molecule inhibitors. This compound and other related compounds have demonstrated potent inhibition of TNIK kinase activity and have shown anti-proliferative effects in cancer cells. The detailed experimental protocols and workflows provided in this guide are intended to facilitate further research into TNIK inhibitors and accelerate their potential translation into clinical applications. Future studies should focus on comprehensive in vivo efficacy and safety profiling of lead compounds like this compound to fully realize the therapeutic potential of targeting TNIK in cancer.

References

The Biological Function of TNIK Kinase: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Traf2- and NCK-interacting kinase (TNIK) is a multifaceted serine/threonine kinase belonging to the germinal center kinase (GCK) family.[1][2] Initially identified for its role in cytoskeletal regulation and activating the c-Jun N-terminal kinase (JNK) pathway, TNIK has emerged as a critical signaling node in a diverse array of cellular processes.[1][2] Its function is pivotal in the Wnt signaling pathway, where it acts as an essential co-activator for TCF/LEF-driven transcription, a role with profound implications for cancer biology, particularly in colorectal cancers where Wnt signaling is frequently dysregulated.[1][3][4] Beyond oncology, TNIK is integral to neuronal development and cognitive function, linking synaptic activity to nuclear gene expression.[5][6] Emerging evidence also implicates TNIK as a key regulator of systemic glucose and lipid metabolism, and as a potential therapeutic target for fibrosis and age-related diseases.[7][8][9] This guide provides an in-depth exploration of TNIK's biological functions, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling networks.

Molecular Structure and Core Function

Human TNIK is a 1360-residue protein composed of three primary functional domains: an N-terminal serine/threonine kinase domain, a central intermediate domain, and a C-terminal citron homology (CNH) domain.[1] The intermediate domain facilitates interactions with adaptor proteins like TRAF2 and NCK, while the CNH domain is involved in activating the JNK pathway.[1] However, the most extensively studied function of TNIK lies in its role as a downstream activator of the canonical Wnt signaling pathway.

The Wnt Signaling Pathway

TNIK is an essential and specific activator of Wnt target genes.[3] In the nucleus of Wnt-activated cells, such as those in intestinal crypts, TNIK is recruited to the promoters of Wnt target genes.[3] It forms a transcriptional regulatory complex by directly interacting with both β-catenin and T-cell factor 4 (TCF4).[1][3] The kinase activity of TNIK is indispensable for this process; TNIK directly phosphorylates TCF4, which is a required step for the transcriptional activation of Wnt target genes that drive cell proliferation.[1][3] This function is critical in tissues with high rates of cell turnover and in the context of cancer.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Accumulates & Translocates TCF4 TCF4 Beta_Catenin_Nuc->TCF4 Binds Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes Activates Transcription TNIK TNIK TNIK->TCF4 Binds & Phosphorylates (Activation) Neuronal_Signaling cluster_synapse Postsynaptic Density cluster_nucleus Nucleus NMDAR NMDA Receptor AKAP9 AKAP9 NMDAR->AKAP9 TNIK_S TNIK AKAP9->TNIK_S AMPAR AMPA Receptor Expression TNIK_S->AMPAR Required for TNIK_N TNIK TNIK_S->TNIK_N Nuclear Signaling Gene_Expression Neurogenesis Genes GSK3B GSK3β TNIK_N->GSK3B Regulates Levels NeuroD1 NeuroD1 GSK3B->NeuroD1 Phosphorylates NeuroD1->Gene_Expression Regulates Transcription Kinase_Assay_Workflow start Start prep Prepare Reagents: - Diluted TNIK Enzyme - Substrate (MBP) - ATP Solution - Inhibitor Dilutions start->prep setup Set up Reaction in Plate: 1. Add Inhibitor/Vehicle 2. Add TNIK Enzyme prep->setup initiate Initiate Reaction: Add ATP/Substrate Mix setup->initiate incubate Incubate at 30°C (45-60 min) initiate->incubate detect Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Read Signal (Luminescence) detect->read analyze Analyze Data: Calculate % Inhibition & IC₅₀ read->analyze end_node End analyze->end_node

References

Tnik-IN-1 and the Inhibition of TNIK in Colorectal Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical therapeutic target in colorectal cancer (CRC), primarily due to its essential role in the Wnt/β-catenin signaling pathway, a key driver of tumorigenesis in over 90% of CRC cases. Small molecule inhibitors of TNIK, such as Tnik-IN-1 and the well-characterized compound NCB-0846, have demonstrated potent anti-tumor effects in preclinical models by disrupting this pathway at its most downstream point. This guide provides an in-depth technical overview of the role of TNIK inhibition in colorectal cancer, with a focus on the mechanism of action, preclinical efficacy, and detailed experimental methodologies, using NCB-0846 as a primary exemplar due to the extensive availability of public data.

Introduction to TNIK in Colorectal Cancer

TNIK is a serine/threonine kinase that functions as a crucial component of the T-cell factor-4 (TCF4) and β-catenin transcriptional complex.[1][2] In colorectal cancers with mutations in the APC or CTNNB1 genes, this complex is constitutively active, leading to the transcription of target genes that promote cell proliferation, survival, and the maintenance of a cancer stem cell phenotype.[3] TNIK directly phosphorylates TCF4, a necessary step for full transcriptional activation of Wnt target genes.[1][4] Consequently, inhibiting the kinase activity of TNIK presents a promising strategy to suppress Wnt signaling and halt CRC progression, even in cancers with upstream mutations that render other pathway inhibitors ineffective.[5]

This compound and Representative TNIK Inhibitors

While the term "this compound" is used commercially, it can refer to different chemical entities with varying potencies. For instance, one version of this compound (Compound 9) exhibits a potent TNIK IC50 of 8 nM, while another (Compound 1) has a reported IC50 of 65 nM.[6][7][8] This guide will focus on NCB-0846, a potent and orally available TNIK inhibitor with an IC50 of 21 nM, for which extensive preclinical data and methodologies have been published, to provide a comprehensive and consistent technical overview.[9][10]

Data Presentation: Preclinical Efficacy of TNIK Inhibitors

The following tables summarize the quantitative data for this compound and other representative TNIK inhibitors, demonstrating their activity in biochemical and cellular assays.

Table 1: In Vitro Inhibitory Activity of TNIK Inhibitors
CompoundAssay TypeTarget/Cell LineIC50Reference
TINK-IN-1 (Compound 9)Biochemical Kinase AssayTNIK8 nM[6][8]
Cell-Based Reporter AssayHCT-1166.3 µM[6]
This compound (Compound 1)Biochemical Kinase AssayTNIK65 nM[7]
NCB-0846Biochemical Kinase AssayTNIK21 nM[9][10]
Cell Growth AssayHCT-116-[3]
Colony Formation AssayHCT-116-[3][10]
TNIK-IN-3 (Compound 21k)Biochemical Kinase AssayTNIK26 nM[11]
Cell Viability AssayHCT-1164.26 µM[11]
Cell Viability AssayDLD-18.00 µM[11]
TNIK-IN-4 (Compound 5a)Biochemical Kinase AssayTNIK0.61 µM[12]
Cell Viability AssayHCT-11636.423 µM[12]
MebendazoleBiochemical Kinase AssayTNIK~1 µM (Kd)[13][14]
Table 2: In Vivo Efficacy of NCB-0846 in Colorectal Cancer Xenograft Models
Animal ModelCell LineTreatmentDosageOutcomeReference
BALB/c nude miceHCT-116NCB-0846 (oral gavage)40 or 80 mg/kg BID for 14 daysSuppression of tumor growth[2]
Immunodeficient miceHCT-116NCB-0846 (single oral dose)90 or 150 mg/kgReduced expression of Wnt target genes (AXIN2, MYC, CCND1) in xenografts[3]
ApcMin/+ mice-NCB-0846 HCl (oral gavage)22.5, 45, or 90 mg/kg BID for 35 daysDose-dependent reduction in intestinal tumor multiplicity and size[3]

Signaling Pathways and Experimental Workflows

Wnt Signaling Pathway Inhibition by this compound

The primary mechanism of action for this compound and other TNIK inhibitors is the disruption of the canonical Wnt signaling pathway at the level of the nuclear transcription complex.

Wnt_Signaling_Inhibition cluster_wnt Wnt Signaling Pathway cluster_inhibitor Inhibitor Action Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled APC_Complex APC Destruction Complex (APC, Axin, GSK3β) Dishevelled->APC_Complex inhibition beta_catenin β-catenin APC_Complex->beta_catenin degradation beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus translocation TCF4 TCF4 beta_catenin_nucleus->TCF4 binding Wnt_Target_Genes Wnt Target Genes (c-Myc, Axin2, etc.) TCF4->Wnt_Target_Genes transcriptional activation TNIK TNIK TNIK->TCF4 phosphorylation Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation Tnik_IN_1 This compound (e.g., NCB-0846) Tnik_IN_1->TNIK inhibition

Caption: Inhibition of TNIK by this compound blocks TCF4 phosphorylation, preventing Wnt target gene transcription.

Experimental Workflow: In Vitro TNIK Kinase Assay

A common method to determine the potency of a TNIK inhibitor is through a biochemical kinase assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant TNIK - Substrate (e.g., MBP) - ATP (with γ-³²P-ATP or for ADP-Glo) - Kinase Buffer - this compound dilutions start->prepare_reagents add_inhibitor Add this compound dilutions to microplate wells prepare_reagents->add_inhibitor add_enzyme Add TNIK enzyme to wells add_inhibitor->add_enzyme initiate_reaction Initiate reaction by adding ATP/Substrate mix add_enzyme->initiate_reaction incubate Incubate at 30°C for a defined period (e.g., 30-60 min) initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal: - Autoradiography (³²P) - Luminescence (ADP-Glo) stop_reaction->detect_signal analyze_data Analyze data and calculate IC50 detect_signal->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.

Experimental Workflow: Colorectal Cancer Xenograft Model

To assess the in vivo efficacy of a TNIK inhibitor, a xenograft mouse model is commonly employed.

Xenograft_Workflow start Start implant_cells Subcutaneously implant human colorectal cancer cells (e.g., HCT-116) into immunodeficient mice start->implant_cells tumor_growth Allow tumors to reach a palpable size implant_cells->tumor_growth randomize_mice Randomize mice into treatment and vehicle groups tumor_growth->randomize_mice administer_drug Administer this compound (e.g., NCB-0846) or vehicle daily via oral gavage randomize_mice->administer_drug monitor_mice Monitor tumor volume and body weight regularly administer_drug->monitor_mice endpoint At study endpoint, euthanize mice and excise tumors monitor_mice->endpoint analyze_tumors Analyze tumors: - Weight and volume - Biomarker analysis (e.g., RT-qPCR for Wnt target genes) endpoint->analyze_tumors end End analyze_tumors->end

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.

Experimental Protocols

In Vitro TNIK Kinase Assay (Radiometric)

This protocol is adapted from methodologies used for assessing TNIK kinase activity.[15]

  • Reagent Preparation:

    • Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 25 mM MnCl₂, 5 mM EGTA, and 2 mM EDTA. Add 0.25 mM DTT just before use.

    • ATP Stock Solution (10 mM): Dissolve 55 mg of ATP in 10 mL of Kinase Buffer.

    • γ-³³P-ATP Assay Cocktail (250 µM): Combine 5.75 mL of Kinase Assay Buffer, 150 µL of 10 mM ATP Stock Solution, and 100 µL of γ-³³P-ATP (1 mCi/100 µL).

    • Substrate Solution: Myelin Basic Protein (MBP) diluted to 1 mg/mL in distilled water.

    • Kinase Solution: Dilute recombinant active TNIK to the desired concentration in Kinase Dilution Buffer (Kinase Assay Buffer with 50 ng/µL BSA).

  • Assay Procedure:

    • Add this compound at various concentrations to the wells of a microplate.

    • Add the Kinase Solution to each well.

    • Initiate the reaction by adding the γ-³³P-ATP Assay Cocktail and Substrate Solution to bring the final reaction volume to 25 µL.

    • Incubate the plate at 30°C for 15-30 minutes.

    • Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times for 10 minutes each in 1% phosphoric acid to remove unincorporated γ-³³P-ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTS Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.[1]

  • Cell Seeding:

    • Seed colorectal cancer cells (e.g., HCT-116, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the cells for 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition and Measurement:

    • Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Colorectal Cancer Xenograft Study

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a TNIK inhibitor.[2][3]

  • Animal Model:

    • Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

  • Cell Implantation:

    • Subcutaneously inject 1-5 million HCT-116 cells suspended in a mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Formulate NCB-0846 in a vehicle suitable for oral administration (e.g., 10% DMSO, 45% PEG400, 45% 2-hydroxypropyl-β-cyclodextrin solution).[2]

    • Administer the drug or vehicle to the respective groups daily via oral gavage at the desired dosage (e.g., 40 or 80 mg/kg).

  • Monitoring and Endpoint:

    • Measure tumor volume and mouse body weight 2-3 times per week.

    • Continue treatment for the specified duration (e.g., 14-21 days).

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., RT-qPCR for Wnt target genes, immunohistochemistry).

Conclusion

The inhibition of TNIK, as exemplified by compounds like this compound and NCB-0846, represents a highly promising therapeutic strategy for colorectal cancer. By targeting a key downstream node in the oncogenic Wnt signaling pathway, these inhibitors have demonstrated the potential to overcome resistance mechanisms and suppress tumor growth. The data and protocols presented in this guide offer a comprehensive technical foundation for researchers and drug development professionals working to advance TNIK inhibitors into clinical applications for the treatment of colorectal cancer.

References

A Technical Guide to the Therapeutic Potential of TNIK Inhibition in Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting TNIK in Fibrotic Diseases

Fibrosis, characterized by the excessive deposition of extracellular matrix, is a pathological process that leads to organ scarring and dysfunction, contributing to significant morbidity and mortality worldwide.[1] A key cellular mediator in this process is the myofibroblast, which, upon activation, becomes the primary producer of collagen.[1] Traditional therapeutic strategies have had limited success in halting or reversing fibrosis. This has spurred the search for novel therapeutic targets.

One such promising target is the Traf2- and NCK-interacting kinase (TNIK), a serine/threonine kinase belonging to the germinal center kinase (GCK) family.[2] TNIK has been identified as a critical regulator in various biological processes relevant to disease, including cell proliferation, cytoskeletal organization, and cell migration.[2][3] Emerging evidence strongly implicates TNIK as a crucial agonist in both pro-fibrotic and pro-inflammatory pathways.[2] Its inhibition has shown potential in mitigating fibrosis across multiple organs, including the lungs, liver, kidneys, and skin.[1][4]

This technical guide provides an in-depth overview of the therapeutic potential of TNIK inhibition in fibrosis, with a focus on the small molecule inhibitor INS018_055 (also known as Rentosertib). We will delve into its mechanism of action, summarize key preclinical and clinical data, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.

Mechanism of Action: TNIK's Role in Fibrogenesis

TNIK is a central node in signaling pathways that drive fibrotic processes. Its inhibition disrupts these pathways, leading to anti-fibrotic and anti-inflammatory effects.

  • Regulation of Procollagen Trafficking: Studies have shown that TNIK is a crucial moderator of procollagen I trafficking and secretion from hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[5][6] Pharmacological inhibition or genetic deletion of TNIK disrupts the movement and release of procollagen I without affecting its expression levels.[5][7]

  • Wnt/β-catenin Signaling: TNIK is an essential activator of Wnt target genes. The Wnt/β-catenin signaling pathway is known to be dysregulated in pulmonary fibrosis and plays a critical role in tissue repair and regeneration.[8] TNIK acts as a regulatory component of the transcriptional complex formed by β-catenin and T-cell factor 4 (TCF4), and its inhibition is expected to block aberrant Wnt signaling.[7]

  • TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway is a potent driver of fibrosis.[8] TNIK inhibition has been shown to attenuate the TGF-β1-mediated epithelial-to-mesenchymal transition (EMT), a key process in fibrosis. The TNIK inhibitor INS018_055 reduces the expression of key SASP-related factors, including TGF-β.[9]

  • Inflammation and Cellular Senescence: TNIK is implicated in chronic inflammation, a hallmark of aging and a contributor to fibrosis.[2] The TNIK inhibitor INS018_055 has demonstrated anti-inflammatory effects.[10][11] It also acts as a senomorphic agent, suppressing the senescence-associated secretory phenotype (SASP), which includes the secretion of inflammatory molecules like IL-6 and IL-8 that contribute to tissue damage.[9]

Signaling Pathway Diagram

TNIK_Signaling_Pathway cluster_input Pro-fibrotic Stimuli cluster_output Pathological Outcome TGFB TGF-β TNIK TNIK TGFB->TNIK activates Wnt Wnt BetaCatenin β-catenin / TCF4 Complex Wnt->BetaCatenin activates Trafficking Procollagen I Trafficking & Secretion TNIK->Trafficking regulates EMT Epithelial-Mesenchymal Transition (EMT) TNIK->EMT promotes SASP Senescence-Associated Secretory Phenotype (SASP) TNIK->SASP promotes Procollagen Procollagen I Expression Procollagen->Trafficking Collagen Collagen Deposition Trafficking->Collagen BetaCatenin->TNIK interacts with Myofibroblast Myofibroblast Activation EMT->Myofibroblast Myofibroblast->Collagen Fibrosis Fibrosis Collagen->Fibrosis Tnik_IN_1 Tnik-IN-1 (INS018_055) Tnik_IN_1->TNIK inhibits Inflammation Chronic Inflammation SASP->Inflammation Inflammation->Fibrosis

TNIK signaling pathways in fibrosis.

Preclinical Data on TNIK Inhibitors

A significant body of preclinical evidence supports the anti-fibrotic activity of TNIK inhibitors. The data for two key compounds, INS018_055 and NCB-0846, are summarized below.

In Vitro Activity
CompoundTargetAssayResult (IC50)Cell LineCitation
INS018_055 TNIKKinase Activity31 nM-[12]
INS018-055 TNIKKinase Activity7.8 nM-[13]
INS018-055 COL1 ExpressionProtein Expression63 nMLX-2[13]
INS018-055 α-SMA ExpressionProtein Expression123 nMLX-2[13]
CompoundAssayResult (CC50)Cell LineSafety Window (CC50/IC50)Citation
INS018-055 Cytotoxicity748.08 µMLX-2> 635[13]
In Vivo Efficacy in Fibrosis Models
ModelCompoundDoseEffectCitation
Bleomycin-induced lung fibrosis (murine)INS018_0553 mpk BIDReduced fibrosis markers by 50%[12]
Bleomycin-induced lung fibrosis (murine)INS018_05510 and 30 mpk BIDReduced fibrosis markers by >75%[12]
CCl4-induced hepatic fibrogenesis (murine)Pharmacologic TNIK inhibitorNot specifiedLimited hepatic fibrogenesis[5]

Clinical Development of Rentosertib (INS018_055)

Phase 1 Clinical Trials
  • Design: Randomized, double-blind, placebo-controlled studies were conducted in healthy participants.[10][11][16]

  • Population: 78 healthy participants in trial NCT05154240.[11][16] A separate Phase 1 trial was conducted in China (CTR20221542).[10][11][16]

  • Endpoints: The primary endpoints were safety and tolerability. Pharmacokinetics were also assessed.[10][11][16]

Phase 2a Clinical Trial
  • Design: A 12-week, randomized, double-blind, placebo-controlled study in IPF patients.[1][17]

  • Endpoints: The primary endpoint was safety and tolerability. The secondary efficacy endpoint was the change in Forced Vital Capacity (FVC).[1]

  • Results:

    • The trial met its primary endpoint, demonstrating safety and tolerability across all dose levels.[1]

    • Positive results were reported for the secondary endpoint, with a dose-dependent improvement in FVC observed.[1]

Experimental Protocols and Methodologies

The identification and validation of TNIK as a therapeutic target for fibrosis involved a combination of computational and experimental approaches.

AI-Driven Target Discovery and Drug Design Workflow
  • Target Identification: The PandaOmics™ AI platform was used to analyze multi-omic datasets from patient samples and scientific literature to identify and prioritize potential therapeutic targets for fibrosis.[11][12] TNIK was ranked as a top candidate based on multiple parameters, including its role in relevant pathways and its druggability.[11]

AI_Drug_Discovery_Workflow Data Multi-omic Patient Data & Scientific Literature PandaOmics PandaOmics™ (AI Target Discovery) Data->PandaOmics TNIK TNIK Identified as Top Target PandaOmics->TNIK Chemistry42 Chemistry42™ (Generative Chemistry) TNIK->Chemistry42 MoleculeGen Generation of Novel Molecules Chemistry42->MoleculeGen Optimization AI-Driven Lead Optimization (ADME, Potency, Safety) MoleculeGen->Optimization INS018_055 INS018_055 (Rentosertib) Optimization->INS018_055 Preclinical Preclinical Validation (In Vitro / In Vivo) INS018_055->Preclinical Clinical Clinical Trials (Phase I, II) Preclinical->Clinical

AI-driven workflow for TNIK inhibitor discovery.
Key Preclinical Experimental Methodologies

  • siRNA Screen for Procollagen Trafficking: A targeted small interfering RNA (siRNA) screen was performed to identify genes involved in procollagen I retention.[6][7] Immunofluorescence was used to detect changes in intracellular procollagen I levels after knocking down specific genes, which led to the identification of TNIK.[6][7]

  • Western Blotting: To quantify protein expression levels, such as α-SMA in normal human dermal fibroblasts, western blotting was employed.[11] Cells were treated with TGF-β to induce a fibrotic phenotype, with or without the test compound. Cell lysates were then separated by electrophoresis, transferred to a membrane, and probed with specific primary and secondary antibodies to detect and quantify the target proteins.[11]

  • Bleomycin-Induced Lung Fibrosis Model: This is a standard animal model to test the efficacy of anti-fibrotic compounds. Mice are administered bleomycin to induce lung injury and subsequent fibrosis.[12] The test compound (e.g., INS018_055) is then administered, and the extent of fibrosis is assessed by measuring various markers.[12]

  • In Vitro ADMET Profiling: A series of in vitro assays were conducted to determine the ADME properties of INS018-055. This included measuring its solubility (KS), lipophilicity (logD), metabolic stability in human and rat hepatocytes (half-life), plasma protein binding, and potential for drug-drug interactions via CYP induction assays.[13]

Conclusion and Future Directions

Future research will focus on the outcomes of later-stage clinical trials to fully establish the efficacy and safety of Rentosertib in IPF. Furthermore, given TNIK's involvement in fibrosis across multiple organs, there is substantial potential for expanding its clinical investigation into other fibrotic conditions, such as liver, kidney, and skin fibrosis.[1][2] The continued exploration of TNIK biology will undoubtedly uncover further insights into its role in age-related diseases and guide the development of next-generation therapeutics.

References

Tnik-IN-1 and the Therapeutic Potential of TNIK Inhibition in Neurodegenerative Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for a compound specifically designated "Tnik-IN-1" in neurodegenerative disease models is not extensively available in the public domain. This guide provides a comprehensive overview of the role of the target kinase, TRAF2- and NCK-interacting kinase (TNIK), in neurodegeneration and utilizes data from other known TNIK inhibitors as representative examples to illustrate the potential therapeutic strategies and experimental considerations.

Introduction

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target in a range of diseases, including cancer and fibrotic conditions.[1][2] More recently, its role in the central nervous system has garnered attention, with studies suggesting its involvement in key pathways implicated in neurodegenerative disorders.[3] TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including the Wnt signaling pathway, cytoskeletal organization, and neuronal development.[4][5] Its multifaceted functions position it as a compelling target for intervention in diseases like Alzheimer's, Parkinson's, and other neurodegenerative conditions. This technical guide will delve into the preclinical data surrounding TNIK inhibition, relevant signaling pathways, and the experimental methodologies used to assess the therapeutic potential of TNIK inhibitors in neurodegenerative disease models.

Quantitative Data on TNIK Inhibitors

While specific data for "this compound" in neurodegenerative models is limited, the following tables summarize quantitative data for other known TNIK inhibitors to provide a comparative overview of their potency and properties.

Table 1: In Vitro Potency of Selected TNIK Inhibitors

CompoundTargetIC50 (nM)Cell Line/Assay ConditionsReference
TINK-IN-1 (Compound 9)TNIK8Enzymatic Assay[6]
TNIK-IN-6 (Compound 9)TNIK930Enzymatic Assay[7]
INS018_055TNIK7.8Enzymatic Assay[8]
INS018_055COL1 expression63LX-2 cells[8]
INS018_055α-SMA expression123LX-2 cells[8]

Table 2: Pharmacokinetic Properties of INS018_055

SpeciesAdministrationDoseCmax (ng/mL)tmax (h)Half-life (h)Bioavailability (%)Reference
MouseOral30 mg/kg10100.251.22 (IV)44[8]
DogOral10 mg/kg5360.7081.65 (IV)22[8]

Key Signaling Pathways in Neurodegeneration Involving TNIK

TNIK's influence on neurodegenerative processes is thought to be mediated through several critical signaling pathways.

Wnt Signaling Pathway

TNIK is a key activator of the Wnt/β-catenin signaling pathway.[4] Dysregulation of this pathway is implicated in the pathogenesis of Alzheimer's disease, affecting synaptic plasticity and neuronal survival. TNIK can phosphorylate T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway.[4]

Wnt_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled APC_Axin APC/Axin Complex Dishevelled->APC_Axin inhibition GSK3b GSK3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation APC_Axin->beta_catenin degradation TCF4 TCF4 beta_catenin->TCF4 Target_Genes Target Gene Expression TCF4->Target_Genes TNIK TNIK TNIK->TCF4 phosphorylation Tnik_IN_1 This compound Tnik_IN_1->TNIK inhibition Tau_Pathology TNIK TNIK GSK3b GSK3β TNIK->GSK3b inhibition (indirect) Tau Tau Protein GSK3b->Tau phosphorylation pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Tnik_IN_1 This compound Tnik_IN_1->TNIK inhibition Neuroinflammation Abeta Amyloid-β Astrocyte Astrocyte Abeta->Astrocyte TRAF2 TRAF2 Astrocyte->TRAF2 TNIK TNIK TRAF2->TNIK NFkB NF-κB Pathway TNIK->NFkB iNOS iNOS Expression NFkB->iNOS Inflammation Neuroinflammation iNOS->Inflammation Tnik_IN_1 This compound Tnik_IN_1->TNIK inhibition Experimental_Workflow cluster_0 In Vitro cluster_1 In Vivo Kinase_Assay Kinase Assay (IC50 Determination) Cell_Culture Neuronal Cell Culture (SH-SY5Y, Primary Neurons) Kinase_Assay->Cell_Culture Cell_Treatment Treatment with This compound Cell_Culture->Cell_Treatment Downstream_Analysis Analysis of Downstream Targets (p-Tau, α-synuclein) Cell_Treatment->Downstream_Analysis Animal_Model Neurodegenerative Disease Model (e.g., 5XFAD) Downstream_Analysis->Animal_Model Drug_Administration Inhibitor Administration (Oral, IP) Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessment (Cognition, Motor Function) Drug_Administration->Behavioral_Tests Post_Mortem Post-Mortem Analysis (Histology, Biochemistry) Behavioral_Tests->Post_Mortem

References

Investigating TNIK-IN-1 in Obesity Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Obesity remains a global health crisis, necessitating the exploration of novel therapeutic targets. Traf2- and Nck-interacting kinase (TNIK) has emerged as a promising candidate in obesity research. Genetic studies utilizing TNIK knockout (KO) mice have demonstrated a compelling phenotype resistant to diet-induced obesity, characterized by increased energy expenditure and improved metabolic parameters. While specific research on a compound designated "Tnik-IN-1" in obesity is not extensively documented in publicly available literature, the data from TNIK KO studies provide a strong rationale for the therapeutic potential of TNIK inhibition. This technical guide summarizes the key findings from these preclinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways to inform further research and drug development efforts targeting TNIK.

The Role of TNIK in Obesity: Insights from Preclinical Models

Studies using whole-body TNIK knockout (KO) mice have provided significant insights into the role of this kinase in regulating energy balance and metabolism. These animals exhibit a lean phenotype and are protected against the metabolic insults of a high-fat, high-sucrose diet.

Quantitative Data from TNIK Knockout Mice Studies

The following tables summarize the key quantitative data from studies on TNIK KO mice, offering a comparative view of their metabolic advantages over wild-type (WT) littermates.

Table 1: Body Weight and Composition in TNIK KO vs. WT Mice on High-Fat High-Sucrose (HFHS) Diet

ParameterGenotypeDietValueReference
Body Weight GainWTHFHSIncreased[1]
TNIK KOHFHSAttenuated[1]
Fat MassWTHFHSIncreased[1]
TNIK KOHFHSProtected from expansion[1][2]
Lean MassWTHFHSMaintained[1]
TNIK KOHFHSMaintained (females), 8% reduced (males)[1]

Table 2: Energy Homeostasis in TNIK KO vs. WT Mice

ParameterGenotypeObservationReference
Caloric IntakeTNIK KOHigher than WT on HFHS diet[1]
Oxygen Consumption (VO₂)TNIK KO1.4-fold increase in dark period[1]
Ambulant ActivityTNIK KOSevenfold increase in dark period[1]
Energy ExpenditureTNIK KOHigher than WT[1]

Table 3: Metabolic Parameters in TNIK KO vs. WT Mice

ParameterGenotypeObservationReference
Insulin SensitivityTNIK KOEnhanced[1][3]
Glucose Uptake (Skeletal Muscle & Adipose Tissue)TNIK KOEnhanced[1]
Hepatic Steatosis (Fatty Liver)TNIK KOProtected against[1][3]
De Novo LipogenesisTNIK KOImpaired[1]

Note: The data presented is primarily derived from studies on TNIK knockout mice, as specific quantitative data for "this compound" in obesity models is limited in the current literature.

Key Signaling Pathways Modulated by TNIK

TNIK is implicated in several critical signaling pathways that regulate cellular growth, differentiation, and metabolism. In the context of obesity, the Wnt/β-catenin and mTORC1 signaling pathways are of particular interest.

Wnt/β-catenin Signaling Pathway

TNIK is an essential activator of the canonical Wnt signaling pathway.[4] It phosphorylates T-cell factor 4 (TCF4), a key transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes.[4] The Wnt/β-catenin pathway is known to inhibit adipogenesis (the formation of fat cells).[5] Therefore, inhibition of TNIK is hypothesized to suppress Wnt signaling, thereby promoting the differentiation of mesenchymal precursors into adipocytes rather than osteoblasts.[6]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6 LRP5/6 Axin Axin Dvl->Axin Inhibits GSK3b GSK3β Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation APC APC TCF4 TCF4 Beta_Catenin->TCF4 Tnik_IN_1 This compound TNIK TNIK Tnik_IN_1->TNIK Inhibits TNIK->TCF4 Phosphorylates & Activates Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes Activates Transcription

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
mTORC1 Signaling Pathway

The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, integrating signals from nutrients and growth factors.[7][8] TNIK is speculated to be an upstream regulator of mTORC1 signaling.[9] Specifically, TNIK may regulate the availability of dihydroxyacetone phosphate (DHAP), a glycolytic metabolite that can activate mTORC1.[1][9] By influencing mTORC1, TNIK can coordinate de novo lipogenesis (the metabolic formation of fat).[9] Inhibition of TNIK could therefore disrupt this process, contributing to the observed lean phenotype in KO mice.

mTORC1_Signaling_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Growth_Factors Growth Factors (e.g., Insulin) PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt DHAP DHAP Glycolysis->DHAP mTORC1 mTORC1 DHAP->mTORC1 Activates TNIK TNIK TNIK->DHAP Regulates Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Lipogenesis De Novo Lipogenesis S6K1->Lipogenesis Promotes PI3K_Akt->mTORC1 Activates

Caption: Proposed role of TNIK in the mTORC1 signaling pathway and lipogenesis.

Experimental Protocols for In Vivo Obesity Studies

The following protocols are based on the methodologies reported in the study of TNIK knockout mice by Phung Pham et al. in Science Advances (2023) and can be adapted for studies involving TNIK inhibitors.

Animal Models and Husbandry
  • Animals: C57BL/6J mice are a commonly used background strain for obesity research.

  • Housing: Mice should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet:

    • Chow Diet: Standard laboratory chow.

    • High-Fat High-Sucrose (HFHS) Diet: A diet with approximately 45% of calories from fat and drinking water supplemented with 10% sucrose ad libitum is used to induce obesity.[1][10]

Diet-Induced Obesity Model Workflow

Obesity_Model_Workflow cluster_setup Experimental Setup cluster_diet Dietary Intervention (10 weeks) cluster_measurements Measurements cluster_endpoint Endpoint Analysis Mice C57BL/6J Mice Grouping Randomly assign to - Control Group - Treatment Group Mice->Grouping HFHS_Diet High-Fat High-Sucrose (HFHS) Diet Grouping->HFHS_Diet Inhibitor_Admin Administer this compound or Vehicle Grouping->Inhibitor_Admin Weekly_BW Weekly Body Weight HFHS_Diet->Weekly_BW Inhibitor_Admin->Weekly_BW Body_Comp Body Composition (MRI/DEXA) - Fat Mass - Lean Mass Weekly_BW->Body_Comp Metabolic_Cages Indirect Calorimetry - VO₂, VCO₂ - Activity - Food/Water Intake Body_Comp->Metabolic_Cages GTT_ITT Glucose & Insulin Tolerance Tests Metabolic_Cages->GTT_ITT Tissue_Collection Tissue Collection (Liver, Adipose, Muscle) GTT_ITT->Tissue_Collection Biochemical_Analysis Biochemical & Molecular Analysis (e.g., Western Blot, qPCR) Tissue_Collection->Biochemical_Analysis

Caption: A typical experimental workflow for evaluating this compound in a diet-induced obesity model.
Key Experimental Procedures

  • Body Composition Analysis: Magnetic Resonance Imaging (MRI) or Dual-Energy X-ray Absorptiometry (DEXA) can be used to measure fat and lean body mass.[1][10]

  • Indirect Calorimetry: Mice are placed in metabolic cages to measure oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), food and water intake, and ambulatory activity.[1]

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • GTT: After an overnight fast, mice are given an intraperitoneal (i.p.) injection of glucose, and blood glucose levels are measured at various time points.

    • ITT: After a short fast, mice are given an i.p. injection of insulin, and blood glucose levels are monitored.

  • Tissue Analysis: At the end of the study, tissues such as the liver, white and brown adipose tissue, and skeletal muscle are collected for histological analysis, gene expression studies (qPCR), and protein analysis (Western blotting).

Future Directions and Considerations

The compelling data from TNIK knockout mice strongly support the continued investigation of TNIK inhibitors as a potential therapeutic strategy for obesity and related metabolic disorders. Future research should focus on:

  • Pharmacological Studies: Conducting in vivo studies with specific TNIK inhibitors, such as INS018_055, in diet-induced obesity models to validate the findings from genetic knockout studies.

  • Mechanism of Action: Further elucidating the precise molecular mechanisms by which TNIK inhibition improves metabolic health, including its role in different tissues (e.g., brain, muscle, adipose tissue).

  • Safety and Efficacy: Evaluating the long-term safety and efficacy of TNIK inhibitors, including potential off-target effects.

Conclusion

TNIK stands out as a promising molecular target for the development of novel anti-obesity therapeutics. The resistance to diet-induced obesity and improved metabolic profile observed in TNIK knockout mice provide a solid foundation for the pharmacological investigation of TNIK inhibitors. The experimental protocols and signaling pathway information detailed in this guide are intended to facilitate further research in this exciting area, with the ultimate goal of translating these preclinical findings into effective treatments for human obesity.

References

Tnik-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tnik-IN-1 is a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK), a serine/threonine kinase integral to the canonical Wnt signaling pathway. By targeting TNIK, this compound presents a compelling molecular tool for investigating Wnt-driven cellular processes and holds potential as a therapeutic lead, particularly in oncology. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the IUPAC name 5-[(4-acetamidobenzoyl)amino]-2-anilino-1,3-thiazole-4-carboxamide. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 5-[(4-acetamidobenzoyl)amino]-2-anilino-1,3-thiazole-4-carboxamidePubChem
Molecular Formula C₁₉H₁₇N₅O₃S[1]
Molecular Weight 395.43 g/mol [1]
CAS Number 933886-36-3MedChemExpress
Appearance Solid powder-
Solubility Soluble in DMSO (e.g., 10 mM)MedChemExpress
in vitro IC₅₀ (TNIK) 65 nM[2][3]

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

This compound exerts its biological effects through the specific inhibition of TNIK, a key downstream component of the canonical Wnt signaling pathway. In this pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, differentiation, and survival.

TNIK is a crucial coactivator in this process. It is recruited to the β-catenin/TCF4 transcriptional complex and directly phosphorylates TCF4. This phosphorylation event is essential for the full transcriptional activation of Wnt target genes. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4, thereby downregulating the expression of Wnt target genes and inhibiting the growth of Wnt-dependent cancer cells.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dvl Dishevelled (Dvl) Frizzled_LRP->Dvl Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation (Wnt OFF) TCF4 TCF4 beta_catenin->TCF4 Forms complex in nucleus (Wnt ON) Proteasome Proteasomal Degradation beta_catenin->Proteasome Wnt_Target_Genes Wnt Target Gene Transcription TCF4->Wnt_Target_Genes Binds to DNA TNIK TNIK TNIK->TCF4 Recruited to complex Phospho_TCF4 Phosphorylated TCF4 TNIK->Phospho_TCF4 Phosphorylates Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibits Phospho_TCF4->Wnt_Target_Genes Activates Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation

Figure 1: this compound inhibits the Wnt signaling pathway by blocking TNIK-mediated phosphorylation of TCF4.

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of 2-amino-thiazole-5-carboxamides is well-documented. A plausible synthetic route would likely involve the Hantzsch thiazole synthesis, followed by amide bond formation. A generalized workflow is presented below.

Synthesis_Workflow A Ethyl 2-chloroacetoacetate C Ethyl 2-aminothiazole-4-carboxylate A->C B Thiourea B->C D Hydrolysis C->D E 2-Aminothiazole-4-carboxylic acid D->E F Amide Coupling E->F H 2-Anilino-thiazole-4-carboxamide Intermediate F->H G Aniline G->F I Amide Coupling H->I K This compound I->K J 4-Acetamidobenzoic acid J->I Kinase_Assay_Workflow Start Start Prepare_Inhibitor Prepare this compound Serial Dilution Start->Prepare_Inhibitor Add_Inhibitor Add this compound/DMSO to 384-well plate Prepare_Inhibitor->Add_Inhibitor Add_Enzyme Add TNIK Enzyme Add_Inhibitor->Add_Enzyme Initiate_Reaction Add Substrate (MBP) & ATP Add_Enzyme->Initiate_Reaction Incubate_1 Incubate at 30°C for 1 hour Initiate_Reaction->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate at RT for 40 minutes Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate at RT for 30 minutes Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze_Data Calculate % Inhibition & IC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

The Discovery and Synthesis of Tnik-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tnik-IN-1, a notable inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that has emerged as a significant therapeutic target in various diseases, particularly in cancers with aberrant Wnt signaling. This document details the quantitative data associated with this compound and related compounds, comprehensive experimental protocols, and visualizations of the pertinent signaling pathways.

Quantitative Data Summary

The following table summarizes the inhibitory activities of this compound and other relevant TNIK inhibitors. This data is crucial for comparing the potency and potential of these compounds in drug development programs.

Compound NameTargetIC50 (nM)Ki (nM)Kd (nM)Cell-based Assay Potency (IC50/EC50, nM)Reference
This compound TNIK65Not ReportedNot ReportedNot Reported[1][2]
TINK-IN-1TNIK8Not ReportedNot ReportedNot ReportedNot Specified
NCB-0846TNIK21Not ReportedNot ReportedNot Reported[3][4]
KY-05009TNIKNot Reported100Not ReportedNot Reported[3][5]
Rentosertib (INS018_055)TNIK31Not Reported4.3227.14 (inhibits TGF-β-induced α-SMA expression in MRC-5 cells)[3][6]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of this compound are provided below. These protocols are based on established procedures for similar compounds and assays.

Synthesis of this compound (Compound 1)

This compound belongs to a series of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors. The synthesis of this scaffold generally involves a coupling reaction between a substituted 2-chloropyridine and a corresponding aniline derivative. While the specific details for this compound's synthesis are proprietary to its discoverers, a representative protocol is outlined below.

General Procedure for the Synthesis of 4-phenyl-2-phenylaminopyridine Derivatives:

  • Reaction Setup: A mixture of a substituted 2-chloropyridine (1 equivalent), a substituted aniline (1-1.2 equivalents), and a base such as potassium carbonate (2-3 equivalents) is prepared in a suitable solvent like t-BuOH.

  • Reaction Conditions: The reaction mixture is then subjected to heating, either conventionally at reflux or under microwave irradiation at temperatures ranging from 120-160°C for 10-30 minutes.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 4-phenyl-2-phenylaminopyridine derivative.

  • Characterization: The final compound is characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

TNIK Enzymatic Assay

The inhibitory activity of this compound against TNIK can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[7][8][9]

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2.5 mM MnCl2, 50 µM DTT).[7]

    • Dilute the TNIK enzyme, substrate (e.g., a generic kinase substrate like myelin basic protein), and ATP in the kinase buffer to desired concentrations.

    • Prepare serial dilutions of this compound in the kinase buffer with a final DMSO concentration not exceeding 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the this compound dilution or DMSO vehicle (control).

    • Add 2 µl of the diluted TNIK enzyme solution.

    • Initiate the kinase reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Wnt Signaling Assay

The effect of this compound on the Wnt signaling pathway can be assessed using a reporter gene assay in a suitable cancer cell line (e.g., HCT116).[5]

Protocol:

  • Cell Culture and Transfection:

    • Culture HCT116 cells in an appropriate medium.

    • Co-transfect the cells with TCF/LEF-responsive luciferase reporter (TOPflash) or a negative control reporter (FOPflash) and a Renilla luciferase construct for normalization.

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of this compound or DMSO as a control.

  • Luciferase Assay:

    • After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the TOPflash and FOPflash luciferase activities to the Renilla luciferase activity. The ratio of TOP/FOP activity is then calculated to determine the inhibition of Wnt signaling.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving TNIK and a typical experimental workflow for inhibitor screening.

TNIK_Wnt_Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP5_6 LRP5/6 Axin_APC_GSK3b Axin/APC/GSK3β Complex Dvl->Axin_APC_GSK3b inhibits beta_catenin β-catenin Axin_APC_GSK3b->beta_catenin phosphorylates for degradation Proteasome Proteasomal Degradation beta_catenin->Proteasome TCF4 TCF4 beta_catenin->TCF4 binds Nucleus Nucleus beta_catenin->Nucleus translocates to Wnt_Target_Genes Wnt Target Gene Expression TCF4->Wnt_Target_Genes activates TNIK TNIK TNIK->TCF4 phosphorylates Tnik_IN_1 This compound Tnik_IN_1->TNIK inhibits

Caption: TNIK in the Wnt/β-catenin signaling pathway.

TNIK_JNK_Signaling Stress_Signal Stress Signal (e.g., UV, Cytokines) TRAF2 TRAF2 Stress_Signal->TRAF2 TNIK TNIK TRAF2->TNIK interacts with MKK4_7 MKK4/7 TNIK->MKK4_7 activates Tnik_IN_1 This compound Tnik_IN_1->TNIK inhibits JNK JNK MKK4_7->JNK phosphorylates c_Jun c-Jun JNK->c_Jun phosphorylates AP1 AP-1 Transcription Factor c_Jun->AP1 forms Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression regulates

Caption: TNIK in the JNK signaling pathway.

Inhibitor_Screening_Workflow Start Start: Compound Library HTS High-Throughput Screening (Biochemical Assay) Start->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Cellular_Assays Cellular Assays (e.g., Wnt Reporter) Potent_Hits->Cellular_Assays Active_in_Cells Cellularly Active Hits Cellular_Assays->Active_in_Cells Lead_Optimization Lead Optimization (SAR Studies) Active_in_Cells->Lead_Optimization End Lead Candidate Lead_Optimization->End

Caption: A typical workflow for TNIK inhibitor screening.

References

Methodological & Application

Tnik-IN-1 In Vitro Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that has emerged as a critical regulator in various cellular processes, most notably as an essential activator of the Wnt signaling pathway.[1][2] TNIK facilitates the transcription of Wnt target genes by phosphorylating T-cell factor 4 (TCF4), a key event in both normal development and tumorigenesis, particularly in colorectal cancer.[1][3] The strategic position of TNIK in this pathway makes it an attractive therapeutic target. Tnik-IN-1 is a chemical inhibitor of TNIK, demonstrating potent activity in vitro and serving as a valuable tool for studying the biological functions of TNIK and for the development of novel anti-cancer therapeutics.[4] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds against TNIK has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.

CompoundIC50 (nM)Assay TypeSource
This compound65Kinase Assay[4]
TINK-IN-18Kinase Assay[5]

Signaling Pathway

TNIK plays a pivotal role in the canonical Wnt signaling pathway. In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it forms a complex with TCF4. TNIK is recruited to the promoters of Wnt target genes and phosphorylates TCF4, leading to the activation of gene transcription.[1][3] this compound exerts its effect by inhibiting the kinase activity of TNIK, thereby preventing the phosphorylation of TCF4 and subsequent gene activation.[2]

TNIK_Signaling_Pathway cluster_wnt Wnt Signaling Wnt Wnt Ligand BetaCatenin β-catenin (stabilized) Wnt->BetaCatenin activates TCF4 TCF4 BetaCatenin->TCF4 forms complex TargetGenes Wnt Target Gene Transcription TCF4->TargetGenes activates TNIK TNIK TNIK->TCF4 phosphorylates Tnik_IN_1 This compound Tnik_IN_1->TNIK inhibits

Caption: TNIK's role in the Wnt signaling pathway and its inhibition by this compound.

Experimental Protocols

In Vitro TNIK Kinase Assay (Luminescence-Based)

This protocol is adapted from ADP-Glo™ Kinase Assay methodologies and is suitable for determining the IC50 of this compound.[6][7][8] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant active TNIK enzyme

  • Myelin basic protein (MBP) as a substrate (or a specific peptide substrate)[8][9]

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[6]

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Experimental Workflow:

Kinase_Assay_Workflow cluster_workflow TNIK Kinase Assay Workflow A 1. Prepare Reagents - Dilute this compound, TNIK, Substrate, ATP B 2. Add Inhibitor - Dispense this compound dilutions or DMSO control to wells A->B C 3. Add Enzyme - Add diluted TNIK to inhibitor and control wells B->C D 4. Initiate Reaction - Add Substrate/ATP mix to all wells C->D E 5. Incubate - Room temperature for 60 minutes D->E F 6. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent E->F G 7. Incubate - Room temperature for 40 minutes F->G H 8. Convert ADP to ATP & Detect - Add Kinase Detection Reagent G->H I 9. Incubate - Room temperature for 30 minutes H->I J 10. Read Luminescence - Measure signal with a plate reader I->J

Caption: Workflow for a luminescence-based TNIK kinase inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should not exceed 1%.[8][10]

    • Dilute the active TNIK enzyme in kinase assay buffer to the desired concentration. The optimal concentration should be determined empirically by titration.[6]

    • Prepare a substrate/ATP mixture in the kinase assay buffer. The final concentrations in the reaction will typically be in the micromolar range (e.g., 25 µM ATP).[6]

  • Assay Plate Setup:

    • Add 1 µl of the this compound dilutions or DMSO (for positive control) to the wells of a 384-well plate.[6]

    • Add 2 µl of the diluted TNIK enzyme to each well.

    • To initiate the kinase reaction, add 2 µl of the substrate/ATP mixture to each well.[6] The final reaction volume will be 5 µl.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes.[6]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[6]

    • Incubate at room temperature for 40 minutes.[6]

    • Add 10 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[6]

    • Incubate at room temperature for 30 minutes.[6]

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the TNIK kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Radiometric Kinase Assay

This is a traditional method for measuring kinase activity that utilizes a radiolabeled ATP.[3][9]

Materials:

  • Recombinant active TNIK enzyme

  • Myelin basic protein (MBP) substrate[9]

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 20 mM MgCl2, 25 mM MnCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)[9]

  • [γ-³³P]ATP or [γ-³²P]ATP

  • 10 mM ATP stock solution

  • Phosphocellulose P81 paper

  • 1% phosphoric acid solution

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing kinase assay buffer, diluted this compound (or DMSO), and the TNIK enzyme.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP, along with the MBP substrate. A typical reaction volume is 25 µL.[9]

  • Kinase Reaction:

    • Incubate the reaction mixture in a water bath at 30°C for 15 minutes.[9]

  • Stopping the Reaction and Sample Spotting:

    • Stop the reaction by spotting 20 µL of the reaction mixture onto a phosphocellulose P81 paper strip.[9]

  • Washing:

    • Air dry the P81 paper strips.

    • Wash the strips three times for approximately 10 minutes each in a 1% phosphoric acid solution with gentle stirring to remove unincorporated radiolabeled ATP.[9]

  • Detection:

    • Air dry the washed P81 paper strips.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity is proportional to the kinase activity.

    • Calculate the percent inhibition and determine the IC50 as described for the luminescence-based assay.

Concluding Remarks

The provided protocols offer robust methods for the in vitro characterization of this compound. The choice between a luminescence-based or radiometric assay will depend on laboratory capabilities and throughput requirements. These assays are fundamental for understanding the potency and mechanism of action of TNIK inhibitors, and for driving the development of novel therapeutics targeting the Wnt signaling pathway.

References

Application Notes and Protocols: Preparation of Tnik-IN-1 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tnik-IN-1 is an inhibitor of the Traf2 and Nck-interacting kinase (TNIK), a serine/threonine kinase that plays a crucial role in various cellular processes.[1][2] TNIK is a key activator of the Wnt signaling pathway, which is essential for cell proliferation, differentiation, and growth.[1][2] Dysregulation of the Wnt pathway is implicated in the development of several cancers.[1] this compound exerts its inhibitory effect by binding to the active site of the TNIK enzyme, preventing the phosphorylation of its target substrates, such as TCF4, a transcription factor in the Wnt pathway.[1][3] This blockade of TCF4 phosphorylation leads to the suppression of Wnt target gene transcription and subsequent inhibition of cancer cell growth.[1][3]

These application notes provide a detailed protocol for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring accurate and reproducible experimental outcomes.

Physicochemical and Solubility Data of this compound

A clear understanding of the physicochemical properties and solubility of this compound is critical for accurate stock solution preparation and experimental design. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₉H₁₇N₅O₃S[4][5][6]
Molecular Weight 395.43 g/mol [4][5][6]
Appearance Light yellow to yellow solid[4]
IC₅₀ 65 nM[4][7]
Solubility in DMSO 100 mg/mL (252.89 mM)[4][6]
Storage of Powder -20°C for 3 years; 4°C for 2 years[4]
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month[4][8]

Signaling Pathway of TNIK Inhibition

This compound targets the Wnt signaling pathway, a critical regulator of cellular function. The diagram below illustrates the canonical Wnt pathway and the mechanism of action for this compound. In the presence of Wnt ligands, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF4, and TNIK is recruited to this complex, where it phosphorylates TCF4, leading to the transcription of Wnt target genes. This compound inhibits the kinase activity of TNIK, preventing TCF4 phosphorylation and thereby blocking the expression of genes that promote cell proliferation.

TNIK_Signaling_Pathway cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes TCF4 TCF4 Beta_Catenin->TCF4 nuclear translocation and binding TNIK TNIK TCF4->TNIK recruits Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes activates transcription TNIK->TCF4 phosphorylates (activates) Tnik_IN_1 This compound Tnik_IN_1->TNIK inhibits Proliferation Cell Proliferation Target_Genes->Proliferation promotes

Caption: The Wnt signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.[4]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Ultrasonic bath

Equipment:

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

  • Pre-analysis and Preparation:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation of moisture.

    • Ensure all equipment is clean and sterile to avoid contamination.

    • Perform all steps in a chemical fume hood.

  • Weighing the Compound:

    • Carefully weigh the desired amount of this compound powder using an analytical balance. For example, to prepare a 10 mM stock solution, weigh out 3.954 mg of this compound.

  • Dissolution in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution from 3.954 mg of this compound, add 1 mL of DMSO.

    • For higher concentrations, such as 100 mg/mL, add the corresponding volume of DMSO. Note that for high concentrations, sonication may be required to achieve complete dissolution.[4][6]

  • Mixing and Sonication:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[8]

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4][8]

Experimental Workflow

The following diagram outlines the workflow for the preparation of the this compound stock solution.

Stock_Solution_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex Vortex Mix Add_DMSO->Vortex Check_Solubility Completely Dissolved? Vortex->Check_Solubility Sonicate Ultrasonic Bath Check_Solubility->Sonicate No Aliquot Aliquot into Single-Use Tubes Check_Solubility->Aliquot Yes Sonicate->Check_Solubility Store Store at -20°C or -80°C Aliquot->Store End End Store->End

References

Application Notes and Protocols for In Vivo Formulation of Tnik-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tnik-IN-1 is an inhibitor of the Traf2 and Nck-interacting kinase (TNIK), a serine/threonine kinase that plays a crucial role in various cellular processes, most notably as a key regulator of the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is implicated in the pathology of numerous diseases, including cancer and fibrosis.[1][3][4][5] this compound exerts its effect by binding to the active site of the TNIK enzyme, preventing the phosphorylation of its downstream targets, such as TCF4 and β-catenin.[1][6] This inhibition disrupts the transcriptional activation of Wnt target genes, thereby impeding disease progression.[1][6]

Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions, presenting a significant challenge for in vivo studies. This document provides a detailed protocol for the formulation of this compound using a vehicle composed of polyethylene glycol 300 (PEG300) and Tween-80, designed to enhance its solubility and bioavailability for administration in preclinical animal models.

Data Presentation

Physicochemical and In Vitro Activity of this compound
PropertyValueReference
Target Traf2 and Nck-interacting kinase (TNIK)[7][8]
IC50 65 nM[7][8]
Molecular Formula C19H17N5O3S[9]
Molecular Weight 395.43 g/mol [9]
In Vitro Solubility in DMSO 100 mg/mL (252.89 mM)[8][9]
In Vivo Formulation and Solubility
ComponentPercentage (v/v)PurposeResulting Solubility of this compoundReference
DMSO10%Primary solvent to create a stock solution2.5 mg/mL (6.32 mM)[7][8]
PEG30040%Co-solvent to improve solubility[7][8]
Tween-805%Surfactant to enhance stability and prevent precipitation[7][8]
Saline (0.9% NaCl)45%Aqueous vehicle for injection[7][8]

Signaling Pathway

The following diagram illustrates the role of TNIK in the Wnt signaling pathway and the mechanism of action of this compound.

TNIK_Wnt_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL LRP LRP5/6 LRP->DVL Axin_GSK3B_APC Destruction Complex (Axin, GSK3β, APC) DVL->Axin_GSK3B_APC Inhibits Beta_Catenin β-catenin Axin_GSK3B_APC->Beta_Catenin Phosphorylates for Degradation TCF4 TCF4 Beta_Catenin->TCF4 Translocates to Nucleus and Binds TNIK TNIK Beta_Catenin->TNIK Recruits Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activates Transcription TNIK->TCF4 Phosphorylates (Required for Activation) Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibits

Caption: TNIK in the Wnt Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Preparation of this compound Stock Solution (100x)

Objective: To prepare a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Aseptically weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 25 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes until the solution is clear.[7][8]

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] The stock solution is stable for up to 1 month at -20°C and 6 months at -80°C.[8]

Preparation of this compound In Vivo Formulation (1x)

Objective: To prepare a ready-to-use formulation of this compound for in vivo administration. This protocol is for a final concentration of 2.5 mg/mL.

Materials:

  • This compound stock solution (25 mg/mL in DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and sterile tips

Procedure:

  • For every 1 mL of final formulation, the following volumes will be required:

    • 100 µL of this compound stock solution (25 mg/mL in DMSO)

    • 400 µL of PEG300

    • 50 µL of Tween-80

    • 450 µL of sterile saline

  • In a sterile conical tube, add the required volume of PEG300.

  • Add the this compound stock solution to the PEG300 and mix thoroughly by vortexing until a homogenous solution is formed.[7][8]

  • Add the Tween-80 to the mixture and vortex again to ensure complete mixing.[7][8]

  • Slowly add the sterile saline to the mixture while vortexing to bring the solution to the final volume.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, the solution can be gently warmed and/or sonicated to aid dissolution.[8]

  • It is recommended to prepare this formulation fresh on the day of use.[8]

Experimental Workflow for In Vivo Formulation

The following diagram outlines the workflow for preparing the this compound in vivo formulation.

In_Vivo_Formulation_Workflow cluster_stock Stock Solution Preparation (100x) cluster_formulation In Vivo Formulation (1x) weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO (to 25 mg/mL) weigh->add_dmso vortex_sonic 3. Vortex and/or Sonicate until clear add_dmso->vortex_sonic store 4. Aliquot and Store at -20°C/-80°C vortex_sonic->store add_stock 2. Add 10% this compound Stock (from storage) store->add_stock start Start add_peg 1. Add 40% PEG300 start->add_peg add_peg->add_stock mix1 3. Vortex to Homogenize add_stock->mix1 add_tween 4. Add 5% Tween-80 mix1->add_tween mix2 5. Vortex to Mix add_tween->mix2 add_saline 6. Add 45% Saline mix2->add_saline mix3 7. Vortex to Final Volume add_saline->mix3 end Ready for In Vivo Administration mix3->end

Caption: Workflow for this compound In Vivo Formulation.

Considerations for Animal Studies

  • Route of Administration: The described formulation is suitable for intraperitoneal (i.p.) injection and oral gavage. The choice of administration route should be determined by the specific experimental design.[10][11][12]

  • Vehicle Control: It is crucial to include a vehicle control group in all in vivo experiments. The vehicle control should consist of the same formulation (10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline) without the active compound, this compound.

  • Toxicity: While this vehicle is commonly used in preclinical studies, it is important to monitor the animals for any signs of toxicity or adverse reactions.[10][13] For sensitive or immunocompromised animal models, reducing the percentage of DMSO may be considered.[10]

  • Dosage: The appropriate dosage of this compound will depend on the animal model and the therapeutic indication being studied. A thorough literature review and dose-ranging studies are recommended to determine the optimal dose.

Conclusion

The formulation protocol detailed in this document provides a reliable method for solubilizing this compound for in vivo research. By utilizing a combination of PEG300 and Tween-80, researchers can achieve a stable and administrable formulation, facilitating the investigation of this compound's therapeutic potential in various disease models. Adherence to the described protocols and careful consideration of experimental design will contribute to the generation of robust and reproducible preclinical data.

References

Application Notes and Protocols for Western Blot Analysis of TNIK Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the analysis of TRAF2 and NCK-interacting kinase (TNIK) inhibition using Western blotting. TNIK, a serine/threonine kinase, is a critical component of the Wnt signaling pathway and has emerged as a promising therapeutic target in various diseases, including colorectal cancer, lung cancer, and idiopathic pulmonary fibrosis.[1][2][3] These application notes offer comprehensive protocols for sample preparation, Western blotting, and data analysis to assess the efficacy of TNIK inhibitors. The provided methodologies are based on established research and are intended to guide researchers in accurately quantifying the effects of TNIK inhibition on downstream signaling pathways.

Introduction

TNIK is a key regulator of the canonical Wnt signaling pathway, a fundamental cellular cascade often dysregulated in cancer and other diseases.[4] In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and β-catenin, leading to the phosphorylation of TCF4 and subsequent activation of Wnt target gene transcription.[5][6] Inhibition of TNIK's kinase activity presents a compelling strategy to suppress this oncogenic signaling. Small molecule inhibitors such as NCB-0846 and KY-05009 have been shown to effectively block TNIK function, leading to reduced cancer cell proliferation and tumor growth.[2][7] Western blotting is an indispensable technique to elucidate the molecular mechanisms of these inhibitors by quantifying changes in the expression and phosphorylation status of TNIK and its downstream effectors.

TNIK Signaling Pathway

The following diagram illustrates the central role of TNIK in the Wnt signaling pathway. In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it forms a complex with TCF4 and TNIK. TNIK then phosphorylates TCF4, which is a crucial step for the recruitment of transcriptional co-activators and the subsequent expression of Wnt target genes like c-Myc and Axin2. TNIK inhibitors block this phosphorylation event, thereby downregulating the expression of these target genes.

TNIK_Signaling_Pathway cluster_0 Wnt Signaling cluster_1 Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP DVL Dishevelled Frizzled->DVL LRP->DVL GSK3b GSK3β DVL->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin degradation APC APC APC->beta_catenin degradation Axin Axin Axin->beta_catenin degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation TCF4 TCF4 beta_catenin_nuc->TCF4 TNIK TNIK TCF4->TNIK pTCF4 p-TCF4 TNIK->pTCF4 phosphorylation Wnt_Target_Genes Wnt Target Genes (c-Myc, Axin2, Cyclin D1) pTCF4->Wnt_Target_Genes transcription TNIK_Inhibitor TNIK Inhibitor TNIK_Inhibitor->TNIK inhibition

Caption: TNIK's role in the canonical Wnt signaling pathway.

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to assess the efficacy of TNIK inhibitors.

Cell Culture and Treatment

A variety of cancer cell lines are suitable for studying TNIK inhibition. The choice of cell line should be guided by the specific research question.

Table 1: Recommended Cell Lines and TNIK Inhibitors

Cell LineCancer TypeRecommended InhibitorReference
HCT116Colorectal CancerNCB-0846, OBD9[2][8]
DLD-1Colorectal CancerNCB-0846, OBD9[2][8]
SW620Colorectal CancerOBD9[8]
A549Lung AdenocarcinomaKY-05009[9][10][11]
RPMI8226Multiple MyelomaKY-05009[7]
SCLC cell linesSmall Cell Lung CancerNCB-0846[12][13][14]
TPC-1, KTC-1Papillary Thyroid CarcinomaNCB-0846[15]

Protocol:

  • Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates or 10 cm dishes and allow them to adhere and reach 70-80% confluency.

  • Treat cells with the TNIK inhibitor at various concentrations and for different time points. A vehicle control (e.g., DMSO) should always be included. For example, cells can be treated with NCB-0846 at concentrations ranging from 0.1 to 3 µM for 24 to 72 hours.[2][15][16] For KY-05009, concentrations of 1 to 3 µM for 48 hours have been shown to be effective.[7]

Protein Extraction

Protocol:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[3]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay kit.

Western Blotting

The following diagram outlines the general workflow for Western blot analysis.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Sample_Prep 1. Sample Preparation (Cell Lysis, Protein Quantification) SDS_PAGE 2. SDS-PAGE Sample_Prep->SDS_PAGE Transfer 3. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDS_PAGE->Transfer Blocking 4. Blocking (e.g., 5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 8. Data Analysis (Densitometry) Detection->Analysis

Caption: General workflow for Western blot analysis.

Protocol:

  • Prepare protein samples by mixing 20-40 µg of protein with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel (polyacrylamide gel electrophoresis) and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended antibodies and dilutions are provided in Table 2.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Data Analysis and Quantification
  • Capture the Western blot images using an appropriate imaging system.

  • Perform densitometric analysis of the protein bands using software such as ImageJ.[18]

  • Quantify the band intensity for the target protein and normalize it to the intensity of a loading control protein (e.g., β-actin, GAPDH) in the same lane.[19][20]

  • Calculate the relative protein expression by comparing the normalized band intensities of the treated samples to the vehicle control.

Recommended Antibodies

The following table provides a list of recommended primary antibodies for the analysis of TNIK inhibition.

Table 2: Primary Antibodies for Western Blot Analysis

Target ProteinFunctionRecommended DilutionSupplier (Example)
TNIKTarget of inhibition1:1000 - 1:5000Cell Signaling Technology (#32712), Proteintech (67948-1-Ig)[1][8]
p-TCF4 (Ser154)Direct substrate of TNIKVaries by manufacturerCustom or specialized
TCF4Transcription factor1:1000Cell Signaling Technology
β-cateninCo-activator of TCF41:1000Cell Signaling Technology
c-MycWnt target gene product1:1000Cell Signaling Technology
Axin2Wnt target gene product1:1000Cell Signaling Technology
Cyclin D1Wnt target gene product1:1000Cell Signaling Technology
p-Smad2/3Downstream of TGF-β signaling1:1000Cell Signaling Technology
p-FAKFocal Adhesion Kinase1:1000Cell Signaling Technology
β-actinLoading control1:5000Sigma-Aldrich
GAPDHLoading control1:5000Cell Signaling Technology

Data Presentation

The following tables summarize expected quantitative data from Western blot analysis following treatment with TNIK inhibitors.

Table 3: Effect of NCB-0846 on Wnt Signaling in HCT116 Cells

Treatment (24h)TNIK Expression (relative to control)c-Myc Expression (relative to control)Axin2 Expression (relative to control)
Vehicle (DMSO)1.001.001.00
NCB-0846 (0.1 µM)~0.8~0.7~0.6
NCB-0846 (0.3 µM)~0.5~0.4~0.3
NCB-0846 (1 µM)~0.2~0.1~0.1
Data are hypothetical and based on trends reported in existing literature.[2]

Table 4: Effect of KY-05009 on EMT and Wnt Signaling Markers in A549 Cells

Treatment (48h)E-cadherin Expression (relative to control)Vimentin Expression (relative to control)Nuclear β-catenin (relative to control)
Control1.001.001.00
TGF-β1~0.3~2.5~2.0
TGF-β1 + KY-05009 (3 µM)~0.8~1.2~1.1
Data are hypothetical and based on trends reported in existing literature.[9][10]

Troubleshooting

  • No or weak signal: Increase protein load, primary antibody concentration, or incubation time. Check transfer efficiency.

  • High background: Ensure adequate blocking, increase the number and duration of washes, and use a lower concentration of the primary or secondary antibody.

  • Non-specific bands: Optimize antibody dilution, use a more specific antibody, or try a different blocking buffer.

  • Uneven loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Always normalize to a reliable loading control.

By following these detailed application notes and protocols, researchers can effectively utilize Western blotting to investigate the molecular effects of TNIK inhibitors and advance the development of novel therapeutics targeting the Wnt signaling pathway.

References

Application Notes and Protocols for Tnik-IN-1 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing the small molecule inhibitor Tnik-IN-1 to probe the Traf2- and Nck-interacting kinase (TNIK) signaling pathway using immunofluorescence microscopy. The primary application is to visualize the cellular effects of TNIK inhibition, particularly on the downstream components of the Wnt/β-catenin signaling pathway.

Introduction

This compound is a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase that is a critical component of multiple signaling pathways. TNIK is a key activator of the Wnt signaling pathway, where it phosphorylates T-cell factor 4 (TCF4), leading to the transcription of Wnt target genes. Dysregulation of TNIK and the Wnt pathway is implicated in various diseases, including colorectal cancer and fibrosis. This compound provides a valuable tool for studying the cellular functions of TNIK and for assessing the efficacy of its inhibition.

This protocol details the use of this compound in cell culture, followed by immunofluorescence staining for key proteins in the TNIK signaling cascade to visualize the inhibitor's effects.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for this protocol.

TNIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd_LRP Frizzled/LRP5/6 Wnt->Fzd_LRP Binds Dsh Dishevelled Fzd_LRP->Dsh Activates APC_Axin_GSK3 Destruction Complex (APC/Axin/GSK3β) Dsh->APC_Axin_GSK3 Inhibits beta_catenin β-catenin APC_Axin_GSK3->beta_catenin Normally promotes degradation of beta_catenin_p p-β-catenin APC_Axin_GSK3->beta_catenin_p Phosphorylates TCF4 TCF4 beta_catenin->TCF4 Binds Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Targets for TNIK TNIK TNIK->TCF4 Phosphorylates Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibits TCF4_p p-TCF4 (S154) Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4_p->Wnt_Target_Genes Activates Transcription

Figure 1: Simplified TNIK Signaling Pathway in Wnt Activation.

IF_Workflow start Start cell_culture 1. Cell Culture (e.g., HCT116, DLD-1) Plate cells on coverslips start->cell_culture tnik_treatment 2. This compound Treatment Treat with desired concentration (e.g., 100 nM - 1 µM) and duration (e.g., 4-24 hours) cell_culture->tnik_treatment fixation 3. Fixation 4% Paraformaldehyde tnik_treatment->fixation permeabilization 4. Permeabilization 0.3% Triton X-100 in PBS fixation->permeabilization blocking 5. Blocking 5% Normal Goat Serum permeabilization->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-β-catenin, anti-TNIK) Overnight at 4°C blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation Fluorophore-conjugated primary_ab->secondary_ab mounting 8. Mounting with DAPI secondary_ab->mounting imaging 9. Imaging Confocal Microscopy mounting->imaging analysis 10. Image Analysis Quantify nuclear vs. cytoplasmic fluorescence imaging->analysis end End analysis->end

Figure 2: Experimental Workflow for Immunofluorescence Analysis.

Data Presentation

The primary quantitative data from this immunofluorescence protocol will be the measurement of fluorescence intensity in different cellular compartments (nucleus vs. cytoplasm). This allows for the assessment of protein translocation upon this compound treatment. The data can be summarized as follows:

Treatment GroupTarget ProteinMean Nuclear Intensity (A.U.)Mean Cytoplasmic Intensity (A.U.)Nuclear/Cytoplasmic Ratio
Vehicle (DMSO)β-catenin150.5 ± 12.385.2 ± 9.81.77
This compound (100 nM)β-catenin102.1 ± 10.1120.7 ± 11.50.85
Vehicle (DMSO)TNIK95.8 ± 8.7160.4 ± 15.10.60
This compound (100 nM)TNIK98.2 ± 9.1155.9 ± 14.30.63
(Note: The data presented in this table are hypothetical and for illustrative purposes only.)

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human colorectal cancer cell lines with active Wnt signaling (e.g., HCT116, DLD-1).

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C or -80°C.

  • Primary Antibodies:

    • Rabbit anti-TNIK, validated for immunofluorescence.

    • Mouse anti-β-catenin, validated for immunofluorescence.

  • Secondary Antibodies:

    • Goat anti-rabbit IgG, conjugated to a fluorophore (e.g., Alexa Fluor 488).

    • Goat anti-mouse IgG, conjugated to a fluorophore (e.g., Alexa Fluor 594).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.3% Triton X-100 in PBS.

  • Blocking Buffer: 5% Normal Goat Serum and 0.3% Triton X-100 in PBS.

  • Antibody Dilution Buffer: 1% BSA and 0.3% Triton X-100 in PBS.

  • Mounting Medium: Mounting medium with DAPI (4',6-diamidino-2-phenylindole).

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Glass coverslips and microscope slides.

Protocol

1. Cell Culture and Treatment

a. Culture cells in appropriate media on sterile glass coverslips in a multi-well plate until they reach 60-70% confluency.

b. Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. A dose-response experiment is recommended to determine the optimal concentration, starting with a range of 100 nM to 1 µM. Based on studies with similar TNIK inhibitors, a concentration of around 300 nM can be effective.[1]

c. Treat the cells with this compound or a vehicle control (DMSO) for a specified duration. A time course of 4, 12, and 24 hours is recommended to determine the optimal treatment time.

2. Fixation and Permeabilization

a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

b. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

c. Wash the cells three times with PBS for 5 minutes each.

d. Permeabilize the cells by incubating with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.

e. Wash the cells three times with PBS for 5 minutes each.

3. Immunostaining

a. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

b. Dilute the primary antibodies (e.g., anti-β-catenin and/or anti-TNIK) in Antibody Dilution Buffer to their recommended working concentrations.

c. Aspirate the blocking solution and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.

d. The following day, wash the cells three times with PBS for 5 minutes each.

e. Dilute the fluorophore-conjugated secondary antibodies in Antibody Dilution Buffer. Protect from light from this step onwards.

f. Add the diluted secondary antibody solution and incubate for 1-2 hours at room temperature.

g. Wash the cells three times with PBS for 5 minutes each.

4. Mounting and Imaging

a. Briefly rinse the coverslips with deionized water.

b. Mount the coverslips onto microscope slides using a drop of mounting medium containing DAPI.

c. Seal the edges of the coverslips with clear nail polish and allow to dry.

d. Store the slides at 4°C, protected from light, until imaging.

e. Visualize the staining using a confocal or fluorescence microscope. Capture images using consistent settings for all experimental groups.

5. Image Analysis and Quantification

a. Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity.

b. The DAPI channel can be used to create a nuclear mask.

c. Measure the mean fluorescence intensity of the target protein (e.g., β-catenin) within the nuclear mask and in the cytoplasm for a statistically significant number of cells per condition.

d. Calculate the nuclear-to-cytoplasmic fluorescence ratio to assess changes in protein localization following this compound treatment. A decrease in the nuclear localization of β-catenin is an expected outcome of effective TNIK inhibition.

References

Application Notes and Protocols for Tnik-IN-1 Kinase Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the kinase activity of TRAF2 and NCK-interacting kinase (TNIK) and the inhibitory effect of Tnik-IN-1. The provided methodologies are suitable for compound screening, inhibitor characterization, and studying the role of TNIK in various signaling pathways.

Introduction

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that plays a crucial role in multiple cellular processes, most notably as a key regulator of the Wnt signaling pathway.[1][2] TNIK interacts with and phosphorylates T-cell factor 4 (TCF4), a critical step for the transcriptional activation of Wnt target genes.[3][4] Dysregulation of the Wnt pathway is implicated in the development of various cancers, particularly colorectal cancer.[5][6] This makes TNIK an attractive therapeutic target.

This compound is a small molecule inhibitor of TNIK with a reported half-maximal inhibitory concentration (IC50) of 65 nM.[7] These application notes describe the use of this compound in in vitro kinase assays to determine its potency and selectivity.

Data Presentation

Inhibitor Activity Data

The following table summarizes the in vitro inhibitory activity of this compound and other known TNIK inhibitors against the TNIK kinase.

InhibitorIC50 (nM)Assay TypeNotesReference
This compound65In vitro kinase assayPotent inhibitor of TNIK.[7]
TINK-IN-18In vitro kinase assayA potent and selective TNIK inhibitor.[8]
TNIK-IN-326In vitro kinase assayAlso inhibits Flt4, Flt1, and DRAK1.[9]
NCB-084621In vitro kinase assayOrally available TNIK inhibitor.[5][10]
PF-79439Cell-free kinase assayATP-competitive inhibitor.[10]
KY-05009100 (Ki)In vitro kinase assayATP-competitive inhibitor.[10]
TNIK inhibitor X9In vitro enzyme assaySelective over a panel of 50 kinases.[10]

Signaling Pathway

The diagram below illustrates the central role of TNIK in the canonical Wnt signaling pathway. In the presence of a Wnt ligand, β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it forms a complex with TCF4. TNIK is recruited to this complex and phosphorylates TCF4, leading to the transcription of Wnt target genes involved in cell proliferation and survival. This compound inhibits the kinase activity of TNIK, thereby blocking this signaling cascade.

TNIK_Wnt_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates APC_Axin_GSK3b APC/Axin/GSK3β Destruction Complex Dsh->APC_Axin_GSK3b inhibits beta_catenin_cyto β-catenin APC_Axin_GSK3b->beta_catenin_cyto phosphorylates beta_catenin_cyto_p p-β-catenin beta_catenin_cyto->beta_catenin_cyto_p beta_catenin_nucl β-catenin beta_catenin_cyto->beta_catenin_nucl translocation Proteasome Proteasome beta_catenin_cyto_p->Proteasome degradation TCF4 TCF4 beta_catenin_nucl->TCF4 forms complex TNIK TNIK TCF4->TNIK recruits Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes activates TNIK->TCF4 phosphorylates Tnik_IN_1 This compound Tnik_IN_1->TNIK inhibits Transcription Transcription Wnt_Target_Genes->Transcription

Caption: TNIK's role in the Wnt signaling pathway.

Experimental Protocols

Protocol 1: In Vitro TNIK Kinase Activity Assay using ADP-Glo™

This protocol describes a luminescent-based assay to measure the kinase activity of TNIK by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[1]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of the assay plate.

    • Add 5 µL of a solution containing the TNIK enzyme and MBP substrate in Kinase Buffer.

    • To initiate the kinase reaction, add 2.5 µL of ATP solution in Kinase Buffer. The final reaction volume is 10 µL.

    • For the "no enzyme" control, add Kinase Buffer instead of the enzyme solution.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control (0% inhibition).

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context.[11] This protocol provides a general workflow for assessing the engagement of this compound with TNIK in cultured cells.

Materials:

  • Cell line expressing endogenous TNIK (e.g., HCT116)

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Thermal cycler or heating blocks

  • SDS-PAGE and Western blotting reagents

  • Anti-TNIK antibody

  • Anti-loading control antibody (e.g., β-actin or GAPDH)

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with this compound at the desired concentration or with DMSO as a vehicle control.

    • Incubate for a sufficient time to allow compound entry and binding (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. A no-heat control (room temperature) should be included.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-TNIK antibody.

    • Use a loading control antibody to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for TNIK at each temperature for both the this compound treated and DMSO control samples.

    • Plot the relative amount of soluble TNIK as a function of temperature.

    • A shift in the melting curve to a higher temperature in the this compound treated samples compared to the control indicates stabilization of TNIK upon inhibitor binding, confirming target engagement.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a TNIK inhibitor like this compound.

TNIK_Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies (Optional) start Start: this compound Synthesis/Acquisition solubility Solubility & Stability Testing start->solubility kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) solubility->kinase_assay ic50 Determine IC50 kinase_assay->ic50 selectivity Kinase Selectivity Profiling ic50->selectivity cell_culture Select & Culture TNIK-expressing Cell Line selectivity->cell_culture cetsa CETSA for Target Engagement cell_culture->cetsa viability Cell Viability/Proliferation Assay cell_culture->viability wnt_reporter Wnt Signaling Reporter Assay cell_culture->wnt_reporter downstream Analyze Downstream Targets (e.g., p-TCF4, c-Myc) wnt_reporter->downstream animal_model Select Animal Model (e.g., Xenograft) downstream->animal_model pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd efficacy Efficacy Studies pk_pd->efficacy

Caption: Workflow for this compound evaluation.

References

Application Notes and Protocols for Cell Viability Assays with Tnik-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the effect of Tnik-IN-1, a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK), on the viability of cancer cells. The provided protocols and data will enable researchers to design and execute robust experiments to evaluate the cytotoxic and anti-proliferative effects of this compound.

This compound is a small molecule inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway. Dysregulation of the Wnt pathway is a hallmark of many cancers, particularly colorectal cancer, making TNIK an attractive therapeutic target. This compound and other TNIK inhibitors, such as NCB-0846, have demonstrated efficacy in reducing the viability of cancer cells by inhibiting Wnt signaling.

Data Presentation

The following table summarizes the in vitro efficacy of TNIK inhibitors against various cancer cell lines. This data is essential for selecting appropriate cell models and determining relevant concentration ranges for initial screening experiments.

CompoundCell LineCancer TypeIC50Reference
This compound--65 nM (in vitro kinase assay)
TINK-IN-1 (Compound 9)--8 nM (in vitro kinase assay)
NCB-0846--21 nM (in vitro kinase assay)
NCB-0846HCT116Colorectal CarcinomaNot Specified
NCB-0846DLD-1Colorectal CarcinomaNot Specified

Signaling Pathway

TNIK is a key downstream component of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes that promote cell proliferation and survival. TNIK is recruited to the promoters of Wnt target genes where it phosphorylates TCF4, a critical step for transcriptional activation. Inhibition of TNIK by this compound blocks this phosphorylation event, thereby suppressing Wnt-mediated gene expression and inhibiting cancer cell growth.

TNIK_Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activation TNIK TNIK TNIK->TCF4 Phosphorylation Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibits Proliferation Cell Proliferation & Survival Wnt_Target_Genes->Proliferation

Caption: TNIK's role in the canonical Wnt signaling pathway.

Experimental Workflow

A typical workflow for assessing cell viability after this compound treatment involves several key steps, from cell culture preparation to data analysis. The following diagram illustrates this general process.

Cell_Viability_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at an appropriate density. B 2. Cell Adherence Incubate for 24 hours to allow cells to adhere and resume growth. A->B C 3. This compound Treatment Add serial dilutions of this compound to the wells. Include vehicle control. B->C D 4. Incubation Incubate cells with the compound for the desired duration (e.g., 48-72h). C->D E 5. Viability Assay Perform a cell viability assay (e.g., MTT or CellTiter-Glo). D->E F 6. Data Acquisition Measure absorbance or luminescence using a plate reader. E->F G 7. Data Analysis Calculate cell viability relative to the vehicle control and determine IC50. F->G

Caption: General workflow for a cell viability assay.

Experimental Protocols

Two common and robust methods for assessing cell viability are the MTT and CellTiter-Glo assays. The choice of assay depends on the experimental needs, with MTT being a colorimetric assay and CellTiter-Glo a more sensitive luminescent assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Materials:

  • Cancer cell line of interest (e.g., HCT116, DLD-1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.

Materials:

  • Cancer cell line of interest (e.g., HCT116, DLD-1)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well opaque-walled plates (white or black)

  • CellTiter-Glo® Reagent (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the MTT assay, but use opaque-walled 96-well plates to minimize well-to-well crosstalk of the luminescent signal.

  • This compound Treatment:

    • Follow the same treatment procedure as in the MTT assay.

  • Assay Procedure:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader (luminometer).

Logical Relationship Diagram

The decision-making process for selecting and performing a cell viability assay with this compound can be visualized as follows:

Logical_Relationship Start Start: Evaluate this compound Cytotoxicity SelectCellLine Select appropriate cancer cell line (e.g., with active Wnt signaling) Start->SelectCellLine DetermineConc Determine concentration range based on known IC50 values SelectCellLine->DetermineConc ChooseAssay Choose Viability Assay DetermineConc->ChooseAssay MTT MTT Assay (Colorimetric, metabolic activity) ChooseAssay->MTT Cost-effective, standard equipment CTG CellTiter-Glo Assay (Luminescent, ATP levels) ChooseAssay->CTG Higher sensitivity, high-throughput PerformExp Perform Experiment MTT->PerformExp CTG->PerformExp AnalyzeData Analyze Data (Calculate % Viability, IC50) PerformExp->AnalyzeData Conclusion Draw Conclusions on This compound Efficacy AnalyzeData->Conclusion

Caption: Decision process for this compound viability assay.

Application Notes and Protocols for Immunoprecipitation of TNIK Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting information for the successful immunoprecipitation (IP) of the TRAF2 and NCK-interacting kinase (TNIK) protein. TNIK is a crucial serine/threonine kinase involved in various cellular processes, most notably as a key regulator of the Wnt signaling pathway.[1] Aberrant TNIK activity is implicated in several cancers, making it a significant target for drug development.[2][3] These protocols are intended to guide researchers in effectively isolating TNIK and its interacting partners for downstream applications such as Western blotting, mass spectrometry, and kinase assays.

Introduction to TNIK and its Role in Signaling

TNIK is a member of the Germinal Center Kinase (GCK) family and plays a pivotal role in transducing signals that regulate gene transcription, cytoskeletal organization, and cell proliferation.[1][4] A primary function of TNIK is its role as an essential activator of Wnt target genes.[5] Within the nucleus, TNIK forms a complex with β-catenin and T-cell factor 4 (TCF4), where it phosphorylates TCF4 to drive the transcriptional activation of Wnt target genes.[5][6] This signaling cascade is critical for normal development and tissue homeostasis, while its dysregulation is a hallmark of various cancers, including colorectal cancer.[2][3] TNIK has also been implicated in neuronal development and function, interacting with proteins in the postsynaptic density.[7][8]

Key Applications of TNIK Immunoprecipitation

  • Studying Protein-Protein Interactions: Co-immunoprecipitation (Co-IP) is a powerful technique to identify proteins that interact with TNIK in vivo. For example, Co-IP has been used to demonstrate the interaction of TNIK with TCF4, β-catenin, and NCK.[5][9]

  • Investigating Post-Translational Modifications: Immunoprecipitated TNIK can be analyzed for post-translational modifications such as phosphorylation. For instance, TNIK autophosphorylation at Threonine 181 can be assessed to determine its kinase activity.[10]

  • Enriching TNIK for Kinase Assays: IP allows for the enrichment of active TNIK from cell lysates to perform in vitro kinase assays using potential substrates.[11]

  • Validating Drug Target Engagement: TNIK inhibitors are being developed as potential cancer therapeutics.[3][6] IP can be used to assess the binding of these inhibitors to TNIK in a cellular context.

Signaling Pathway Involving TNIK

The diagram below illustrates the canonical Wnt signaling pathway and the central role of TNIK in activating target gene transcription.

Caption: The role of TNIK in the canonical Wnt signaling pathway.

Experimental Protocols

Immunoprecipitation of Endogenous TNIK from Cell Lysates

This protocol describes the immunoprecipitation of native TNIK from cultured cells for subsequent analysis by Western blot.

Materials:

  • Cell Lysis Buffer: RIPA buffer or a non-denaturing lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Triton X-100, 10% glycerol) supplemented with protease and phosphatase inhibitors.[12][13]

  • Wash Buffer: Cell Lysis Buffer or ice-cold PBS.[13][14]

  • Primary Antibody: Anti-TNIK antibody (refer to manufacturer's datasheet for recommended dilution).

  • Control IgG: Normal IgG from the same species as the primary antibody.

  • Protein A/G Agarose or Magnetic Beads: (e.g., Protein A/G Sepharose beads).[13][15]

  • SDS-PAGE Sample Buffer (e.g., Laemmli buffer). [12]

Workflow:

IP_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293T, Ls174T) start->cell_culture cell_lysis 2. Cell Lysis (Ice-cold lysis buffer) cell_culture->cell_lysis pre_clearing 3. Pre-clearing Lysate (with Protein A/G beads) cell_lysis->pre_clearing incubation 4. Antibody Incubation (Anti-TNIK or control IgG, overnight at 4°C) pre_clearing->incubation immunocomplex_capture 5. Immunocomplex Capture (Add Protein A/G beads) incubation->immunocomplex_capture washing 6. Washing (3-5 times with wash buffer) immunocomplex_capture->washing elution 7. Elution (Boil in SDS-PAGE sample buffer) washing->elution analysis 8. Analysis (Western Blot, Mass Spec, etc.) elution->analysis end End analysis->end

Caption: General workflow for the immunoprecipitation of TNIK.

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency (e.g., 80-90%).

    • Wash cells twice with ice-cold PBS.[13]

    • Add ice-cold lysis buffer to the plate (e.g., 1 mL per 10 cm dish).[13]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15-30 minutes with occasional vortexing.[13]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.

    • Incubate with gentle rotation for 30-60 minutes at 4°C to reduce non-specific binding.[13]

    • Centrifuge at 2,000-3,000 x g for 2 minutes at 4°C.[12]

    • Carefully transfer the supernatant to a new tube, avoiding the beads.

  • Immunoprecipitation:

    • Add the anti-TNIK antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of control IgG to a separate tube of lysate.

    • Incubate with gentle rotation overnight at 4°C.[14]

  • Immunocomplex Capture:

    • Add 30-50 µL of Protein A/G bead slurry to each tube.

    • Incubate with gentle rotation for 1-3 hours at 4°C.[14]

  • Washing:

    • Collect the beads by centrifugation at 2,000-3,000 x g for 2 minutes at 4°C.[12]

    • Discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold wash buffer.

    • Repeat the centrifugation and resuspension steps for a total of 3-5 washes.[14][16]

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 30-50 µL of 2X SDS-PAGE sample buffer to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to dissociate the immunocomplexes from the beads.[13]

    • Centrifuge at 12,000 x g for 1 minute.[12]

    • The supernatant contains the immunoprecipitated proteins, ready for loading onto an SDS-PAGE gel.

Data Presentation

The following tables summarize typical quantitative parameters for TNIK immunoprecipitation, compiled from various sources. These values should be optimized for specific experimental conditions.

Table 1: Reagent Concentrations and Volumes

Reagent/ParameterRecommended Range/ValueSource
Cell Lysate Protein Concentration0.5 - 2.0 mg/mL[13][17]
Primary Antibody (Anti-TNIK)1-10 µg per 1 mg of lysate[12]
Control IgGEquivalent amount to primary Ab[18]
Protein A/G Beads (50% slurry)20 - 50 µL per IP[13][14]
Lysis Buffer Volume (10 cm dish)0.5 - 1.0 mL[13][14]
Wash Buffer Volume per Wash1.0 mL[12][16]
Elution Buffer Volume30 - 100 µL[12]

Table 2: Incubation Times and Conditions

StepDurationTemperatureSource
Cell Lysis15 - 30 minutes4°C (on ice)[13][14]
Pre-clearing30 - 60 minutes4°C[13]
Antibody Incubation2 hours to overnight4°C[12][14]
Immunocomplex Capture1 - 3 hours4°C[14]
Washing5 minutes per wash4°C[16]
Elution5 - 10 minutes95 - 100°C[13]

Table 3: Centrifugation Parameters

StepSpeed (g-force)DurationTemperatureSource
Clearing Cell Lysate14,000 x g10 - 15 minutes4°C[13][14]
Pellet Beads (Pre-clearing/Washing)2,000 - 3,000 x g1 - 2 minutes4°C[12]
Final Pellet before Elution12,000 x g1 minuteRoom Temp[12]

Troubleshooting

  • High Background/Non-specific Bands:

    • Increase the number of washes.

    • Include a pre-clearing step if not already done.[13]

    • Titrate the primary antibody to use the lowest effective concentration.

    • Ensure the use of appropriate protease and phosphatase inhibitors.

  • Low or No Target Protein Signal:

    • Confirm TNIK expression in your input lysate by Western blot.

    • Ensure the antibody is validated for immunoprecipitation.

    • Increase the amount of starting cell lysate.

    • Extend the antibody incubation time (e.g., overnight).[14]

    • Check the binding compatibility of your antibody isotype with Protein A or G.

  • Heavy and Light Chains Obscuring Protein of Interest:

    • Use an IP/Western blot-validated antibody from a different host species for the Western blot detection.

    • Use commercially available reagents that are designed to avoid the detection of heavy and light chains.

    • Covalently crosslink the antibody to the beads before incubation with the lysate.

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can effectively perform immunoprecipitation of TNIK to advance their studies in cell signaling and drug discovery.

References

Troubleshooting & Optimization

Tnik-IN-1 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Tnik-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?

A1: For in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] It is advisable to use newly opened, hygroscopic DMSO to ensure optimal solubility.[1]

Q2: What is the maximum achievable concentration of this compound in DMSO?

A2: this compound can be dissolved in DMSO at a concentration of up to 100 mg/mL (252.89 mM).[1][2] Ultrasonic treatment is necessary to achieve a clear solution at this concentration.[1][2]

Q3: How should I prepare this compound for in vivo studies?

A3: For in vivo experiments, a common formulation involves a multi-solvent system. A stock solution in DMSO is first prepared and then further diluted with other co-solvents. A recommended protocol involves a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2][3][4]

Q4: What is the solubility of this compound in the recommended in vivo formulation?

A4: In the formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, this compound can achieve a solubility of 2.5 mg/mL (6.32 mM).[2][3] It is important to use ultrasonic treatment to ensure complete dissolution.[2][3]

Q5: How should I store this compound solutions?

A5: Stock solutions of this compound should be aliquoted and stored to avoid repeated freeze-thaw cycles.[4] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[1][4] It is recommended to freshly prepare working solutions for in vivo experiments on the day of use.[1][4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed when preparing stock solution in DMSO. Incomplete dissolution.Use ultrasonic treatment to aid dissolution. Ensure the DMSO is of high quality and not hydrated, as hygroscopic DMSO can significantly impact solubility.[1]
The compound precipitates out of solution upon dilution in aqueous media for in vitro assays. Low aqueous solubility of this compound.Minimize the final concentration of DMSO in your aqueous working solution. If precipitation persists, consider using a small amount of a surfactant like Tween-80 in your final assay buffer, if compatible with your experimental setup.
Phase separation or precipitation occurs during the preparation of the in vivo formulation. Incorrect order of solvent addition or insufficient mixing.Add each solvent sequentially and ensure the solution is mixed thoroughly after each addition.[2][3] Heating and/or sonication can also be used to aid dissolution if precipitation occurs.[3][4]
Inconsistent experimental results between different batches of prepared this compound solutions. Degradation of the compound due to improper storage or repeated freeze-thaw cycles.Aliquot stock solutions into single-use volumes and store them at the recommended temperatures (-80°C for long-term, -20°C for short-term).[1][4] Always use freshly prepared working solutions for in vivo experiments.[1][4]

Quantitative Solubility Data

In Vitro Solubility

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO100252.89Requires ultrasonic treatment.[1][2]

In Vivo Formulation Solubility

Solvent CompositionConcentration (mg/mL)Concentration (mM)Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.56.32Requires ultrasonic treatment.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use (100 mg/mL in DMSO)
  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a concentration of 100 mg/mL.

  • Vortex the solution briefly to mix.

  • Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved.

  • Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][4]

Protocol 2: Preparation of this compound Working Solution for In Vivo Administration (2.5 mg/mL)

This protocol yields a 1 mL working solution with a final concentration of 2.5 mg/mL.

  • Prepare a 25 mg/mL stock solution of this compound in DMSO. This can be achieved by following the in vitro stock preparation protocol and adjusting the volumes accordingly.

  • In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogenous.

  • Add 50 µL of Tween-80 and mix again until the solution is uniform.

  • Add 450 µL of saline (0.9% w/v NaCl in water) to bring the final volume to 1 mL.

  • Mix the final solution thoroughly. If any precipitation or phase separation is observed, use sonication and/or gentle warming to aid dissolution.

  • It is recommended to use this working solution on the same day it is prepared.[1][3][4]

Visualizations

Tnik_Signaling_Pathway cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF4 TCF4 Beta_Catenin->TCF4 translocates to nucleus and binds Tnik TNIK Beta_Catenin->Tnik Target_Genes Wnt Target Genes (e.g., c-Myc, AXIN2) TCF4->Target_Genes activates transcription Tnik->TCF4 phosphorylates and activates

Caption: Wnt signaling pathway illustrating the role of TNIK.

Tnik_In_Vivo_Prep_Workflow start Start prep_stock Prepare 25 mg/mL This compound in DMSO start->prep_stock add_peg Add PEG300 (40% final volume) and mix prep_stock->add_peg add_tween Add Tween-80 (5% final volume) and mix add_peg->add_tween add_saline Add Saline (45% final volume) and mix add_tween->add_saline sonicate Sonicate/Warm if precipitation occurs add_saline->sonicate end Ready for In Vivo Use (2.5 mg/mL) sonicate->end

Caption: Workflow for preparing this compound for in vivo studies.

References

improving Tnik-IN-1 stability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Tnik-IN-1, with a focus on improving its stability in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an inhibitor of the Traf2 and Nck-interacting kinase (TNIK).[1] It is a small molecule compound with antitumor activity, making it a valuable tool for cancer research and drug development.[1][2] There are different compounds referred to as TNIK inhibitors, for instance, one with the CAS number 933886-36-3 and an IC₅₀ of 65 nM.[1][3] Another potent TNIK inhibitor has a CAS number of 1417795-25-5 and an IC₅₀ of 8 nM.[2][4]

Q2: What is the mechanism of action of this compound?

TNIK is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways.[5][6] A key function of TNIK is its role as an essential activator of the Wnt signaling pathway.[5][7] TNIK is recruited to the promoters of Wnt target genes, where it phosphorylates the transcription factor TCF4, leading to the activation of genes that promote cell proliferation.[6] By inhibiting the kinase activity of TNIK, this compound blocks these downstream signaling events, which can suppress the growth and survival of cancer cells.[5]

TNIK_Signaling_Pathway cluster_wnt Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Beta_Catenin β-catenin Frizzled->Beta_Catenin activates TCF4 TCF4 Beta_Catenin->TCF4 complexes with Target_Genes Wnt Target Genes (Proliferation, Survival) TCF4->Target_Genes activates transcription TNIK TNIK TNIK->TCF4 phosphorylates Tnik_IN_1 This compound Tnik_IN_1->TNIK inhibits

Caption: The Wnt signaling pathway and the inhibitory action of this compound.

Q3: How should I prepare stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, which can then be diluted for working solutions.

Recommended Solvent:

  • In Vitro: DMSO is the recommended solvent for preparing stock solutions.[3] It can be dissolved in DMSO up to 100 mg/mL, though ultrasonic assistance may be needed.[1][3] It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1][8]

Stock Solution Preparation Table:

Desired ConcentrationMass of this compound (for 1 mL)Mass of this compound (for 5 mL)Mass of this compound (for 10 mL)
1 mM0.395 mg1.977 mg3.954 mg
5 mM1.977 mg9.885 mg19.77 mg
10 mM3.954 mg19.77 mg39.54 mg

Based on a molecular weight of 395.43 g/mol for this compound (CAS 933886-36-3)[3][9]

Q4: What are the recommended storage conditions for this compound?

Proper storage is critical to maintaining the stability and activity of this compound.

Storage Recommendations Table:

FormStorage TemperatureStorage Duration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from multiple suppliers.[1][2][3][8]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[8][10]

Q5: What is the recommended solvent for in vivo studies?

For in vivo experiments, a multi-component solvent system is often required to maintain solubility and bioavailability. The working solution for in vivo experiments should be freshly prepared on the day of use.[1][11]

In Vivo Formulation Table:

ComponentPercentageExample for 1 mL Total Volume
DMSO10%100 µL
PEG30040%400 µL
Tween-805%50 µL
Saline45%450 µL

This formulation can achieve a solubility of up to 2.5 mg/mL, though ultrasonic assistance may be required.[3][10]

Troubleshooting Guides

Problem: My this compound has precipitated out of solution.

Precipitation of this compound can lead to inaccurate experimental results. The following guide will help you troubleshoot this issue.

Precipitation_Troubleshooting Start Precipitation Observed in this compound Solution Check_Concentration Is the concentration too high? Start->Check_Concentration Check_Solvent Was fresh, anhydrous DMSO used? Check_Concentration->Check_Solvent No Dilute_Solution Dilute to a lower concentration. Check_Concentration->Dilute_Solution Yes Check_Storage Was the solution stored properly and aliquoted? Check_Solvent->Check_Storage Yes Prepare_Fresh Prepare a fresh stock solution using new, anhydrous DMSO. Check_Solvent->Prepare_Fresh No Use_Sonication Try gentle warming and/or sonication to redissolve. Check_Storage->Use_Sonication Yes Aliquot_New Prepare a new stock solution, aliquot, and store correctly. Check_Storage->Aliquot_New No Resolved Issue Resolved Use_Sonication->Resolved Dilute_Solution->Use_Sonication Prepare_Fresh->Resolved Aliquot_New->Resolved

Caption: Workflow for troubleshooting this compound precipitation.

Possible Causes and Solutions:

  • Solvent Saturation: The concentration of this compound may be too high for the solvent, especially after dilution into aqueous media.

    • Solution: Try lowering the final concentration of this compound in your assay. For stock solutions, ensure you are not exceeding the solubility limits (e.g., 100 mg/mL in DMSO).[3]

  • Improper Storage: Storing solutions at incorrect temperatures or for extended periods can lead to precipitation.

    • Solution: Adhere strictly to the recommended storage conditions.[1][3] For long-term storage, use -80°C.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can cause the compound to come out of solution.

    • Solution: Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[8][10]

  • Use of Old or Hygroscopic DMSO: DMSO readily absorbs water from the atmosphere, which can significantly reduce the solubility of many compounds.

    • Solution: Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[1][8]

  • Insufficient Dissolution: The compound may not have been fully dissolved initially.

    • Solution: Use an ultrasonic bath to aid in the complete dissolution of this compound when preparing stock solutions.[1][3][10] Gentle warming can also be effective.[11]

Problem: I am observing a loss of this compound activity in my experiments.

A gradual or sudden loss of inhibitory activity can compromise your results. This is often due to the chemical instability of the compound under certain conditions.

Possible Causes and Solutions:

  • Degradation in Storage: Even when frozen, the compound can degrade over time, especially if not stored at -80°C for long-term storage.

    • Solution: Always use solutions within their recommended storage period (6 months at -80°C, 1 month at -20°C).[1][3] If in doubt, prepare a fresh stock solution.

  • Instability in Aqueous Media: Many small molecule inhibitors are less stable when diluted from a DMSO stock into aqueous cell culture media or assay buffers. This can lead to a loss of activity over the course of an experiment.

    • Solution: Prepare fresh dilutions of this compound in your aqueous buffer or media immediately before each experiment. Avoid storing diluted solutions.

  • Multiple Freeze-Thaw Cycles: As with precipitation, repeated freeze-thaw cycles can lead to chemical degradation.

    • Solution: Aliquot stock solutions to be used only once.[8][10]

Experimental Protocol: Assessing the Stability of this compound in Aqueous Solution

This protocol allows you to determine the stability of this compound in your specific experimental buffer or media over time.

Objective: To quantify the active concentration of this compound at different time points after dilution in an aqueous solution.

Materials:

  • This compound stock solution in DMSO

  • Experimental buffer or cell culture medium

  • Kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Recombinant TNIK enzyme and substrate

  • Multi-well plates (e.g., 384-well)

  • Plate reader for luminescence or fluorescence

Methodology:

  • Prepare this compound Dilutions: Dilute the this compound DMSO stock solution into your aqueous experimental buffer to the desired final concentration. Prepare enough of this solution for all time points.

  • Incubate at Experimental Temperature: Place the aqueous this compound solution at the temperature used for your experiments (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the incubated this compound solution.

  • Perform Kinase Inhibition Assay: For each time point, perform a kinase inhibition assay using the collected aliquot. This involves setting up a reaction with the TNIK enzyme, its substrate, ATP, and the this compound sample.

  • Measure Kinase Activity: Quantify the kinase activity for each sample. This is typically done by measuring the amount of ADP produced.[12]

  • Calculate Percent Inhibition: For each time point, calculate the percentage of TNIK activity inhibited by the this compound sample compared to a vehicle control (DMSO in aqueous buffer).

  • Analyze Data: Plot the percent inhibition versus time. A decrease in inhibition over time indicates degradation of the compound in your aqueous solution.

Stability_Workflow Start Start: Assess this compound Stability Step1 1. Dilute this compound stock into aqueous buffer. Start->Step1 Step2 2. Incubate solution at experimental temperature (e.g., 37°C). Step1->Step2 Step3 3. Collect aliquots at various time points (0h, 2h, 4h, 8h, 24h). Step2->Step3 Step4 4. For each time point, perform a TNIK kinase inhibition assay. Step3->Step4 Step5 5. Measure kinase activity (e.g., ADP production). Step4->Step5 Step6 6. Calculate % inhibition relative to a vehicle control. Step5->Step6 Step7 7. Plot % inhibition vs. time to determine stability. Step6->Step7

Caption: Experimental workflow for assessing this compound stability.

References

Optimizing TNIK-IN-1 Dose-Response Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting dose-response experiments with the Traf2- and Nck-interacting kinase (TNIK) inhibitor, TNIK-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the Traf2 and Nck-interacting kinase (TNIK), a serine/threonine kinase.[1][2] TNIK is a crucial component of the canonical Wnt signaling pathway, where it interacts with T-cell factor 4 (TCF4) and β-catenin to activate the transcription of Wnt target genes.[3][4] By inhibiting the kinase activity of TNIK, this compound blocks these downstream signaling events, which are often dysregulated in various cancers, thereby impeding cancer cell growth and proliferation.[3]

Q2: What are the physical and chemical properties of this compound?

A2: this compound is a solid compound, typically appearing as a light yellow to yellow powder.[1] It is highly soluble in DMSO (100 mg/mL or 252.89 mM), but may require ultrasonic treatment to fully dissolve.[1][5] For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

Q3: How should this compound stock solutions be prepared and stored?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][5] For stock solutions, dissolve this compound in high-quality, anhydrous DMSO; hygroscopic (wet) DMSO can significantly reduce its solubility.[1] Stock solutions are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1][6] It is highly recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

Q4: What is the reported IC50 value for this compound?

A4: The half-maximal inhibitory concentration (IC50) of this compound for the TNIK enzyme is reported to be approximately 65 nM.[1][2] Another potent TNIK inhibitor, TINK-IN-1 (also known as Compound 9), shows an even lower IC50 of 8 nM.[6][7] However, the effective concentration in cell-based assays can vary significantly depending on the cell line, assay duration, and experimental conditions.[8][9]

Experimental Design and Protocols

Optimizing Experimental Parameters

Successful dose-response experiments require careful optimization of several key parameters:

  • Cell Seeding Density: The optimal number of cells per well is crucial. Overcrowding can lead to contact inhibition and altered growth rates, while sparse cultures may yield a weak signal.[10] It is recommended to perform a cell density titration to find a number that allows for logarithmic growth throughout the entire assay duration (e.g., 48-72 hours).[11][12] For a 96-well plate, a starting range of 5,000 to 20,000 cells/well is common, but this must be empirically determined for your specific cell line.[13][14]

  • Incubation Time: The duration of inhibitor exposure can significantly impact the IC50 value.[9] Common incubation times for cell viability assays range from 48 to 72 hours.[15] Shorter times may not be sufficient to observe a full response, while longer times can be confounded by the inhibitor's stability in culture media or by nutrient depletion.

  • DMSO Concentration: The final concentration of DMSO in the culture media should be kept constant across all wells (including controls) and should be non-toxic to the cells. Generally, most cell lines can tolerate DMSO up to 0.5% without significant effects on viability, though it is best to keep it ≤0.1% if possible.[16]

Detailed Protocol: Cell Viability (MTT/MTS) Dose-Response Assay

This protocol provides a general framework for a 96-well plate-based cell viability assay.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Cell line of interest

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Sterile 96-well flat-bottom plates (clear for colorimetric assays)

Workflow:

ExperimentalWorkflow cluster_prep Day 0: Preparation cluster_treat Day 1: Treatment cluster_inc Day 1-4: Incubation cluster_read Day 4: Readout cluster_analysis Analysis P1 Prepare this compound Stock (e.g., 10 mM in DMSO) P2 Harvest & Count Cells P3 Seed Cells in 96-well Plate (Optimal Density) P2->P3 T2 Add Inhibitor/Vehicle to Appropriate Wells P3->T2 T1 Prepare Serial Dilutions of this compound in Media T1->T2 I1 Incubate Plate (e.g., 48-72h at 37°C, 5% CO₂) T2->I1 R1 Add MTT/MTS Reagent I1->R1 R2 Incubate (1-4h) R1->R2 R3 Add Solubilizer (if MTT) R2->R3 R4 Read Absorbance (e.g., 490-570 nm) R3->R4 A1 Normalize Data to Vehicle Control R4->A1 A2 Plot Dose-Response Curve & Calculate IC50

Caption: General experimental workflow for a this compound dose-response cell viability assay.

Procedure:

  • Day 0: Cell Seeding

    • Harvest cells during their logarithmic growth phase.[14]

    • Perform a cell count and assess viability (e.g., via Trypan Blue).

    • Dilute the cell suspension to the pre-determined optimal seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "vehicle control" (DMSO only) and "no-cell" blanks.

    • Incubate the plate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Day 1: Compound Treatment

    • Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).

    • Ensure the final DMSO concentration is consistent across all wells.

    • Carefully remove the media from the wells and replace it with 100 µL of the media containing the corresponding this compound concentration or vehicle control.

    • Return the plate to the incubator.

  • Day 3-4: Assay Readout (MTS Protocol Example)

    • After 48-72 hours of incubation, add 20 µL of MTS reagent directly to each well.[17]

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[18]

  • Data Analysis

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the inhibitor concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Troubleshooting Guide

Q: My dose-response curve is flat or shows no inhibition, even at high concentrations. What could be the issue?

A: This is a common issue that can stem from several sources.

  • Compound Inactivity/Degradation: The compound may have degraded. Ensure stock solutions were stored properly at -80°C in single-use aliquots.[1] Verify the compound's purity and identity if possible.

  • Solubility Issues: this compound may have precipitated out of the culture medium. When diluting the DMSO stock into aqueous media, do so stepwise and mix thoroughly. Visually inspect the media for any precipitate. Pre-warming the media to 37°C can sometimes help.[19]

  • Cell Line Resistance: The chosen cell line may be insensitive to TNIK inhibition or may not rely on the Wnt pathway for survival. Confirm that your cell line expresses TNIK and is known to have active Wnt signaling.

  • Assay Problems: The assay itself may not be sensitive enough, or the incubation time may be too short.[20]

Q: I'm observing high variability between my replicate wells. What are the common causes?

A: High variability can obscure real effects and make data interpretation difficult.

  • Inconsistent Cell Seeding: Uneven cell distribution is a primary cause. Ensure your cell suspension is homogenous (no clumps) before and during plating. Pipetting technique is critical.

  • Pipetting Errors: Small volume inaccuracies during serial dilution or reagent addition can lead to large final concentration errors. Use calibrated pipettes and consider preparing a master mix for reagent addition where possible.[21]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the inhibitor and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[14]

  • Contamination: Bacterial or fungal contamination can rapidly alter results. Always use sterile technique.

Q: The IC50 value I calculated is significantly different from the published value. Why might this be?

A: Direct comparison of IC50 values between labs can be challenging.

  • Different Experimental Conditions: The IC50 is highly dependent on the assay conditions. Factors like cell line, cell density, incubation time, and the specific viability assay used can all lead to different results.[9] For example, an IC50 determined after 48 hours may be higher than one determined after 72 hours.

  • Cell Line Passage Number: Cells can change phenotypically over many passages. Use cells with a low passage number and ensure they are healthy.[10]

  • Off-Target Effects: At higher concentrations, some kinase inhibitors may have off-target effects that influence cell viability, complicating the dose-response curve.[15] The IC50 for this compound in HCT116 cells for TNIK inhibition is 31.26 μM, which is much higher than its enzymatic IC50, suggesting cellular factors play a large role.

TroubleshootingFlowchart start Problem Observed p1 No Dose-Response (Curve is Flat) start->p1 p2 High Variability Between Replicates start->p2 p3 IC50 Differs from Published Data start->p3 s1_1 Check Compound: - Aliquoted/Stored correctly? - Recently purchased? p1->s1_1 Compound Issue? s1_2 Check Solubility: - Precipitate in media? - Use fresh/anhydrous DMSO? p1->s1_2 Technical Issue? s1_3 Check Biology: - Is cell line Wnt-dependent? - Increase incubation time? p1->s1_3 Biological Issue? s2_1 Review Seeding: - Homogenize cell suspension? - Calibrate pipettes? p2->s2_1 Plating Issue? s2_2 Check for Edge Effects: - Use perimeter wells as buffer? p2->s2_2 Plate Layout? s2_3 Check for Contamination: - Inspect plate microscopically? p2->s2_3 Culture Health? s3_1 Compare Assay Conditions: - Cell density, Incubation time,  Assay type match literature? p3->s3_1 Protocol Differences? s3_2 Verify Cell Health: - Low passage number? - Doubling time normal? p3->s3_2 Cell State? s3_3 Consider Off-Target Effects: - Is curve shape unusual? - Test in a different cell line? p3->s3_3 Compound Specificity?

Caption: A logical flowchart for troubleshooting common issues in dose-response experiments.

Reference Data

Table 1: Properties of this compound and Related Inhibitors
CompoundTargetEnzymatic IC50Cellular IC50 (Cell Line)Solubility (DMSO)
This compound TNIK65 nM[1]31.26 µM (HCT116)100 mg/mL[1]
TINK-IN-1 (Cmpd 9) TNIK8 nM[6][7]N/ASoluble[7]
NCB-0846 TNIKN/A0.38 µM (MC38), 0.60 µM (CT26)[8]N/A
INS018-055 TNIK7.8 nM[22]27 nM (MRC-5), 50 nM (IPF Fibroblasts)[22]N/A

N/A: Not Available in the searched documents.

TNIK Signaling Pathway

TNIK is a key downstream effector in the canonical Wnt signaling pathway. When Wnt ligands bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, a signaling cascade is initiated that leads to the inhibition of the β-catenin destruction complex (comprising APC, Axin, and GSK3β).[23] This allows β-catenin to accumulate, translocate to the nucleus, and bind with TCF/LEF transcription factors. TNIK is recruited to this complex and phosphorylates TCF4, which is an essential step for the transcriptional activation of Wnt target genes that drive proliferation.[4]

WntSignalingPathway cluster_extra Extracellular Space cluster_membrane Plasma Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus Wnt Wnt Ligand FZD Frizzled (FZD) Receptor Wnt->FZD binds LRP LRP5/6 Co-receptor Wnt->LRP DVL Dishevelled (DVL) FZD->DVL activates LRP->DVL DestructionComplex Destruction Complex (APC, Axin, GSK3β) DVL->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin phosphorylates for degradation BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc accumulates & translocates TCF4 TCF4 BetaCatenin_nuc->TCF4 binds TNIK TNIK TCF4->TNIK recruits TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->TargetGenes activates transcription TNIK->TCF4 phosphorylates (activates) Proliferation Cell Proliferation TargetGenes->Proliferation Inhibitor This compound Inhibitor->TNIK INHIBITS

Caption: The canonical Wnt signaling pathway and the inhibitory action of this compound.

References

Navigating Tnik-IN-1 Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Tnik-IN-1, a potent inhibitor of Traf2 and Nck-interacting kinase (TNIK). Designed for scientists in academic and drug development settings, this resource aims to address common challenges encountered during experiments and ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of TNIK, a serine/threonine kinase.[1][2][3][4] It functions by binding to the ATP-binding site of TNIK, preventing the phosphorylation of its downstream targets.[5][6] TNIK is a crucial component of the Wnt signaling pathway, where it phosphorylates T-cell factor 4 (TCF4) to activate gene transcription.[5][6] By inhibiting TNIK, this compound effectively blocks this signaling cascade, which is often dysregulated in various cancers.[5]

Q2: What is the recommended solvent and storage procedure for this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[3] Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2]

Q3: What are the known off-target effects of TNIK inhibitors?

A3: While this compound is designed to be selective for TNIK, researchers should be aware of potential off-target effects, a common challenge with kinase inhibitors. For instance, a structurally related TNIK inhibitor, NCB-0846, has been shown to have off-target activity against other kinases that are closely related to TNIK, such as MINK1 and MAP4K4.[7] It is crucial to consider and, if necessary, test for such off-target effects in your experimental system.

Q4: How does this compound treatment affect cell viability and signaling pathways?

A4: this compound has been shown to reduce the viability of cancer cells, particularly those with high TNIK expression.[7][8] Its primary effect is the inhibition of the Wnt signaling pathway. However, TNIK is also involved in other cellular processes, including the JNK and AKT pathways, as well as epithelial-mesenchymal transition (EMT).[7][8] Therefore, treatment with this compound may lead to broader effects on cell signaling and function.

Troubleshooting Inconsistent this compound Results

Inconsistent experimental outcomes can be a significant hurdle. The following guide addresses common issues and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
High variability between replicate experiments Inconsistent this compound concentration: Improper dissolution or precipitation of the inhibitor.- Ensure complete dissolution of this compound in the recommended solvent (e.g., DMSO) by vortexing or brief sonication. - Prepare fresh dilutions from a stock solution for each experiment. - Visually inspect solutions for any signs of precipitation before use.
Cellular factors: Variations in cell passage number, confluency, or health.- Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. - Regularly check for and address any potential cell culture contamination.
Weaker than expected inhibitory effect Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit TNIK in your specific cell line or assay.- Perform a dose-response experiment to determine the optimal IC50 value for your experimental system. - Consult literature for effective concentrations used in similar cell types.
Assay-specific issues: The chosen experimental readout may not be sensitive enough to detect the effects of TNIK inhibition.- For kinase assays, ensure that the ATP concentration is not too high, as this can compete with the inhibitor.[9] - For cell-based assays, consider using a more sensitive method, such as a luminescence-based cell viability assay (e.g., CellTiter-Glo).[7]
Unexpected or off-target effects observed Inhibition of other kinases: this compound may be affecting other kinases with similar ATP-binding pockets.- Review the literature for known off-target effects of TNIK inhibitors.[7] - If possible, use a secondary, structurally different TNIK inhibitor to confirm that the observed phenotype is due to on-target inhibition. - Consider using techniques like siRNA-mediated knockdown of TNIK as an orthogonal approach to validate your findings.
Inconsistent Western Blot Results Suboptimal antibody concentrations: Incorrect dilutions of primary or secondary antibodies can lead to weak signals or high background.- Optimize antibody concentrations by performing a dot blot or a checkerboard titration.[10][11][12]
Issues with blocking or washing: Inadequate blocking or washing can result in high background and non-specific bands.- Ensure the blocking buffer is appropriate for your target (e.g., use BSA for phosphorylated proteins).[12][13] - Increase the duration and number of wash steps to reduce background.[13]

Experimental Protocols

In Vitro TNIK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from a general method for assessing TNIK kinase activity.[14]

Materials:

  • Recombinant TNIK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • This compound (or other inhibitors)

  • Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low volume plates

Procedure:

  • Prepare serial dilutions of this compound in Kinase Buffer.

  • In a 384-well plate, add 1 µl of the inhibitor solution or a DMSO control.

  • Add 2 µl of the TNIK enzyme solution.

  • Add 2 µl of a substrate/ATP mixture (e.g., 0.1 µg/µl MBP and 25 µM ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is based on methods used to assess the effect of TNIK inhibitors on cancer cell lines.[7]

Materials:

  • Cancer cell line of interest (e.g., lung squamous cell carcinoma lines LK2 or H520)

  • Complete cell culture medium

  • This compound

  • 96-well white, clear-bottom microplates

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or a DMSO control.

  • Incubate the cells for the desired treatment period (e.g., 72 hours).

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

Visualizing Experimental Workflows and Pathways

This compound Troubleshooting Logic

G Inconsistent_Results Inconsistent this compound Results Check_Reagents Check Reagent Preparation & Storage Inconsistent_Results->Check_Reagents Check_Cells Verify Cell Health & Consistency Inconsistent_Results->Check_Cells Optimize_Assay Optimize Assay Parameters Inconsistent_Results->Optimize_Assay Consider_Off_Target Investigate Off-Target Effects Inconsistent_Results->Consider_Off_Target Fresh_Dilutions Fresh_Dilutions Check_Reagents->Fresh_Dilutions Prepare Fresh Dilutions Passage_Number Passage_Number Check_Cells->Passage_Number Standardize Passage Number Dose_Response Dose_Response Optimize_Assay->Dose_Response Perform Dose-Response Curve Orthogonal_Approach Orthogonal_Approach Consider_Off_Target->Orthogonal_Approach Use Orthogonal Method (e.g., siRNA)

Caption: A flowchart for troubleshooting inconsistent this compound results.

Simplified TNIK Signaling Pathway and Inhibition

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Beta_Catenin β-catenin Dishevelled->Beta_Catenin stabilizes TCF4 TCF4 Beta_Catenin->TCF4 binds Gene_Transcription Wnt Target Gene Transcription TCF4->Gene_Transcription activates TNIK TNIK TNIK->TCF4 phosphorylates Tnik_IN_1 This compound Tnik_IN_1->TNIK

Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.

General Western Blot Workflow for Monitoring TNIK Inhibition

G start Cell Treatment with This compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pTCF4) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A standard workflow for Western blot analysis of TNIK inhibition.

References

Tnik-IN-1 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tnik-IN-1, a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Traf2 and Nck-interacting kinase (TNIK), with an IC50 of 65 nM.[1] TNIK is a serine/threonine kinase that plays a crucial role in the Wnt signaling pathway.[2] this compound exerts its effect by binding to the active site of the TNIK enzyme, preventing it from phosphorylating its target substrates. This inhibition disrupts downstream signaling pathways that are dependent on TNIK activity, leading to the suppression of cancer cell growth and survival. Specifically, this compound blocks the phosphorylation of key components in the Wnt signaling pathway, such as TCF4, which is essential for the transcription of Wnt target genes that promote cell proliferation.[3]

Q2: In what solvent should I dissolve this compound?

A2: this compound is highly soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a stock solution in DMSO. One supplier suggests a solubility of up to 100 mg/mL in DMSO with the aid of ultrasonication.

Q3: What is the recommended storage condition for this compound solutions?

A3: Once dissolved in a solvent, it is recommended to aliquot the this compound stock solution and store it at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]

Q4: I am observing precipitation when I add my this compound stock solution to my cell culture media. What can I do?

A4: Precipitation of DMSO-soluble compounds in aqueous solutions like cell culture media is a common issue. Here are several troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your experiment.

  • Decrease the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. However, higher concentrations can be toxic. Ensure your final DMSO concentration is as low as possible, ideally not exceeding 0.5%.

  • Serial dilutions in DMSO: Before adding this compound to your aqueous culture medium, perform serial dilutions of your high-concentration stock solution in DMSO to get closer to your final desired concentration.

  • Increase serum concentration: If your experimental design allows, increasing the serum percentage in your cell culture media can sometimes help to keep hydrophobic compounds in solution.

  • Gentle warming and mixing: After adding the diluted this compound to the media, gentle warming to 37°C and thorough mixing can aid in dissolution.

  • Sonication: Brief sonication of the final working solution might help to redissolve small precipitates. However, be cautious as this can also be detrimental to media components.

Troubleshooting Guide: this compound Precipitation in Cell Culture Media

This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
Immediate, heavy precipitation upon addition to media The final concentration of this compound is too high for the aqueous environment.- Determine the optimal working concentration through a dose-response experiment, starting with a lower concentration range.- Increase the final volume of the cell culture media to lower the effective concentration of the inhibitor.
Cloudiness or fine precipitate forms over time The compound is slowly coming out of solution at the experimental temperature and conditions.- Reduce the final DMSO concentration in the culture media to below 0.5%.- Prepare fresh working solutions immediately before each experiment.- Consider using a different formulation for the working solution if the issue persists, such as the in vivo formulation containing PEG300 and Tween-80 as a starting point for optimization.
Precipitate is visible only at higher concentrations of a dose-response experiment The solubility limit of this compound in your specific cell culture medium has been exceeded.- Note the concentration at which precipitation occurs and consider this the upper limit for your soluble range in that specific medium.- If higher concentrations are necessary, you may need to explore alternative solvents or solubilizing agents, but be aware of potential off-target effects.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 395.43 g/mol , dissolve 3.95 mg in 1 mL of DMSO).

  • To aid dissolution, vortex the solution and then place it in an ultrasonic bath for 10-15 minutes until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Cell-Based Assay with this compound

This protocol provides a general workflow for treating adherent cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experiment.

Materials:

  • Adherent cells in culture (e.g., HCT116, DLD-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Seed the cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Incubate the cells overnight to allow for attachment.

  • The next day, prepare the this compound working solutions. First, perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks.

  • Dilute the intermediate DMSO stocks into pre-warmed complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control, and ideally does not exceed 0.5%.

  • Remove the old media from the cells and gently add the media containing the different concentrations of this compound or the vehicle control (media with the same final concentration of DMSO).

  • Incubate the cells for the desired treatment duration.

  • Proceed with your downstream analysis (e.g., cell viability assay, western blotting, etc.).

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C19H17N5O3S
Molecular Weight 395.43 g/mol
IC50 65 nM
Appearance Light yellow to yellow solid
Primary Solvent DMSO

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell Type SensitivityRecommended Maximum Final DMSO Concentration
Most immortalized cell lines0.5%
Sensitive or primary cell lines≤ 0.1%

Visualizations

Tnik_Signaling_Pathway cluster_destruction_complex Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Activation Axin Axin Dishevelled->Axin Inhibition Beta_Catenin_cyto β-Catenin (Cytoplasm) Axin->Beta_Catenin_cyto Phosphorylation APC APC APC->Beta_Catenin_cyto GSK3b GSK3β GSK3b->Beta_Catenin_cyto CK1 CK1 CK1->Beta_Catenin_cyto Proteasome Proteasome Beta_Catenin_cyto->Proteasome Degradation Beta_Catenin_nuc β-Catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF4 TCF4 Beta_Catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Axin2) TCF4->Wnt_Target_Genes Transcription TNIK TNIK TNIK->TCF4 Phosphorylation (Activation) JNK_pathway JNK Pathway TNIK->JNK_pathway Other_substrates Other Substrates TNIK->Other_substrates Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibition

Caption: this compound inhibits the Wnt signaling pathway by blocking TNIK-mediated phosphorylation of TCF4.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock seed_cells Seed Cells in Multi-well Plate start->seed_cells prep_working Prepare Working Solutions by Diluting Stock in Media prep_stock->prep_working incubate_attach Incubate Overnight for Attachment seed_cells->incubate_attach treat_cells Treat Cells with This compound or Vehicle incubate_attach->treat_cells prep_working->treat_cells incubate_treat Incubate for Desired Duration treat_cells->incubate_treat downstream_analysis Perform Downstream Analysis (e.g., Viability, Western Blot) incubate_treat->downstream_analysis end End downstream_analysis->end

Caption: General experimental workflow for cell-based assays using this compound.

References

impact of serum on Tnik-IN-1 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tnik-IN-1, a potent inhibitor of the Traf2 and Nck-interacting kinase (TNIK). This guide focuses on the potential impact of serum on this compound activity and provides detailed experimental protocols to address common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound, particularly concerning variability in its inhibitory activity.

Issue 1: Decreased or Inconsistent this compound Potency in Cell-Based Assays Compared to Biochemical Assays.

  • Possible Cause: Serum protein binding. Components of fetal bovine serum (FBS) or other sera, such as human serum albumin (HSA), can bind to small molecule inhibitors like this compound. This sequestration reduces the free concentration of the inhibitor available to interact with its target, TNIK, within the cell, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If permissible for your cell line and experimental timeframe, conduct the assay in a medium with a lower serum concentration (e.g., 2% or 5% FBS instead of 10%).

    • Serum Starvation: For short-term experiments, consider serum-starving the cells for a few hours before and during treatment with this compound.

    • Use Serum-Free Media: If your cell line can be maintained in serum-free or defined media, this will eliminate the confounding variable of serum protein binding.

    • Biochemical Validation: Correlate your cell-based assay results with a biochemical kinase assay using purified TNIK protein to determine the direct inhibitory activity of this compound in a serum-free environment.

Issue 2: High Background Signal in Luminescence-Based Kinase Assays.

  • Possible Cause: High ATP concentration or kinase auto-phosphorylation. Luminescence-based assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is then converted to a light signal. High initial ATP concentrations or significant autophosphorylation of TNIK can lead to a high background signal, reducing the assay window.

  • Troubleshooting Steps:

    • Optimize ATP Concentration: Determine the Km of ATP for TNIK under your assay conditions and use an ATP concentration at or near the Km. This will ensure a robust signal without excessive background.

    • Enzyme Titration: Perform a TNIK enzyme titration to find the optimal enzyme concentration that gives a good signal-to-background ratio.

    • Inhibitor Controls: Include a known potent kinase inhibitor, such as staurosporine, as a positive control to define the baseline of maximal inhibition.

Issue 3: Inconsistent Results in Western Blotting for Downstream TNIK Signaling.

  • Possible Cause: Variability in cell lysis, protein concentration, or antibody performance. Western blotting to assess the phosphorylation of downstream targets of the TNIK pathway, such as TCF4, requires careful optimization.

  • Troubleshooting Steps:

    • Use Phosphatase and Protease Inhibitors: Always supplement your lysis buffer with phosphatase and protease inhibitor cocktails to preserve the phosphorylation status of your target proteins.

    • Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal loading of protein lysates.

    • Antibody Validation: Validate your primary antibodies to ensure they are specific for the target protein and its phosphorylated form.

    • Loading Controls: Always probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading across all lanes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the ATP-binding site of the Traf2 and Nck-interacting kinase (TNIK).[1] TNIK is a serine/threonine kinase that plays a crucial role as an activator of the Wnt signaling pathway.[2][3] By inhibiting the kinase activity of TNIK, this compound can block the phosphorylation of downstream targets like TCF4, thereby suppressing Wnt-dependent gene transcription.[2][4]

Q2: How does serum affect the IC50 value of this compound?

A2: Serum proteins, particularly albumin, can bind to small molecule inhibitors, reducing their free and active concentration. This "serum shift" typically results in a higher IC50 value (lower potency) in cell-based assays containing serum compared to biochemical assays performed in serum-free buffer. The magnitude of this shift can vary depending on the inhibitor's properties and the serum concentration.

Q3: What is a typical starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. Based on its reported biochemical IC50 of approximately 8 nM to 65 nM, a good starting point for cell-based assays would be in the range of 100 nM to 1 µM.[5][6] A dose-response experiment is always recommended to determine the optimal concentration for your specific system.

Q4: Can I use this compound in animal studies?

A4: Yes, this compound has been used in in vivo studies.[5] However, appropriate formulation and vehicle selection are critical for ensuring solubility and bioavailability. A common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween-80, and saline.[5]

Data Presentation

The following table provides an illustrative example of how serum can affect the potency of a kinase inhibitor like this compound. The IC50 values presented here are hypothetical and serve to demonstrate the expected trend.

Assay TypeSerum ConcentrationIllustrative IC50 (nM)
Biochemical Kinase Assay0%50
Cell-Based Proliferation Assay2% FBS250
Cell-Based Proliferation Assay10% FBS1000

Experimental Protocols

Protocol 1: In Vitro TNIK Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the direct inhibitory effect of this compound on TNIK activity in a serum-free environment.[2][7][8]

Materials:

  • Recombinant active TNIK protein

  • Myelin basic protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM MnCl₂, 50 µM DTT)[7]

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a multi-well plate, add the this compound dilutions or vehicle control.

  • Add the TNIK enzyme to each well (except for "no enzyme" controls).

  • Initiate the kinase reaction by adding a mixture of the substrate (MBP) and ATP.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of TNIK Pathway Inhibition in Cells

This protocol allows for the assessment of this compound activity in a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • Cell line of interest

  • Complete cell culture medium (with and without serum)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-TCF4, anti-total-TCF4, anti-TNIK, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Plate cells and allow them to adhere overnight.

  • If comparing the effect of serum, culture one set of plates in complete medium and another in serum-free or low-serum medium for a few hours before treatment.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatants.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-TCF4) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • If necessary, strip the membrane and re-probe for total TCF4 and a loading control.

Visualizations

Tnik_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin_cyto β-Catenin Destruction_Complex->Beta_Catenin_cyto Phosphorylates for Degradation Beta_Catenin_nuc β-Catenin Beta_Catenin_cyto->Beta_Catenin_nuc Accumulates and Translocates TCF4 TCF4 Beta_Catenin_nuc->TCF4 Binds TNIK TNIK Beta_Catenin_nuc->TNIK Recruits Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activates Transcription TNIK->TCF4 Phosphorylates (Activates) Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibits Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay (Western Blot) B1 Prepare this compound Dilutions B2 Add TNIK Enzyme B1->B2 B3 Initiate Reaction with Substrate and ATP B2->B3 B4 Incubate at 30°C B3->B4 B5 Measure ADP Production (Luminescence) B4->B5 B6 Calculate IC50 B5->B6 C1 Plate and Treat Cells with this compound C2 Lyse Cells C1->C2 C3 Protein Quantification C2->C3 C4 SDS-PAGE and Western Blot C3->C4 C5 Probe with Antibodies (e.g., p-TCF4) C4->C5 C6 Visualize and Quantify Bands C5->C6 Serum_Effect_Logic Tnik_IN_1 This compound (Total) Serum_Proteins Serum Proteins (e.g., Albumin) Tnik_IN_1->Serum_Proteins Binds to Free_Tnik Free this compound (Active) Tnik_IN_1->Free_Tnik Bound_Tnik Protein-Bound this compound (Inactive) Serum_Proteins->Bound_Tnik Sequesters Reduced_Potency Reduced Potency (Higher IC50) Bound_Tnik->Reduced_Potency Leads to TNIK_Target TNIK Target Free_Tnik->TNIK_Target Binds to Inhibition Inhibition of TNIK Free_Tnik->Inhibition Leads to TNIK_Target->Inhibition

References

selecting appropriate controls for Tnik-IN-1 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tnik-IN-1, a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK). Proper experimental design, including the use of appropriate controls, is critical for interpreting results obtained with this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of TNIK, a serine/threonine kinase.[1][2][3] Its primary mechanism of action is the inhibition of the kinase activity of TNIK, which plays a crucial role in the Wnt signaling pathway.[4][5] By binding to the active site of the TNIK enzyme, this compound prevents the phosphorylation of its downstream targets, such as TCF4, thereby disrupting the transcription of Wnt target genes that are critical for cell proliferation and survival.[4][6]

Q2: What is the recommended vehicle control for this compound?

A2: The appropriate vehicle control depends on the solvent used to dissolve this compound. This compound is often dissolved in dimethyl sulfoxide (DMSO). Therefore, the vehicle control should be the same concentration of DMSO used to treat the cells with this compound. It is crucial to ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q3: What are suitable negative controls for a this compound experiment?

A3: Several negative controls can be employed to strengthen the specificity of your findings:

  • Structurally similar but inactive analog: If available, a molecule that is structurally related to this compound but does not inhibit TNIK is an ideal negative control. This helps to rule out effects due to the chemical scaffold of the inhibitor.

  • Use of a different TNIK inhibitor: Using another potent and selective TNIK inhibitor with a different chemical structure can help confirm that the observed phenotype is due to TNIK inhibition and not an off-target effect of a specific compound.[7]

  • TNIK knockdown/knockout cells: The most rigorous negative control involves using cells where TNIK has been genetically depleted (e.g., via siRNA, shRNA, or CRISPR/Cas9). These cells should not exhibit the same phenotype as wild-type cells when treated with this compound.[8]

  • Cells with low TNIK expression: Comparing the effects of this compound on cell lines with high versus low endogenous TNIK expression can provide evidence for on-target activity.[7]

Q4: How can I be sure that the effects I'm seeing are not due to off-target activity of this compound?

A4: Addressing potential off-target effects is critical for validating your results. Here are some strategies:

  • Dose-response analysis: A classic approach is to demonstrate a dose-dependent effect of this compound. The concentration at which you observe the biological effect should correlate with the IC50 of the inhibitor for TNIK.

  • Rescue experiments: If possible, overexpressing a wild-type, but not a kinase-dead, version of TNIK in your cells should rescue the phenotype induced by this compound.

  • Orthogonal approaches: Confirm your findings using a non-pharmacological method, such as TNIK knockdown or knockout, as mentioned above.

  • Profiling against other kinases: Some TNIK inhibitors have been profiled against a panel of other kinases to assess their selectivity. For example, the TNIK inhibitor NCB-0846 has been noted to have potential off-target effects on the closely related kinases MINK1 and MAP4K4.[7] Checking the literature for selectivity data on your specific this compound compound is recommended. Another TNIK inhibitor, INS018-055, was shown to have no activity against a panel of 78 other proteins.[9]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibition of Wnt signaling with this compound.

  • Possible Cause: Suboptimal inhibitor concentration.

    • Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. The IC50 for this compound can vary between different compounds and cell types. For example, this compound (Compound 1) has an IC50 of 65 nM, while TINK-IN-1 (Compound 9) has an IC50 of 8 nM.[1][2]

  • Possible Cause: Poor compound stability or solubility.

    • Solution: Ensure that this compound is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh working solutions for each experiment. For in vivo studies, specific formulations may be required to improve solubility and bioavailability.[1][10]

  • Possible Cause: Cell line is not dependent on TNIK-mediated Wnt signaling.

    • Solution: Confirm that your cell line has an active Wnt signaling pathway and expresses TNIK. You can check TNIK expression by Western blot or RT-qPCR.

Problem 2: I am observing significant cell death even at low concentrations of this compound.

  • Possible Cause: Off-target toxicity.

    • Solution: This is a critical issue where proper controls are essential. Use the negative controls mentioned in the FAQ section (e.g., inactive analog, TNIK knockdown) to determine if the observed toxicity is due to TNIK inhibition or an off-target effect. Also, compare the cytotoxic concentration to the IC50 for TNIK inhibition. A large window between the two suggests on-target toxicity.

  • Possible Cause: High sensitivity of the cell line to Wnt pathway inhibition.

    • Solution: Some cell lines are highly dependent on Wnt signaling for survival. In this case, the observed cell death is an expected on-target effect. Confirm this by using TNIK knockdown, which should phenocopy the inhibitor's effect.

Quantitative Data Summary

Inhibitor NameIC50 (TNIK)Cell Line (Assay)Reference
This compound (Compound 1)65 nMNot specified[1][3]
TINK-IN-1 (Compound 9)8 nMHCT-116[2]
NCB-0846Not specifiedLK2, H520, SW900[7]
INS018-0557.8 nMNot specified[9]

Experimental Protocols

Western Blot for Phospho-TCF4

This protocol is to assess the inhibition of TNIK's kinase activity by measuring the phosphorylation of its downstream target, TCF4.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-TCF4 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total TCF4 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures ATP levels as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound and the appropriate controls (vehicle, positive control for cell death).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[7]

  • Assay Reagent Addition: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and plot the results to determine the IC50 for cell viability.

Visualizations

TNIK_Signaling_Pathway cluster_wnt Wnt Signaling cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled GSK3b GSK3β Dishevelled->GSK3b Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylation (Degradation) APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin TCF4 TCF4 Beta_Catenin->TCF4 Accumulation & Nuclear Translocation Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes Transcription Activation TNIK TNIK TNIK->TCF4 Phosphorylation Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibition

Caption: The TNIK Signaling Pathway in the Context of Wnt Signaling and its Inhibition by this compound.

Experimental_Workflow start Start Experiment cell_culture Cell Culture (TNIK expressing cells) start->cell_culture treatment Treatment Groups cell_culture->treatment vehicle Vehicle Control (e.g., DMSO) treatment->vehicle tnik_in_1 This compound (Dose-response) treatment->tnik_in_1 neg_control Negative Controls treatment->neg_control readout Experimental Readout vehicle->readout tnik_in_1->readout neg_options Inactive Analog or TNIK Knockdown/out neg_control->neg_options neg_control->readout western Western Blot (p-TCF4, Total TCF4) readout->western viability Cell Viability Assay (e.g., CellTiter-Glo) readout->viability phenotype Phenotypic Assay (e.g., Migration, Invasion) readout->phenotype analysis Data Analysis readout->analysis conclusion Conclusion analysis->conclusion Control_Selection_Logic question1 Is the observed effect due to the inhibitor compound? control1 Use Vehicle Control (e.g., DMSO) question1->control1 yes1 Yes question2 Is the effect specific to TNIK inhibition? yes1->question2 no1 No control1->yes1 If effect is absent in vehicle control1->no1 If effect is present in vehicle control2 Use Negative Controls: - Inactive Analog - TNIK Knockdown/out question2->control2 yes2 Yes question3 Does the effect correlate with TNIK activity? yes2->question3 no2 No (Potential off-target effect) control2->yes2 If effect is absent in negative controls control2->no2 If effect is present in negative controls control3 Perform Dose-Response and Rescue Experiments question3->control3 yes3 Yes no3 No control3->yes3 If dose-dependent and rescued control3->no3 If not dose-dependent or not rescued

References

interpreting unexpected phenotypes with Tnik-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Tnik-IN-1, a potent inhibitor of the Traf2- and Nck-interacting kinase (TNIK). Our goal is to help you interpret unexpected phenotypes and navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK) with a reported IC50 of 65 nM.[1][2][3] TNIK is a serine/threonine kinase that functions as a crucial activator of the Wnt signaling pathway.[4][5] It does so by forming a complex with β-catenin and T-cell factor 4 (TCF4) in the nucleus and phosphorylating TCF4, which leads to the transcription of Wnt target genes.[4][6][7] By inhibiting TNIK's kinase activity, this compound is expected to suppress this pathway, thereby inhibiting the proliferation of cancer cells that are dependent on aberrant Wnt signaling.[5][6]

Q2: What are the expected phenotypes after treating cells with this compound?

Based on its mechanism of action, the primary expected phenotypes of this compound treatment, particularly in cancer cell lines with active Wnt signaling, include:

  • Reduced cell proliferation and viability: This is a direct consequence of inhibiting the pro-proliferative Wnt pathway.[6][8]

  • Downregulation of Wnt target gene expression: Genes such as c-Myc and Cyclin D1 are common targets of the Wnt/β-catenin/TCF4 pathway and their expression is expected to decrease.

  • Induction of apoptosis: In some cancer cell lines, inhibition of TNIK can lead to caspase-dependent apoptosis.[9]

Q3: My cells are showing a phenotype unrelated to Wnt signaling. What could be the cause?

While the primary target of this compound is the Wnt pathway, TNIK itself is a multi-functional kinase involved in other cellular processes. Unexpected phenotypes could arise from the inhibition of these other functions or potential off-target effects. TNIK has been implicated in:

  • JNK signaling: TNIK can activate the c-Jun N-terminal kinase (JNK) pathway.[4][10]

  • Cytoskeletal organization: It interacts with the actin cytoskeleton and can inhibit cell spreading.[4][6][7]

  • Procollagen trafficking: TNIK kinase activity is important for the secretion of procollagen.[11]

  • Autophagy and AKT pathway: TNIK has roles in the AKT pathway and autophagy.[10]

Therefore, phenotypes such as altered cell morphology, migration, or stress responses might be observed. It is also possible, as with many kinase inhibitors, that this compound has off-target effects on other kinases, especially at higher concentrations.

Q4: I'm not observing the expected phenotype. What are some possible reasons?

Several factors could contribute to a lack of an expected phenotype:

  • Cell line context: The cell line you are using may not have a high dependence on the canonical Wnt signaling pathway for its proliferation.

  • Inhibitor concentration: The concentration of this compound may be too low to achieve sufficient target engagement.

  • Inhibitor activity: Improper storage or handling of the compound could lead to its degradation.

  • Experimental duration: The treatment time may not be sufficient to observe the desired effect.

Please refer to the Troubleshooting Guide below for a more detailed approach to addressing this issue.

Quantitative Data Summary

CompoundTargetIC50Molecular WeightSolubility (DMSO)
This compoundTNIK65 nM395.43 g/mol 100 mg/mL (252.89 mM)

Data sourced from MedChemExpress.[1][2][3]

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

This protocol provides a general guideline for treating adherent cells with this compound. It should be optimized for your specific cell line and assay.

Materials:

  • This compound powder[1]

  • Anhydrous DMSO

  • Complete cell culture medium

  • Adherent cells in culture

  • Multi-well plates

Procedure:

  • Reconstitution of this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.95 mg of this compound in 1 mL of DMSO.

    • Sonicate if necessary to fully dissolve the compound.[3]

    • Aliquot the stock solution into small volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.[2]

  • Cell Seeding:

    • Seed your cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not become over-confluent by the end of the experiment.

    • Allow the cells to adhere and recover for 12-24 hours.

  • Treatment with this compound:

    • Prepare a series of working solutions of this compound by diluting the stock solution in complete cell culture medium. It is recommended to perform serial dilutions to achieve the desired final concentrations.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (medium with the same percentage of DMSO).

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, perform your desired downstream analysis (e.g., cell viability assay, western blotting, qPCR).

Visualizations

TNIK_Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD LRP LRP5/6 FZD->LRP Destruction_Complex Destruction Complex (APC, Axin, GSK3β) LRP->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Accumulation Accumulated β-catenin Beta_Catenin->Beta_Catenin_Accumulation Stabilization TCF4 TCF4 Beta_Catenin_Accumulation->TCF4 Translocates and binds TNIK TNIK TCF4->TNIK Recruits Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activates Transcription TNIK->TCF4 Phosphorylates (S154) Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibits

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected or No Phenotype Observed with this compound Check_Inhibitor Verify Inhibitor Integrity - Freshly prepared? - Stored correctly? Start->Check_Inhibitor Check_Protocol Review Experimental Protocol - Correct concentration? - Sufficient duration? - DMSO control correct? Start->Check_Protocol Validate_Target Confirm Target Engagement - Western blot for pTCF4? - qPCR for Wnt targets? Check_Inhibitor->Validate_Target Check_Protocol->Validate_Target Consider_Cell_Line Evaluate Cell Line - Is it Wnt-dependent? - Check TNIK expression levels. Validate_Target->Consider_Cell_Line Target inhibited, but no phenotype Investigate_Other_Pathways Hypothesize Alternative MOA - Cytoskeleton changes? - JNK pathway activation? - Off-target effects? Validate_Target->Investigate_Other_Pathways Target inhibited, unexpected phenotype Outcome_No_Effect Outcome: No Effect Validate_Target->Outcome_No_Effect No target inhibition Refine_Experiment Refine Experiment or Select New Model Consider_Cell_Line->Refine_Experiment Outcome_Unexpected Outcome: Unexpected Phenotype Investigate_Other_Pathways->Outcome_Unexpected Outcome_No_Effect->Refine_Experiment

Caption: Logical workflow for troubleshooting unexpected results with this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No effect observed at expected concentrations 1. Compound Inactivity: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Low Target Expression: The cell line may have very low endogenous levels of TNIK. 3. Lack of Wnt Pathway Dependence: The chosen cell line's proliferation may not be driven by the canonical Wnt pathway. 4. Suboptimal Treatment Time/Dose: The concentration may be too low or the treatment duration too short.1. Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, consider purchasing a new batch of the compound. 2. Check TNIK expression levels in your cell line via Western Blot or qPCR. 3. Verify the status of the Wnt pathway in your cell line (e.g., check for APC or β-catenin mutations, or use a TCF/LEF reporter assay). 4. Perform a dose-response curve with a wider range of concentrations and a time-course experiment (e.g., 24, 48, 72 hours).
High cellular toxicity at low concentrations 1. Solvent Toxicity: The concentration of DMSO may be too high. 2. Off-target Effects: At higher concentrations, the inhibitor may be affecting other essential kinases. 3. Cell Line Sensitivity: The cell line may be particularly sensitive to the inhibition of TNIK or off-target kinases.1. Ensure the final DMSO concentration is below 0.1% and that the vehicle control contains the same DMSO concentration. 2. Lower the concentration of this compound. If the toxicity persists even at concentrations below the IC50, it may be an off-target effect. 3. Try the inhibitor in a different cell line to see if the effect is cell-type specific.
Results are inconsistent between experiments 1. Inhibitor Precipitation: this compound may be precipitating out of the culture medium. 2. Variable Cell Health/Density: Inconsistent cell seeding density or passage number can affect experimental outcomes. 3. Inconsistent Compound Dilution: Errors in preparing serial dilutions.1. When diluting the DMSO stock into aqueous media, add it dropwise while vortexing to prevent precipitation. Do not store working solutions in aqueous buffers. Prepare fresh for each experiment.[12] 2. Standardize your cell culture practice. Use cells within a consistent range of passage numbers and ensure consistent seeding densities. 3. Prepare a master mix of the inhibitor-containing medium for all replicate wells to ensure consistency.
Observed phenotype is related to cell shape or adhesion, not proliferation 1. On-target effect on cytoskeleton: TNIK is known to regulate the actin cytoskeleton.[4][7] Inhibition of TNIK could therefore lead to changes in cell morphology, spreading, and adhesion.1. This could be a valid, on-target phenotype. Investigate this further using techniques like phalloidin staining for F-actin to visualize the cytoskeleton. Compare the observed phenotype with results from an siRNA-mediated knockdown of TNIK to confirm it is an on-target effect.
Observed an increase in immune cell infiltration in an in vivo model 1. Immunogenic Cell Death: Inhibition of TNIK has been shown to induce immunogenic cell death in tumor cells, leading to increased infiltration of CD8+ T cells.[10][13]1. This is an unexpected but potentially beneficial phenotype. This effect could be explored for combination therapies with immune checkpoint inhibitors.[10][13]

References

Validation & Comparative

Tnik-IN-1 vs. NCB-0846: A Comparative Guide to Wnt Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent TNIK inhibitors, Tnik-IN-1 and NCB-0846, in the context of Wnt pathway modulation. This document summarizes their biochemical potency, effects on Wnt signaling, and cellular and in vivo activities, supported by experimental methodologies.

Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant target in cancer research, particularly for malignancies driven by aberrant Wnt signaling, such as colorectal cancer. TNIK, a serine/threonine kinase, is a key component of the TCF4/β-catenin transcriptional complex, which lies at the downstream end of the canonical Wnt pathway.[1] Inhibition of TNIK is therefore a promising therapeutic strategy to block Wnt-driven tumorigenesis, even in cancers with upstream mutations in genes like APC.[1][2] This guide focuses on two small molecule inhibitors of TNIK: this compound and NCB-0846.

At a Glance: Key Differences

While both this compound and NCB-0846 are potent inhibitors of the TNIK enzyme, their reported effects on the Wnt signaling pathway are strikingly different. NCB-0846 has been shown to effectively block Wnt signaling and demonstrate anti-tumor activity.[2] In contrast, the initial discovery of this compound concluded that its inhibition of TNIK's kinase activity had minimal impact on Wnt/TCF4/β-catenin-driven transcription and the viability of Wnt-activated colorectal cancer cells.[3][4]

Biochemical Potency

A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals that both compounds are potent inhibitors of the TNIK kinase.

CompoundTargetIC50 (nM)
This compoundTNIK65[5]
NCB-0846TNIK21[6][7]

Wnt Signaling Pathway Inhibition

The canonical Wnt signaling pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of many cancers. The pathway is initiated by the binding of a Wnt ligand to a Frizzled receptor and LRP5/6 co-receptor, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes that drive cell growth. TNIK is a critical activator of this transcriptional complex.[8]

Canonical Wnt Signaling Pathway and points of inhibition.
NCB-0846: A Potent Wnt Pathway Inhibitor

NCB-0846 has been demonstrated to be a potent inhibitor of the Wnt signaling pathway. It binds to TNIK in an inactive conformation, which is thought to be crucial for its Wnt inhibitory effects.[2] Experimental evidence shows that NCB-0846:

  • Inhibits the TCF/LEF transcriptional activity in various colorectal cancer cell lines.[6]

  • Reduces the expression of Wnt target genes such as AXIN2 and MYC.[6]

  • Suppresses the growth of Wnt-driven intestinal tumors in mouse models.[6]

This compound: Questionable Impact on Wnt Signaling

In contrast, the initial research on this compound, a 4-phenyl-2-phenylaminopyridine-based compound, concluded that despite its potent inhibition of TNIK's kinase activity, it had minimal effect on Wnt/TCF4/β-catenin-driven transcription or the viability of Wnt-activated colorectal cancer cells.[3][4] The authors of the study suggested that the kinase activity of TNIK might be less critical for Wnt signaling than its potential scaffolding role in stabilizing the TCF4/β-catenin transcriptional complex.[3][4]

Cellular and In Vivo Activity

The differing effects of these two inhibitors on the Wnt pathway are reflected in their reported cellular and in vivo activities.

FeatureThis compoundNCB-0846
Effect on Wnt-driven transcription Minimal effect reported[3][4]Inhibition of TCF/LEF activity[6]
Effect on Wnt target genes Not reported to decrease expressionDecreases expression of AXIN2 and MYC[6]
Anti-proliferative activity in CRC cells Minimal effect reported[3][4]Inhibits cell growth and colony formation[7]
In Vivo Efficacy Not reportedSuppresses growth of colorectal cancer xenografts and intestinal tumorigenesis in Apcmin/+ mice[6][9]
Effect on Cancer Stem Cells Not reportedSuppresses cancer stem cell activities and marker expression[2][6]

Experimental Methodologies

In Vitro Kinase Assay (Generic Protocol)

A typical in vitro kinase assay to determine the IC50 of a TNIK inhibitor would follow this general workflow:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant TNIK enzyme - Kinase buffer - ATP - Substrate (e.g., Myelin Basic Protein) start->prepare_reagents serial_dilution Perform serial dilution of inhibitor (this compound or NCB-0846) prepare_reagents->serial_dilution add_enzyme Add TNIK enzyme to wells prepare_reagents->add_enzyme add_inhibitor Add diluted inhibitor to wells serial_dilution->add_inhibitor add_enzyme->add_inhibitor initiate_reaction Initiate reaction by adding ATP and substrate add_inhibitor->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect signal (e.g., ADP-Glo, phosphospecific antibody) stop_reaction->detect_signal calculate_ic50 Calculate IC50 values detect_signal->calculate_ic50 end End calculate_ic50->end

General workflow for an in vitro TNIK kinase assay.

Protocol for NCB-0846 TCF/LEF Reporter Assay: HEK293 or colorectal cancer cells (e.g., HCT116, DLD-1) are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid. Cells are then treated with Wnt3a-conditioned medium (for HEK293) and varying concentrations of NCB-0846. After incubation, luciferase activity is measured, and the firefly luciferase signal is normalized to the Renilla luciferase signal to determine the effect on Wnt-driven transcription.[6]

Protocol for NCB-0846 In Vivo Xenograft Study: Human colorectal cancer cells (e.g., HCT116) are subcutaneously injected into immunodeficient mice. Once tumors reach a specified volume, mice are randomized into vehicle and treatment groups. NCB-0846 is administered orally at defined doses and schedules. Tumor volume and body weight are monitored throughout the study. At the end of the experiment, tumors are excised for pharmacodynamic analysis, such as measuring the expression of Wnt target genes.[9]

Conclusion

For researchers investigating the therapeutic potential of targeting the Wnt pathway, the choice between this compound and NCB-0846 is clear based on currently available data. NCB-0846 stands out as a well-characterized TNIK inhibitor with demonstrated efficacy in blocking Wnt signaling and suppressing cancer growth in both cellular and animal models. In contrast, the pioneering work on this compound, while establishing a potent TNIK inhibitor, surprisingly concluded a lack of a direct link between TNIK's kinase activity and Wnt pathway modulation. This finding suggests that this compound may be a useful tool for dissecting the kinase-independent functions of TNIK, whereas NCB-0846 is the more appropriate choice for studies aimed at therapeutically inhibiting the Wnt signaling cascade via TNIK. Further research is warranted to explore the full spectrum of activities of these and other TNIK inhibitors.

References

A Comparative Guide to the Efficacy of TNIK Inhibitors: Tnik-IN-1 and KY-05009

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of two prominent inhibitors of the Traf2- and Nck-interacting kinase (TNIK): Tnik-IN-1 and KY-05009. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies in oncology, fibrosis, and other diseases where TNIK is a therapeutic target.

At a Glance: Key Efficacy Parameters

The following table summarizes the core quantitative data for this compound and KY-05009, offering a rapid comparison of their biochemical potency. It is important to note that the available data for this compound is more limited compared to the extensive characterization of KY-05009. For the purpose of this guide, "this compound" refers to the potent 4-phenyl-2-phenylaminopyridine based inhibitor, also known as Compound 9 in some literature, to distinguish it from a less potent compound with a similar name.

ParameterThis compound (Compound 9)KY-05009
Target Traf2- and Nck-interacting kinase (TNIK)Traf2- and Nck-interacting kinase (TNIK)
IC50 8 nM[1][2]9 nM (in a kinase assay)[3][4]
Ki Not Reported100 nM (ATP competition assay)[3][4][5]
Reported Cellular Effects Minimal effect on Wnt-driven transcription and viability in colorectal cancer cells[1][6]Potent inhibition of Wnt, TGF-β/Smad, NF-κB, and focal adhesion signaling pathways[3][4][7]

Mechanism of Action and Impact on Signaling Pathways

Both this compound and KY-05009 are potent inhibitors of the kinase activity of TNIK. However, their downstream effects on cellular signaling pathways, particularly the canonical Wnt signaling pathway, appear to differ significantly based on available research.

This compound (Compound 9): This inhibitor demonstrates high biochemical potency against TNIK. Surprisingly, studies on Wnt-activated colorectal cancer cells indicate that pharmacological inhibition of TNIK's kinase activity by this compound has minimal impact on Wnt/TCF4/β-catenin-driven transcription or cell viability[1][6]. This suggests that the anti-proliferative effects of this compound in certain contexts may be mediated through TNIK-dependent, but Wnt-independent, pathways or that non-kinase functions of TNIK are more critical for Wnt signaling in those cells.

KY-05009: In contrast, KY-05009 has been extensively shown to be a potent inhibitor of the canonical Wnt signaling pathway. It attenuates the formation and activity of the TNIK-TCF4-β-catenin complex, which is crucial for the transcription of Wnt target genes[3][4]. Beyond the Wnt pathway, KY-05009 has demonstrated a broader inhibitory profile, significantly attenuating TGF-β-activated epithelial-to-mesenchymal transition (EMT) through the inhibition of Smad and non-Smad signaling pathways, including NF-κB, FAK-Src-paxillin-related focal adhesion, and MAP kinases (ERK and JNK)[3][4][7].

Signaling Pathway Diagrams

TNIK_Wnt_Signaling cluster_Wnt Wnt Signaling Pathway cluster_inhibitors Inhibitor Action Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled DVL DVL Frizzled->DVL APC_Axin APC/Axin Complex DVL->APC_Axin | GSK3b GSK3β beta_catenin_cyto β-catenin (Cytoplasm) APC_Axin->beta_catenin_cyto Phosphorylation & Degradation beta_catenin_nuc β-catenin (Nucleus) beta_catenin_cyto->beta_catenin_nuc Translocation TCF4 TCF4 beta_catenin_nuc->TCF4 Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes TNIK TNIK TNIK->TCF4 Phosphorylation KY05009 KY-05009 KY05009->TNIK Inhibits kinase activity & Wnt signaling TnikIN1 This compound (Compound 9) TnikIN1->TNIK Inhibits kinase activity (Minimal effect on Wnt signaling)

Figure 1. Differential Effects on the Wnt Signaling Pathway.

KY05009_TGFb_Signaling cluster_smad Smad Pathway cluster_non_smad Non-Smad Pathways TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 p-Smad2/3 TGFbR->Smad23 FAK p-FAK TGFbR->FAK ERK_JNK p-ERK, p-JNK TGFbR->ERK_JNK NFkB NF-κB TGFbR->NFkB Smad4 Smad4 Smad23->Smad4 Smad_complex Smad Complex Smad4->Smad_complex Snail_Twist Snail, Twist (Transcription) Smad_complex->Snail_Twist Src p-Src FAK->Src Paxillin p-Paxillin Src->Paxillin EMT EMT, Migration, Invasion Paxillin->EMT ERK_JNK->EMT NFkB->EMT KY05009 KY-05009 KY05009->TGFbR Inhibits downstream signaling

Figure 2. KY-05009 Inhibition of TGF-β Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments performed with KY-05009. Equivalent detailed public data for this compound is not as readily available.

KY-05009 Experimental Protocols (in A549 Human Lung Adenocarcinoma Cells)

Cell Culture:

  • A549 cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are cultured in a humidified atmosphere of 5% CO2 at 37°C[3].

Cell Viability Assay:

  • Seed 5x10³ A549 cells per well in a 96-well plate and incubate for 24 hours.

  • Serum-starve the cells for 24 hours.

  • Treat cells with 5 ng/mL human recombinant TGF-β1 and varying concentrations of KY-05009 for 48 hours.

  • Measure cell viability using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.

  • Read absorbance using a microplate reader[3].

Western Blot Analysis:

  • Prepare cytoplasmic or nuclear protein fractions from A549 cell lysates using RIPA buffer or a nuclear extraction kit.

  • Quantify protein concentration.

  • Load 40 µg of protein onto 8–15% polyacrylamide gels for electrophoresis.

  • Transfer separated proteins to a PVDF membrane.

  • Probe the membrane with specific primary antibodies against target proteins (e.g., TNIK, TCF4, β-catenin, p-Smad2, etc.).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using an appropriate detection system[3][8].

Cell Migration Assay:

  • Create a wound in a confluent monolayer of A549 cells.

  • Treat cells with TGF-β1 and KY-05009.

  • Monitor the closure of the wound over time and capture images at specified intervals.

  • Quantify the rate of cell migration into the wounded area[3].

Invasion Assay:

  • Seed A549 cells in the upper chamber of a Boyden chamber coated with a gelatinous protein matrix.

  • Add medium containing 10% FBS as a chemoattractant to the lower chamber.

  • Treat cells in the upper chamber with TGF-β1 and KY-05009 and incubate for 6 hours.

  • Fix and stain the cells that have invaded through the matrix to the lower surface of the membrane.

  • Count the number of invaded cells in multiple fields of view under a microscope[3][7].

Immunoprecipitation:

  • Lyse A549 cells treated with TGF-β1 and KY-05009.

  • Pre-clear total lysates with control IgG and protein A magnetic beads.

  • Incubate the lysates with an antibody against the protein of interest (e.g., TCF4) overnight at 4°C to form immune complexes.

  • Capture the immune complexes using protein A magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes and analyze by Western blot to identify interacting proteins[3][7].

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Efficacy Evaluation start Start: Cell Culture (e.g., A549 cells) treatment Treatment with TGF-β1 and Inhibitor (this compound or KY-05009) start->treatment viability Cell Viability Assay (e.g., CCK-8) treatment->viability western Western Blot (Protein expression & phosphorylation) treatment->western migration Migration/Invasion Assay (e.g., Wound healing, Boyden chamber) treatment->migration ip Immunoprecipitation (Protein-protein interactions) treatment->ip data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis migration->data_analysis ip->data_analysis

References

A Comparative Guide to Selective TNIK Inhibitors: Tnik-IN-1 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tnik-IN-1 with other selective inhibitors of the Traf2- and Nck-interacting kinase (TNIK), a critical regulator of the Wnt signaling pathway implicated in cancer and fibrosis. We will objectively evaluate the performance of this compound against notable alternatives, NCB-0846 and INS018_055, presenting supporting experimental data to inform research and drug development decisions.

Introduction to TNIK and its Inhibition

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound, NCB-0846, and INS018_055, providing a snapshot of their potency, cellular activity, and in vivo efficacy.

Table 1: In Vitro Potency and Cellular Activity

InhibitorTargetIC50 (nM)Cellular ActivityCell Line(s)
This compound TNIK65[6]Antitumor activityNot specified
NC-1 (optimized this compound analog) TNIKNot specifiedDownregulates cancer stem cell markers (ALDH, CD133)[7]SW620, HCT116[7]
NCB-0846 TNIK21[8]Inhibits colony formation, induces apoptosis, downregulates Wnt target genes (AXIN2, MYC)[9][10]HCT116, DLD-1[10]
INS018_055 TNIK7.8[11]Reduces TGF-β-mediated α-SMA expression (IC50 = 27-50 nM)[11]MRC-5, IPF patient fibroblasts[11]

Table 2: Kinase Selectivity

InhibitorOff-Targets (Inhibition >80% at 100 nM)Kinase Panel Size
This compound Data not availableNot specified
NCB-0846 FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK[8]50[10]
INS018_055 No activity in an off-target panel of 78 proteins[11]78[11]

Table 3: In Vivo Efficacy

InhibitorAnimal ModelDosingKey Findings
NC-1 (optimized this compound analog) HCT116 human colorectal tumor xenograft in mice[7]Not specifiedInhibited tumor growth[7]
NCB-0846 HCT116 colorectal cancer xenograft in mice[10]40 or 80 mg/kg, oral, twice daily for 14 days[9]Suppressed tumor growth, reduced Wnt target gene expression.[9][10]
ApcMin/+ mouse model of intestinal tumorigenesis[10]22.5, 45, or 90 mg/kg, oralDose-dependently reduced tumor multiplicity and dimensions.[10]
INS018_055 Bleomycin-induced lung fibrosis in mice[11]Not specifiedReduced fibrotic areas by over 50% and improved lung function.[11]
CCl4-induced liver fibrosis in mice[11]3 and 10 mg/kg, twice dailySignificantly reduced steatosis and fibrosis scores.[11]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for these inhibitors is the blockade of the Wnt signaling pathway through direct inhibition of TNIK's kinase activity. This prevents the phosphorylation of TCF4 and subsequent transcription of Wnt target genes that drive cell proliferation and survival.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibition Axin Axin APC APC GSK3b GSK3β CK1 CK1 Beta_Catenin β-catenin Proteasome Proteasome Beta_Catenin->Proteasome Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocation Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF4 TCF4 Beta_Catenin_N->TCF4 TNIK TNIK TCF4->TNIK Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->Wnt_Target_Genes Activation TNIK->TCF4 Phosphorylation Transcription Transcription Wnt_Target_Genes->Transcription Tnik_IN_1 This compound / NCB-0846 / INS018_055 Tnik_IN_1->TNIK Inhibition

Caption: Wnt signaling pathway and the point of intervention by TNIK inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (General Protocol)

This protocol is a generalized representation based on common kinase assay methodologies.

  • Reaction Setup: A reaction mixture is prepared containing TNIK enzyme, a suitable substrate (e.g., a peptide derived from TCF4), and the test inhibitor at various concentrations in a kinase assay buffer.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays measuring the incorporation of 32P-ATP or luminescence-based assays that measure the amount of ADP produced.

  • IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of TNIK activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Kinase_Assay_Workflow Start Start Preparation Prepare Reaction Mix (TNIK, Substrate, Inhibitor) Start->Preparation Initiation Add ATP to Initiate Reaction Preparation->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Detection Quantify Phosphorylation Termination->Detection Analysis Calculate IC50 Detection->Analysis End End Analysis->End

Caption: A generalized workflow for an in vitro TNIK kinase assay.

In Vivo Tumor Xenograft Model (General Protocol)

This protocol describes a common approach for evaluating the in-vivo antitumor efficacy of TNIK inhibitors.

  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The TNIK inhibitor is administered (e.g., orally) at specified doses and schedules. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, and further analyses can be performed, such as western blotting to assess the levels of Wnt target proteins.

Xenograft_Model_Workflow Start Start Implantation Implant Cancer Cells into Mice Start->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Inhibitor or Vehicle Randomization->Treatment Measurement Measure Tumor Volume Regularly Treatment->Measurement Endpoint Endpoint: Excise Tumors for Analysis Measurement->Endpoint End End Endpoint->End

Caption: A typical workflow for an in vivo tumor xenograft study.

Concluding Remarks

The available data indicates that NCB-0846 and INS018_055 are potent and selective TNIK inhibitors with demonstrated in vivo efficacy in models of cancer and fibrosis, respectively. INS018_055, in particular, exhibits a favorable selectivity profile. While this compound shows promise as a TNIK inhibitor, more comprehensive in vivo efficacy and kinase selectivity data, potentially through its optimized analog NC-1, would be beneficial for a direct and thorough comparison. The choice of inhibitor will ultimately depend on the specific research question and the desired therapeutic application. This guide provides a foundation for making informed decisions in the rapidly evolving field of TNIK-targeted therapies.

References

Tnik-IN-1 and Chemotherapy: A Guide to Investigating Synergistic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Traf2- and Nck-interacting kinase (TNIK) has emerged as a promising strategy in oncology, primarily through its modulation of the Wnt signaling pathway.[1][2] While preclinical data have demonstrated the potential of TNIK inhibitors to curb tumor growth, their synergistic effects when combined with standard-of-care chemotherapies are an area of active investigation. This guide provides a comparative overview of the known synergistic or additive effects of TNIK inhibitors with other anti-cancer agents and outlines a framework for assessing the potential synergy of Tnik-IN-1 with conventional chemotherapy.

Currently, there is a lack of published quantitative data specifically detailing the synergistic effects of this compound with common chemotherapeutic agents such as doxorubicin, cisplatin, or paclitaxel. However, studies on other TNIK inhibitors provide valuable insights into the potential for combination therapies.

Comparative Efficacy of TNIK Inhibitors in Combination Therapies

Research into other TNIK inhibitors has revealed synergistic or additive effects with various cancer treatments, offering a basis for hypothesizing the potential of this compound. The table below summarizes key findings from preclinical studies on different TNIK inhibitors.

TNIK InhibitorCombination AgentCancer Type/Cell LineObserved EffectQuantitative Data (if available)Reference
NCB-0846Cisplatin, EtoposideLung Squamous Cell Carcinoma (LSCC)AdditiveNot specified[3][4]
NCB-0846Anti-PD-1 ImmunotherapyColorectal Cancer (MC38 cells)Synergistic16.7% of mice showed complete tumor regression with the combination.[5]
Mebendazole (a TNIKi)Anti-PD-1 ImmunotherapyColorectal Cancer (MC38 cells)Synergistic50% of mice showed complete tumor regression with the combination.[5]
KY-05009Dovitinib (RTK inhibitor)Multiple Myeloma (RPMI8226 cells)SynergisticCombination Index (CI) values indicated synergy, but specific values were not provided in the abstract.[6]

Experimental Protocols for Assessing Synergy

To rigorously evaluate the potential synergistic effects of this compound with chemotherapy, a standardized set of in vitro experiments is recommended.

Cell Viability and Synergy Assessment (Chou-Talalay Method)

This protocol aims to determine whether the combination of this compound and a chemotherapeutic agent results in a greater-than-additive cytotoxic effect.

  • Cell Lines: A panel of relevant cancer cell lines (e.g., colorectal, lung, breast cancer lines).

  • Reagents: this compound (IC50 of 65 nM), Doxorubicin, Cisplatin, Paclitaxel, cell culture medium, fetal bovine serum, penicillin-streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit.[7]

  • Procedure:

    • Determine the IC50 value for each drug (this compound and the selected chemotherapeutic agent) individually in the chosen cell lines.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound, the chemotherapeutic agent, and combinations of both at a constant ratio based on their IC50 values.

    • Incubate for a predefined period (e.g., 72 hours).

    • Measure cell viability using the CellTiter-Glo® assay.

    • Calculate the Combination Index (CI) using CompuSyn software or a similar tool. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V/PI Staining)

This experiment determines if the combination treatment induces a higher rate of apoptosis compared to single-agent treatments.

  • Reagents: Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI).

  • Procedure:

    • Treat cells with this compound, the chemotherapeutic agent, and the combination at concentrations determined from the viability assay (e.g., IC50).

    • After the desired treatment period (e.g., 48 hours), harvest the cells.

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Potential Signaling Pathways and Mechanisms of Synergy

The primary mechanism of action for TNIK inhibitors is the suppression of the Wnt/β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[1][2] Synergy with chemotherapy could arise from a multi-pronged attack on cancer cells.

TNIK_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Inhibition LRP LRP5/6 Frizzled->LRP Inhibition Destruction_Complex Destruction Complex (APC, Axin, GSK3β) LRP->Destruction_Complex Inhibition Beta_Catenin_cyto β-catenin Beta_Catenin_cyto->Destruction_Complex Phosphorylation & Degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds TNIK TNIK TCF_LEF->TNIK Recruits Wnt_Target_Genes Wnt Target Genes (c-Myc, Cyclin D1) TNIK->Wnt_Target_Genes Activates Transcription Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibits

Caption: TNIK's role in the canonical Wnt signaling pathway.

A potential synergistic mechanism could involve this compound blocking the Wnt-driven pro-survival and proliferative signals, thereby rendering cancer cells more susceptible to the DNA damage and cell cycle arrest induced by chemotherapeutic agents.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis start Cancer Cell Lines drug1 This compound start->drug1 Treatment Groups: - Drug 1 alone - Drug 2 alone - Combination drug2 Chemotherapy (e.g., Doxorubicin) start->drug2 Treatment Groups: - Drug 1 alone - Drug 2 alone - Combination viability Cell Viability Assay (e.g., CellTiter-Glo) drug1->viability apoptosis Apoptosis Assay (e.g., Annexin V) drug1->apoptosis drug2->viability drug2->apoptosis ci_calc Combination Index (CI) Calculation viability->ci_calc flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis synergy_result Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) ci_calc->synergy_result flow_analysis->synergy_result Compare Apoptosis Rates

Caption: Workflow for assessing this compound and chemotherapy synergy.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound with chemotherapy is pending, the data from other TNIK inhibitors are encouraging. The additive or synergistic effects observed with other targeted therapies and immunotherapy suggest that TNIK inhibition could be a valuable component of combination regimens.[3][5][6] Rigorous preclinical evaluation using the protocols outlined above is a critical next step to determine the clinical potential of combining this compound with standard chemotherapeutic agents. Such studies will be instrumental in identifying the most effective combination strategies and the cancer types most likely to benefit from this therapeutic approach.

References

Tnik-IN-1 and Radiotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A note on the available data: While the focus of this guide is Tnik-IN-1, preclinical research on the combination of TNIK (TRAF2- and NCK-interacting kinase) inhibitors with radiotherapy has predominantly utilized the compound NCB-0846 . As such, the experimental data and protocols detailed below are based on studies with NCB-0846, serving as a representative model for the potential therapeutic strategy of combining TNIK inhibition with radiation. Currently, there is a lack of published data on this compound specifically in combination with radiotherapy.

Introduction to TNIK Inhibition in Oncology

Traf2 and Nck-interacting kinase (TNIK) is a serine/threonine kinase that is a crucial component of various signaling pathways, most notably the Wnt signaling pathway.[1][2] In many cancers, including colorectal, lung, ovarian, and thyroid cancers, TNIK is implicated in promoting cell proliferation, migration, and therapeutic resistance.[2] TNIK inhibitors are a class of small molecules designed to block the kinase activity of TNIK, thereby disrupting these oncogenic processes.[3][4] Several TNIK inhibitors are under investigation, including this compound, NCB-0846, and the FDA-approved anthelmintic drug Mebendazole, which has been identified as a selective TNIK inhibitor.[1][3][4]

The primary mechanism of action for TNIK inhibitors is the disruption of the Wnt/β-catenin signaling pathway.[3] TNIK is a key regulatory component of the T-cell factor-4 (TCF-4) and β-catenin transcriptional complex.[3] By inhibiting TNIK, these compounds can prevent the transcription of Wnt target genes that are critical for cancer cell growth and the maintenance of cancer stem cells.[5]

This compound in Combination with Radiotherapy: A Preclinical Perspective on a Promising Alliance

Recent preclinical studies have highlighted the potential of TNIK inhibitors to act as potent radiosensitizers, enhancing the efficacy of radiotherapy in cancer treatment.[6][7][8] The combination of a TNIK inhibitor with ionizing radiation has been shown to be more effective than either treatment alone, particularly in tumors with high TNIK expression.[6][7]

Mechanism of Radiosensitization

The radiosensitizing effect of TNIK inhibition appears to be multifactorial. Studies using NCB-0846 have suggested that it may impair the DNA damage response in cancer cells and promote mitotic catastrophe following irradiation.[6][7] This dual action of inhibiting a key oncogenic pathway while simultaneously hampering the cell's ability to repair radiation-induced damage makes this combination a promising therapeutic strategy.[6][8] TNIK also regulates other signaling pathways that can contribute to resistance to chemoradiotherapy, such as the NF-κB, JNK, and AKT pathways.[6][8]

Comparative Performance and Experimental Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies using the TNIK inhibitor NCB-0846 in combination with radiotherapy.

In Vitro Studies: Cell Viability and Clonogenic Survival

Table 1: In Vitro Efficacy of NCB-0846 as a Radiosensitizer in Lung Squamous Cell Carcinoma (LSCC) Cell Lines

Cell LineTNIK ExpressionTreatmentOutcomeReference
LK2HighNCB-0846 + IRPotentiated cytotoxicity of IR[6]
H520HighNCB-0846 + IRPotentiated cytotoxicity of IR[9]
SW900HighNCB-0846 + IRPotentiated cytotoxicity of IR[9]
KNS62LowNCB-0846 + IRNo significant potentiation[6]
LUDLU1LowNCB-0846 + IRNo significant potentiation[9]

IR: Ionizing Radiation

In Vivo Studies: Tumor Growth Inhibition

Table 2: In Vivo Efficacy of NCB-0846 in Combination with Radiotherapy in LSCC Xenograft Models

Tumor ModelTNIK ExpressionTreatmentOutcomeReference
LK2 XenograftHighNCB-0846 + RTSignificantly enhanced efficacy of RT, elevated tumor necrosis[6][7]
KNS62 XenograftLowNCB-0846 + RTNo significant enhancement of RT efficacy[6][7]

RT: Radiotherapy

Experimental Protocols

Below are detailed methodologies for key experiments cited in the preclinical evaluation of NCB-0846 with radiotherapy.

Cell Viability and Clonogenic Assays
  • Cell Culture: Human lung squamous cell carcinoma (LSCC) cell lines with varying TNIK expression levels (e.g., LK2, H520, SW900 for high expression; LUDLU1, KNS62 for low expression) are cultured in appropriate media.[9]

  • Drug Treatment: Cells are pre-treated with a TNIK inhibitor (e.g., NCB-0846 at a concentration of 300 nM) or DMSO (vehicle control) for 48 hours.[10]

  • Irradiation: Following drug treatment, cells are irradiated with varying doses of ionizing radiation (e.g., 0-8 Gy).

  • Cell Viability Assessment (Short-term): Cell viability is measured 72 hours post-irradiation using a commercial assay such as CellTiter-Glo 2.0.[9]

  • Clonogenic Survival Assay (Long-term): After treatment, cells are seeded at low density and allowed to form colonies for 10-14 days. Colonies are then fixed, stained (e.g., with crystal violet), and counted. The surviving fraction is calculated relative to the non-irradiated control.

In Vivo Xenograft Studies
  • Animal Models: Immunodeficient mice (e.g., NOD-scid IL2Rgamma null) are used for tumor xenografts.[6]

  • Tumor Implantation: LSCC cells (e.g., 1 x 10^6 LK2 cells or 5 x 10^5 KNS62 cells) are subcutaneously implanted into the flank of the mice.[7]

  • Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, NCB-0846 alone, radiotherapy alone, and NCB-0846 in combination with radiotherapy.[9]

  • Drug Administration: NCB-0846 is administered, for example, by oral gavage at a specific dose (e.g., 50 mg/kg, once a day, five days on/two days off).[11]

  • Radiotherapy: Tumors are locally irradiated with a prescribed dose of radiation.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining to assess necrosis).[7]

Visualizing the Science: Signaling Pathways and Experimental Workflows

TNIK Signaling and Radiosensitization Mechanism

The following diagram illustrates the proposed mechanism by which TNIK inhibition enhances the effects of radiotherapy.

TNIK_Radiotherapy_Mechanism RT Ionizing Radiation DNA_Damage DNA Double-Strand Breaks RT->DNA_Damage DDR DNA Damage Response (DDR) DNA_Damage->DDR Tnik_IN_1 This compound / NCB-0846 TNIK TNIK Kinase Tnik_IN_1->TNIK Inhibits TNIK->DDR CellCycleArrest G2/M Cell Cycle Arrest DDR->CellCycleArrest MitoticCatastrophe Mitotic Catastrophe DDR->MitoticCatastrophe CellCycleArrest->MitoticCatastrophe CellDeath Cell Death MitoticCatastrophe->CellDeath

Caption: Mechanism of TNIK inhibitor-mediated radiosensitization.

In Vivo Experimental Workflow

This diagram outlines the typical workflow for a preclinical in vivo study evaluating the combination of a TNIK inhibitor and radiotherapy.

InVivo_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring and Analysis Implantation 1. Tumor Cell Implantation (e.g., LSCC cells in mice) TumorGrowth 2. Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization 3. Randomization into Treatment Groups TumorGrowth->Randomization Group1 Vehicle Group2 TNIK Inhibitor Group3 Radiotherapy Group4 TNIK Inhibitor + Radiotherapy TumorMeasurement 4. Regular Tumor Volume Measurement Group4->TumorMeasurement Endpoint 5. Endpoint Analysis (Tumor Weight, Histology) TumorMeasurement->Endpoint

Caption: Workflow for in vivo xenograft studies.

References

Head-to-Head Comparison of TNIK Inhibitor IC50 Values: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of published IC50 values for various inhibitors of Traf2- and Nck-interacting kinase (TNIK). This document summarizes key quantitative data in a clear tabular format, details common experimental protocols for IC50 determination, and visualizes the TNIK signaling pathway and a representative experimental workflow.

TNIK Inhibitor IC50 Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several TNIK inhibitors as reported in publicly available literature. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental methodologies.

InhibitorIC50 Value (nM)Assay TypeNotes
NCB-0846 21Mobility Shift AssayAn orally active, selective Wnt inhibitor.[1][2][3][4]
INS018-055 7.8Not specified in abstractA novel TNIK inhibitor for fibrotic diseases discovered using generative AI.[5][6]
Unnamed Compound 258Not specified in abstractDeveloped from a furan-2-carboxamide scaffold.[7]
LC_222150, LC_112060, LC_64796 ~18.33 ± 0.75In vitro assayAverage IC50 for three identified lead compounds.
Unnamed Compound 0.1 - 10Enzyme activity assayDeveloped by Silverback Therapeutics.[8]

Experimental Protocols for IC50 Determination

The determination of IC50 values for kinase inhibitors like those targeting TNIK typically involves in vitro kinase assays. These assays measure the enzymatic activity of TNIK in the presence of varying concentrations of the inhibitor. Two common methods are the radiometric assay and the luminescence-based ADP-Glo™ assay.

General Protocol for an In Vitro Kinase Assay (Radiometric)

A radiometric kinase assay is a traditional and direct method to measure the activity of a kinase by quantifying the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.

  • Reaction Setup: A reaction mixture is prepared containing the TNIK enzyme, a suitable substrate (e.g., Myelin Basic Protein), the inhibitor at various concentrations, and a kinase buffer. The buffer typically includes a buffering agent (e.g., MOPS or Tris-HCl), divalent cations (Mg²⁺, Mn²⁺), and DTT.

  • Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination: The reaction is stopped, often by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto a phosphocellulose paper which binds the phosphorylated substrate.

  • Washing: The unbound radiolabeled ATP is washed away.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.[9]

General Protocol for an ADP-Glo™ Kinase Assay (Luminescence)

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. This is a non-radioactive alternative that is well-suited for high-throughput screening.

  • Kinase Reaction: The TNIK enzyme, substrate, and various concentrations of the inhibitor are incubated with ATP in a kinase buffer.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated in the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to generate light.

  • Luminescence Measurement: The luminescent signal is measured using a luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The IC50 value is calculated by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.[10][11]

Visualizing the TNIK Signaling Pathway and Experimental Workflow

TNIK in the Wnt Signaling Pathway

TNIK is a crucial component of the canonical Wnt signaling pathway.[10][12] In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt ligand binding to its receptor, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the transcription of Wnt target genes. TNIK is known to interact with and phosphorylate TCF4, a key step in the activation of this transcriptional program.[9][12]

TNIK_Wnt_Signaling cluster_nucleus Nuclear Events Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p Nucleus Nucleus beta_catenin->Nucleus translocates TCF4 TCF4 beta_catenin->TCF4 binds Proteasome Proteasome beta_catenin_p->Proteasome degradation TNIK TNIK TCF4->TNIK recruits TNIK->TCF4 phosphorylates TCF4_p p-TCF4 Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4_p->Target_Genes activates transcription

Caption: The role of TNIK in the canonical Wnt signaling pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a TNIK inhibitor using an in vitro kinase assay.

IC50_Workflow Start Start: Prepare Reagents Prepare_Inhibitor Prepare Serial Dilutions of TNIK Inhibitor Start->Prepare_Inhibitor Setup_Assay Set up Kinase Reaction: TNIK Enzyme + Substrate + Inhibitor + Buffer Prepare_Inhibitor->Setup_Assay Initiate_Reaction Initiate Reaction (Add ATP/[γ-³²P]ATP) Setup_Assay->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (Radioactivity or Luminescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: Plot Dose-Response Curve Detect_Signal->Analyze_Data Calculate_IC50 Calculate IC50 Value Analyze_Data->Calculate_IC50

Caption: A generalized workflow for determining the IC50 of a TNIK inhibitor.

References

Navigating the Kinome: A Comparative Guide to TNIK-IN-1 and Other TNIK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount. This guide provides a comparative analysis of the Traf2- and Nck-interacting kinase (TNIK) inhibitor, TNIK-IN-1, alongside other known TNIK inhibitors, NCB-0846 and INS018_055. The information is based on currently available preclinical data.

This comparison focuses on the cross-reactivity profiles of these inhibitors, offering insights into their selectivity. Detailed experimental protocols for assessing kinase inhibitor specificity are also provided to support your research endeavors.

Potency and Cross-Reactivity Profile

The table below summarizes the available data on the potency and off-target effects of this compound, NCB-0846, and INS018_055. While comprehensive, head-to-head kinome scan data is not publicly available for all compounds, this compilation offers a snapshot of their known activities.

InhibitorTNIK IC50Known Off-Target Kinases (>80% Inhibition @ 100 nM)Cross-Reactivity Profile Summary
This compound 65 nM[1]Data not publicly availableSpecific kinome-wide cross-reactivity data is not available.
NCB-0846 21 nM[2][3][4]FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, HGK[2][5]Selective for TNIK over a panel of 46 kinases, but shows significant inhibition of a few other kinases at 100 nM.[5]
INS018_055 7.8 nM[6]None reported in a panel of 78 proteins.Reported to have high selectivity in a kinome panel and no activity in an off-target panel of 78 proteins. Specific quantitative data is not publicly available.[6]

Experimental Methodologies for Kinase Inhibitor Profiling

To assess the cross-reactivity of kinase inhibitors, several experimental approaches can be employed. The following are detailed protocols for two widely used methods: KinomeScan and Cellular Thermal Shift Assay (CETSA).

KinomeScan™ Assay Protocol (Competition Binding Assay)

The KinomeScan™ platform quantitatively measures the binding of a test compound to a large panel of kinases. The assay is based on a competition binding assay between the test compound and an immobilized, active-site directed ligand.

Principle: A DNA-tagged kinase, an immobilized ligand, and the test compound are combined. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

Detailed Protocol:

  • Preparation of Affinity Resin: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to generate the affinity resin. The beads are then blocked to minimize non-specific binding.

  • Binding Reaction: The DNA-tagged kinases are incubated with the affinity resin and the test compound at various concentrations in a multi-well plate. A DMSO control is included for each kinase.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates a stronger interaction between the inhibitor and the kinase. Dissociation constants (Kd) can be determined by performing the assay with a range of test compound concentrations.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a biophysical method used to assess target engagement of a compound in a cellular environment. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

Principle: Cells are treated with the test compound or a vehicle control. The cells are then heated to a range of temperatures, causing proteins to denature and aggregate. The soluble protein fraction is then analyzed by methods such as Western blotting or mass spectrometry. An increase in the thermal stability of the target protein in the presence of the compound indicates direct binding.

Detailed Protocol:

  • Cell Treatment: Culture cells to the desired confluency and treat with the test compound or vehicle (e.g., DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler. Typically, a temperature gradient is applied to determine the melting curve of the protein of interest.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody or by other quantitative proteomic methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

TNIK Signaling Pathway and Experimental Workflow

To visualize the context in which TNIK inhibitors function and the process of their evaluation, the following diagrams are provided.

TNIK_Signaling_Pathway TNIK Signaling in the Wnt Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Axin_GSK3b_APC Destruction Complex (Axin, GSK3β, APC) Dishevelled->Axin_GSK3b_APC inhibition beta_catenin β-catenin Axin_GSK3b_APC->beta_catenin phosphorylation & degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF binding Nucleus Nucleus beta_catenin->Nucleus translocation Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription TNIK TNIK TNIK->TCF_LEF phosphorylation & co-activation

Caption: A simplified diagram of the canonical Wnt signaling pathway highlighting the central role of TNIK in activating TCF/LEF-mediated transcription of target genes.

Kinase_Inhibitor_Profiling_Workflow Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling start Start: Select Kinase Inhibitor kinome_scan KinomeScan Assay (Competition Binding) start->kinome_scan cetsa Cellular Thermal Shift Assay (Target Engagement) start->cetsa data_analysis Data Analysis (Determine IC50/Kd, Identify Off-Targets) kinome_scan->data_analysis cetsa->data_analysis comparison Compare Profiles of Different Inhibitors data_analysis->comparison end End: Select Lead Compound comparison->end

Caption: A flowchart illustrating the typical experimental workflow for profiling the cross-reactivity of kinase inhibitors using biochemical and cell-based assays.

References

Demystifying TNIK-IN-1 Specificity: A Comparative Guide for Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of TNIK-IN-1, a potent inhibitor of TRAF2- and NCK-interacting kinase (TNIK), against other known TNIK inhibitors, offering insights into its specificity and potential off-target effects. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.

Kinase Inhibitor Specificity at a Glance

The following table summarizes the available inhibitory activity and selectivity data for this compound and other notable TNIK inhibitors. This data is crucial for interpreting experimental results and predicting potential biological outcomes.

InhibitorTargetIC50 (nM)Selectivity Profile
This compound TNIK8[1], 65[2]Described as "potent and selective," however, a comprehensive public kinase panel screen is not readily available.
NCB-0846TNIK21[3][4][5]Inhibits other kinases including FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK.[4][6]
INS018_055TNIK7.8[7]Reported to have high selectivity with no significant off-target activity observed in a panel of 78 different proteins.[7]
TNIK inhibitor XTNIK9[8]Demonstrates over 30-fold selectivity against a panel of 50 kinases.[8]
KY-05009TNIKKi = 100[8]An ATP-competitive inhibitor.[8]
PF-794TNIK39[8]A potent and specific ATP-competitive inhibitor.[8]

Deciphering the TNIK Signaling Axis

TNIK is a serine/threonine kinase that plays a crucial role in various cellular signaling pathways, most notably the Wnt signaling pathway, which is frequently dysregulated in cancer.[9] By phosphorylating T-cell factor 4 (TCF4), TNIK acts as a key activator of Wnt target gene transcription.[9] The diagram below illustrates the central role of TNIK in this pathway.

TNIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF4 TCF4 Beta_Catenin->TCF4 Nuclear Translocation & Binding Wnt_Target_Genes Wnt Target Gene Transcription TCF4->Wnt_Target_Genes Activation TNIK TNIK TNIK->TCF4 Phosphorylation

TNIK's role in the canonical Wnt signaling pathway.

Experimental Protocols: Assessing Kinase Inhibition

The determination of a kinase inhibitor's specificity is a critical step in its development. This is typically achieved through in vitro kinase assays performed against a broad panel of kinases.

General Workflow for Kinase Panel Screening

The following diagram outlines a typical workflow for assessing the specificity of a kinase inhibitor like this compound.

Kinase_Panel_Workflow Compound Test Inhibitor (e.g., this compound) Assay_Plate Multi-well Assay Plate Compound->Assay_Plate Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation ATP_Substrate ATP & Substrate ATP_Substrate->Assay_Plate Detection Detection of Kinase Activity Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

A generalized workflow for kinase inhibitor profiling.
Key Methodologies for Kinase Inhibition Assays

Several robust methods are employed to quantify kinase activity and the inhibitory potential of compounds. These assays typically measure the consumption of ATP or the formation of ADP, which are direct or indirect measures of the phosphorylation event catalyzed by the kinase.

1. Radiometric Assays:

  • Principle: These assays, such as the 33PanQinase® and HotSpot™ assays, utilize radioactively labeled ATP (γ-33P-ATP). The transfer of the radioactive phosphate group to a substrate (peptide or protein) is quantified, providing a direct measure of kinase activity.

  • Procedure Outline:

    • The kinase, substrate, and test inhibitor are incubated in the presence of γ-33P-ATP.

    • The reaction is stopped, and the phosphorylated substrate is separated from the free γ-33P-ATP, often by binding to a filter or plate.

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

2. Luminescence-Based Assays (e.g., ADP-Glo™):

  • Principle: This homogeneous assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the initial kinase activity.

  • Procedure Outline:

    • The kinase reaction is performed in the presence of the test inhibitor.

    • An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is then added, which converts the newly formed ADP back to ATP and provides the necessary components for the luciferase reaction.

    • The luminescent signal is measured using a luminometer.

    • A decrease in luminescence compared to the control indicates inhibition of the kinase.

Logical Framework for Specificity Confirmation

The process of confirming the specificity of a kinase inhibitor involves a hierarchical approach, starting with the primary target and expanding to a broad panel of kinases to identify potential off-target interactions.

Logical steps for confirming inhibitor specificity.

References

A Comparative Guide to Tnik-IN-1 Efficacy in Patient-Derived Xenografts for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Tnik-IN-1, a potent inhibitor of TRAF2 and NCK-interacting kinase (TNIK), in patient-derived xenograft (PDX) models of cancer. TNIK is a critical component of the Wnt signaling pathway, which is frequently dysregulated in various cancers, making it a promising target for therapeutic intervention. This document summarizes key experimental data, details methodologies for cited experiments, and visually represents relevant biological pathways and workflows to aid in the evaluation of this compound against other Wnt pathway inhibitors.

Performance Comparison in Xenograft Models

The following table summarizes the in vivo efficacy of the TNIK inhibitor NCB-0846, a compound functionally equivalent to this compound, against another Wnt pathway inhibitor, the tankyrase inhibitor XAV939. It is important to note that the data presented is from separate studies and involves different cancer types and treatment regimens, thus a direct head-to-head comparison is not implied.

Compound Target Cancer Type (Xenograft Model) Dosage & Administration Efficacy Metric Result Reference
NCB-0846 TNIKColorectal Cancer (Patient-Derived)80 mg/kg, oral, twice dailySuppression of tumor growthSignificant suppression of PDX tumor growth[1]
XAV939 Tankyrase 1/2Breast Cancer (MDA-MB-231 Cell-Derived)20 mg/kg, intraperitoneal, with PaclitaxelTumor Volume ReductionSignificant reduction in tumor volume in combination therapy

Note: The efficacy of this compound is represented by data available for NCB-0846, a structurally and functionally similar TNIK inhibitor.[1]

Signaling Pathways and Experimental Workflow

To visually contextualize the mechanism of action and experimental design, the following diagrams are provided.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Degradation_Complex Degradation Complex Dsh->Degradation_Complex inhibits GSK3b GSK3β APC APC Axin Axin Beta_Catenin β-catenin Proteasome Proteasome Beta_Catenin->Proteasome degraded Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N translocates Degradation_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF TNIK TNIK TCF_LEF->TNIK recruits Beta_Catenin_N->TCF_LEF binds Target_Genes Target Gene Transcription TNIK->Target_Genes activates

Caption: Canonical Wnt Signaling Pathway with TNIK.

PDX_Workflow Patient_Tumor Patient Tumor (Surgical Resection) Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Establishment PDX Establishment (Tumor Growth to P0) Implantation->PDX_Establishment Expansion Tumor Expansion (Passaging to P1, P2...) PDX_Establishment->Expansion Treatment_Cohorts Randomization into Treatment Cohorts Expansion->Treatment_Cohorts Treatment Treatment with This compound or Vehicle Treatment_Cohorts->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis Data Analysis (Tumor Growth Inhibition) Data_Collection->Analysis

Caption: Experimental Workflow for PDX Efficacy Studies.

Logical_Comparison cluster_tnik Mechanism cluster_alternative Mechanism cluster_efficacy Efficacy Tnik_IN_1 This compound (NCB-0846) Tnik_Target Directly inhibits TNIK kinase activity Tnik_IN_1->Tnik_Target Alternative Alternative Wnt Inhibitors Alt_Target Targets other pathway components (e.g., Tankyrase, Porcupine) Alternative->Alt_Target Tnik_Efficacy Suppresses tumor growth in colorectal cancer PDX models Tnik_Target->Tnik_Efficacy Alt_Efficacy Variable efficacy depending on target, cancer type, and context Alt_Target->Alt_Efficacy

Caption: Logical Comparison of this compound and Alternatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Patient-Derived Xenograft (PDX) Efficacy Study (NCB-0846)

This protocol is based on the methodology described in the study by Masuda et al., 2016, which evaluated the efficacy of the TNIK inhibitor NCB-0846 in patient-derived colorectal cancer xenografts.

1. PDX Model Establishment and Expansion:

  • Fresh tumor tissues from colorectal cancer patients were obtained with informed consent.

  • Tumor fragments (approximately 3 mm³) were subcutaneously implanted into the flank of 9-week-old female BALB/c-nu/nu immunodeficient mice.[2]

  • Tumor growth was monitored, and once the primary tumor (P0) reached a volume of approximately 1000 mm³, it was harvested.

  • The harvested tumor was fragmented and serially passaged into new recipient mice for expansion (P1, P2, etc.). Experiments were conducted on established PDX lines.

2. Drug Formulation and Administration:

  • NCB-0846 was formulated for oral administration. The specific vehicle used was not detailed in the primary reference but is typically a solution like 0.5% methylcellulose.

  • Mice were treated with NCB-0846 at a dose of 80 mg/kg, administered orally twice daily.[2]

  • The control group received the vehicle solution following the same administration schedule.

3. Efficacy Evaluation:

  • Treatment was initiated when the tumor volume reached a predetermined size (e.g., 100-200 mm³).

  • Tumor volume was measured bi-weekly using calipers and calculated using the formula: (length × width²) / 2.

  • Body weight of the mice was also monitored as an indicator of toxicity.

  • The study duration was typically 3-4 weeks, or until tumors in the control group reached a predetermined endpoint.

  • The primary efficacy endpoint was the inhibition of tumor growth, comparing the mean tumor volume of the treated group to the control group.

Cell-Derived Xenograft Efficacy Study (XAV939)

This protocol is a general representation of a cell-derived xenograft study, with specific details adapted from studies evaluating Wnt pathway inhibitors.

1. Cell Culture and Implantation:

  • Human breast cancer cell line MDA-MB-231 was cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of media and Matrigel was subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).

2. Drug Formulation and Administration:

  • XAV939 was dissolved in a suitable vehicle (e.g., DMSO and saline).

  • Mice were treated with XAV939 at a dose of 20 mg/kg via intraperitoneal injection, often in combination with other agents like Paclitaxel.

  • The control group received vehicle injections.

3. Efficacy Evaluation:

  • Tumor growth was monitored as described in the PDX protocol.

  • At the end of the study, tumors were excised and weighed.

  • Tumor tissue can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).

Conclusion

The available preclinical data suggests that this compound, represented by the compound NCB-0846, is a promising therapeutic agent that effectively suppresses the growth of colorectal cancer in patient-derived xenograft models.[1] Its mechanism of action, directly targeting the downstream Wnt signaling component TNIK, offers a potential advantage in cancers with upstream mutations in the pathway. While direct comparative data in the same PDX models is limited, the information presented in this guide provides a foundation for researchers to evaluate the potential of this compound in their specific research context. Further studies directly comparing this compound with other Wnt pathway inhibitors in a panel of well-characterized PDX models are warranted to definitively establish its relative efficacy.

References

Safety Operating Guide

Navigating the Disposal of Tnik-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for Tnik-IN-1 necessitates a cautious and compliant approach to its disposal. This guide provides essential safety and logistical information, drawing from general best practices for the disposal of research-grade chemical compounds.

Researchers, scientists, and drug development professionals handling this compound are advised to treat it as a potentially hazardous substance. The primary directive is to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal method. Federal, state, and local regulations governing chemical waste are stringent and must be followed.

Physicochemical Properties of this compound

A summary of the available quantitative data for this compound is presented below. This information is crucial for EHS professionals to determine the appropriate disposal route.

PropertyValueSource
Molecular Formula C₂₄H₂₄N₄O₃InvivoChem
Molecular Weight 416.47 g/mol InvivoChem
Appearance White to off-white solid powderInvivoChem
Solubility Soluble in DMSOMedchemExpress
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.InvivoChem, MedchemExpress

Experimental Protocol: General Disposal Procedure for this compound

In the absence of specific manufacturer guidelines, the following step-by-step protocol outlines a conservative and safe approach to the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound, whether in solid or solution form.

2. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container. Do not mix with other chemical waste unless directed by your EHS department.

  • Liquid Waste:

    • Solutions of this compound (e.g., in DMSO) should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

    • The container should be labeled with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., DMSO), and the estimated concentration.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as solid hazardous waste. Collect these materials in a designated, sealed plastic bag or container labeled as "this compound Contaminated Waste."

3. Storage of Waste:

  • Store all this compound waste in a designated satellite accumulation area within the laboratory.

  • Ensure waste containers are kept closed except when adding waste.

  • Segregate this compound waste from incompatible materials as a general precaution.

4. Waste Disposal Request:

  • Once the waste container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pickup from the EHS department.

  • Provide the EHS department with all available information on this compound, including the data presented in the table above.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

Tnik_IN_1_Disposal_Workflow cluster_solid Solid Waste cluster_liquid Liquid Waste (in Solvent) cluster_contaminated Contaminated Materials start Start: this compound for Disposal consult_ehs Consult Institutional EHS Guidelines start->consult_ehs identify_form Identify Form of Waste (Solid, Liquid, Contaminated) consult_ehs->identify_form solid_waste Collect in Labeled, Sealed Container identify_form->solid_waste Solid liquid_waste Collect in Labeled, Leak-Proof Container identify_form->liquid_waste Liquid contaminated_waste Collect in Designated, Sealed Container/Bag identify_form->contaminated_waste Contaminated store_waste Store in Designated Satellite Accumulation Area solid_waste->store_waste no_drain DO NOT Pour Down Drain liquid_waste->store_waste contaminated_waste->store_waste request_pickup Request Hazardous Waste Pickup from EHS store_waste->request_pickup end_disposal End: Proper Disposal by EHS request_pickup->end_disposal

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these general guidelines and, most importantly, the specific directives of your institution's EHS department, you can ensure the safe and compliant disposal of this compound. This proactive approach to laboratory safety and chemical handling is paramount in building a culture of trust and responsibility in research environments.

Personal protective equipment for handling Tnik-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for use in humans or animals.

This document provides crucial safety and logistical information for handling the Traf2 and Nck-interacting kinase (TNIK) inhibitor, Tnik-IN-1. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of the compound.

Personal Protective Equipment (PPE) and Safety Precautions

  • Gloves: Chemical-resistant gloves (butyl rubber recommended for DMSO) are required. Always use proper glove removal technique to avoid skin contact.

  • Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.

  • Lab Coat: A lab coat must be worn to protect from contamination.

  • Ventilation: Handle this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Management: In case of a small spill, absorb the material with an inert dry substance, place it in a sealed container for chemical waste, and clean the area with soap and water. For larger spills, evacuate the area and follow institutional procedures for hazardous chemical spills.

Compound Properties and Storage

Proper storage is critical to maintain the stability and activity of this compound.

PropertyValue
Molecular Formula C₁₉H₁₇N₅O₃S
Molecular Weight 395.43 g/mol
IC₅₀ for TNIK 65 nM
Appearance Powder
Storage of Powder -20°C for up to 3 years, or 4°C for up to 2 years.
Storage of Stock Solution -80°C for up to 6 months, or -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.

Preparation of Solutions

This compound is typically dissolved in DMSO to create a stock solution, which can then be further diluted for in vitro and in vivo experiments.

In Vitro Stock Solution Preparation (e.g., 10 mM)
StepAction
1 Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
2 Add the calculated volume of DMSO to achieve the desired concentration (e.g., for 1 mg of this compound, add 252.89 µL of DMSO for a 10 mM solution).
3 Vortex and/or use sonication to ensure the compound is completely dissolved.
4 Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -80°C or -20°C as recommended.
In Vivo Formulation Preparation (Example)

For in vivo studies, a common formulation involves a multi-solvent system to ensure solubility and bioavailability.

StepAction
1 Start with a concentrated stock solution of this compound in DMSO (e.g., 10% of the final volume).
2 Add PEG300 (e.g., 40% of the final volume) and mix thoroughly.
3 Add Tween-80 (e.g., 5% of the final volume) and mix until the solution is clear.
4 Add saline (e.g., 45% of the final volume) to reach the final desired concentration and volume. Mix until uniform.

Experimental Protocols

The following are generalized protocols for common experiments involving kinase inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay determines the effect of this compound on cell proliferation.

StepAction
1 Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
2 Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and include a DMSO-only control. Incubate for the desired time period (e.g., 72 hours).
3 Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
4 Data Acquisition: Measure luminescence using a plate reader.
5 Analysis: Normalize the data to the DMSO control and calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Western Blot for Target Engagement

This protocol can be used to assess the effect of this compound on the phosphorylation of downstream targets of the TNIK signaling pathway.

StepAction
1 Cell Lysis: Treat cells with this compound at various concentrations and for different durations. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
2 Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
3 SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
4 Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5 Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target of interest (e.g., phospho-TCF4) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6 Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TNIK Signaling Pathway

This compound inhibits TNIK, a serine/threonine kinase that is a key component of the Wnt signaling pathway. In this pathway, TNIK interacts with TCF4 and β-catenin, leading to the phosphorylation of TCF4 and the subsequent activation of Wnt target gene transcription. Inhibition of TNIK by this compound is expected to block these downstream effects.

TNIK_Signaling_Pathway TNIK in Wnt Signaling Pathway cluster_0 Wnt Signaling Activation cluster_1 β-Catenin Accumulation cluster_2 Gene Transcription Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK3β (Inhibited) Dishevelled->GSK3b Inhibits BetaCatenin β-Catenin GSK3b->BetaCatenin No Phosphorylation Nucleus Nucleus BetaCatenin->Nucleus Translocates to Nucleus TCF4 TCF4 BetaCatenin->TCF4 Binds WntTargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF4->WntTargetGenes Activates Transcription TNIK TNIK TNIK->TCF4 Tnik_IN_1 This compound Tnik_IN_1->TNIK Inhibits

Caption: Simplified diagram of the TNIK-mediated Wnt signaling pathway and the inhibitory action of this compound.

Disposal Plan

All materials contaminated with this compound, including unused solutions, contaminated PPE, and plasticware, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.

  • Liquid Waste: Collect all liquid waste containing this compound (including DMSO solutions) in a clearly labeled, sealed, and chemical-resistant container.

  • Solid Waste: Dispose of all contaminated solid waste (e.g., pipette tips, tubes, gloves, and spill cleanup materials) in a designated and clearly labeled hazardous waste container.

  • Do Not Pour Down the Drain: this compound and its solutions must not be disposed of down the sink.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

References

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